molecular formula C17H19NO2 B137497 Methyl 2-amino-2-benzyl-3-phenylpropanoate CAS No. 137582-40-2

Methyl 2-amino-2-benzyl-3-phenylpropanoate

Cat. No.: B137497
CAS No.: 137582-40-2
M. Wt: 269.34 g/mol
InChI Key: INZREICDVRSJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-benzyl-3-phenylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-benzyl-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-16(19)17(18,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZREICDVRSJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445477
Record name methyl 2-amino-2-benzyl-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137582-40-2
Record name methyl 2-amino-2-benzyl-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 137582-40-2

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-2-benzyl-3-phenylpropanoate, a quaternary α-amino acid ester. While specific literature on this exact molecule is limited, this document consolidates foundational knowledge, proposes a detailed synthetic approach based on established methodologies for analogous compounds, and discusses its potential applications in the context of drug discovery and peptide chemistry. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and utilization of sterically hindered amino acid derivatives.

Introduction

This compound is a unique, non-proteinogenic amino acid derivative characterized by a quaternary α-carbon stereocenter. This structural feature, specifically the presence of two distinct substituents (a benzyl group and a phenethyl group), imparts significant conformational constraints. Such sterically hindered amino acids are of considerable interest in medicinal chemistry and materials science. Their incorporation into peptides can induce specific secondary structures, such as helices and turns, and can enhance resistance to enzymatic degradation, thereby improving pharmacokinetic profiles of peptide-based therapeutics.[1]

This guide will delineate the core chemical and physical properties of the title compound, provide a detailed, plausible experimental protocol for its synthesis, outline methods for its characterization, and explore its potential significance and applications within the field of drug development.

Chemical Structure and Properties

dot digraph "Methyl_2-amino-2-benzyl-3-phenylpropanoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext];

// Atom nodes C_alpha [label="Cα", pos="0,0!"]; N [label="NH₂", pos="-1.5,0.75!"]; COOCH3 [label="COOCH₃", pos="1.5,0.75!"]; Benzyl [label="CH₂-Ph", pos="0,-1.5!"]; Phenethyl [label="CH₂-CH₂-Ph", pos="0,1.5!"];

// Bonds C_alpha -- N [len=1.5]; C_alpha -- COOCH3 [len=1.5]; C_alpha -- Benzyl [len=1.5]; C_alpha -- Phenethyl [len=1.5]; } enddot Figure 1: 2D representation of this compound structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 137582-40-2[2][3]
Molecular Formula C₁₇H₁₉NO₂[2][3]
Molecular Weight 269.34 g/mol [2]
Synonyms Phenylalanine, α-(phenylmethyl)-, methylester; this compound; 2-amino-2-benzyl-3-phénylpropanoate de méthyle[2]

Synthesis of this compound

The following protocol is a scientifically plausible method adapted from known procedures for the synthesis of related quaternary amino acids. The core of this strategy is the sequential alkylation of an N-protected glycine methyl ester.

Overall Synthesis Workflow

G

Experimental Protocol: Proposed Asymmetric Synthesis

Part 1: Preparation of N-Benzophenone Imine of Glycine Methyl Ester

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine methyl ester hydrochloride (1.0 eq), benzophenone imine (1.05 eq), and dichloromethane (DCM) as the solvent.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any solids. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-benzophenone imine of glycine methyl ester, which can often be used in the next step without further purification.

Causality: The benzophenone imine serves as a protecting group for the amine and as a precursor for the formation of a stabilized enolate. The bulky nature of this group also helps to direct the stereochemical outcome of the alkylation steps.

Part 2: First Alkylation - Introduction of the Benzyl Group

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-benzophenone imine of glycine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for several hours, then slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: LDA is a strong, non-nucleophilic base that quantitatively deprotonates the α-carbon to form the lithium enolate. The subsequent SN2 reaction with benzyl bromide introduces the first substituent. Performing the reaction at low temperatures is crucial to control the reactivity and minimize side reactions.

Part 3: Second Alkylation - Introduction of the Phenethyl Group

  • Enolate Formation: Repeat the enolate formation step as described in Part 2, using the mono-alkylated product from the previous step as the starting material.

  • Alkylation: Instead of benzyl bromide, add 1-bromo-2-phenylethane (phenethyl bromide) (1.1 eq) to the enolate solution at -78 °C.

  • Work-up: Follow the same quenching and work-up procedure as in Part 2. Purify the dialkylated product by column chromatography.

Part 4: Deprotection to Yield this compound

  • Hydrolysis: Dissolve the purified dialkylated product in a mixture of THF and 1 M hydrochloric acid (HCl).

  • Reaction: Stir the mixture at room temperature for several hours until the deprotection is complete (monitored by TLC).

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by chromatography or recrystallization.

Causality: The acidic conditions cleave the benzophenone imine, liberating the free amine to yield the final product.

Characterization and Analytical Data

As experimental data for this compound is not available in the public domain, this section provides expected analytical data based on the compound's structure and data from analogous molecules.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Multiplets in the aromatic region (δ 7.0-7.4 ppm) corresponding to the two phenyl rings. - A singlet for the methyl ester protons (δ ~3.7 ppm). - A broad singlet for the amine protons (variable chemical shift). - Methylene protons of the benzyl and phenethyl groups appearing as complex multiplets.
¹³C NMR - A signal for the quaternary α-carbon. - A signal for the ester carbonyl carbon (δ ~170-175 ppm). - Signals for the methyl ester carbon (δ ~52 ppm). - Multiple signals in the aromatic region (δ ~125-140 ppm). - Signals for the methylene carbons of the benzyl and phenethyl groups.
FT-IR (cm⁻¹) - N-H stretching of the primary amine (~3300-3400 cm⁻¹). - C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹). - C=O stretching of the ester (~1735 cm⁻¹). - C=C stretching of the aromatic rings (~1450-1600 cm⁻¹).
Mass Spec. (ESI-MS) - Expected [M+H]⁺ ion at m/z 270.14.

Applications in Drug Development and Medicinal Chemistry

Quaternary α-amino acids are valuable building blocks in the design of peptidomimetics and other small molecule therapeutics. Their unique structural properties offer several advantages in drug design.

Conformational Constraint in Peptides

The incorporation of α,α-disubstituted amino acids into peptide sequences restricts the conformational freedom of the peptide backbone. This can be exploited to stabilize specific secondary structures, such as β-turns or helical motifs, which are often responsible for the biological activity of peptides. By locking the peptide into its bioactive conformation, it is possible to enhance its binding affinity to a target receptor or enzyme.

G

Increased Metabolic Stability

Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. The steric bulk around the α-carbon of quaternary amino acids can hinder the approach of proteases, thereby increasing the metabolic stability and in vivo half-life of the peptide.

Potential as Novel Scaffolds

The α-benzylphenylalanine scaffold itself can be a starting point for the development of non-peptidic small molecule drugs. The two phenyl rings provide a framework for introducing various functional groups to optimize interactions with a biological target. Derivatives of phenylalanine have been explored for a range of therapeutic applications, including as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes.[1]

Conclusion

This compound represents a fascinating yet underexplored member of the quaternary α-amino acid family. While direct experimental data is scarce, its synthesis is achievable through established methodologies in asymmetric synthesis. The structural features of this compound make it a potentially valuable tool for medicinal chemists seeking to design conformationally constrained peptides with enhanced metabolic stability or to develop novel small molecule scaffolds. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully unlock their therapeutic potential.

References

  • Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. PubMed. [Link]

  • Scalable synthesis and coupling of quaternary α-arylated amino acids. PubMed Central. [Link]

  • Quaternary Amino Acids as Peptide Building Blocks and their Biological Activity. [Source Not Found]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-2-benzyl-3-phenylpropanoate is a non-proteinogenic α,α-disubstituted amino acid ester. Its structure, featuring a quaternary α-carbon substituted with both a benzyl and a phenethyl group, imparts significant steric hindrance and unique conformational properties. Unlike proteinogenic amino acids, which possess a hydrogen at the α-position, this class of compounds restricts the conformational flexibility of peptide backbones. This characteristic makes them valuable building blocks for the synthesis of peptidomimetics, novel polymers, and pharmacologically active agents where specific, stable secondary structures are desired. Understanding the fundamental physicochemical properties of this compound is paramount for its effective synthesis, purification, handling, and application in research and development. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route with detailed protocols, predicted physicochemical parameters, and expected analytical characterization data.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity through standardized nomenclature and structural representation.

  • IUPAC Name: this compound

  • Synonyms: α-Benzylphenylalanine methyl ester

The structure consists of a central quaternary carbon atom bonded to an amino group, a methyl ester, a benzyl group (-CH₂-Ph), and a phenethyl group (-CH₂-CH₂-Ph). This α,α-disubstitution is the key feature governing its chemical behavior.

Caption: 2D Structure of this compound.

Physicochemical Properties (Predicted)

PropertyPredicted ValueMethod/Rationale
Physical State White to off-white solid or viscous oilBased on similar amino acid esters.
Melting Point (°C) Not availableExpected to be higher than simple amino acid esters due to molecular weight.
Boiling Point (°C) > 400 °C at 760 mmHgEstimated based on the parent acid's predicted boiling point of 403.5°C.[2]
Solubility Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, dichloromethane. Sparingly soluble in water.Amino acid esters are generally more soluble in organic solvents than their parent acids.[3] Hydrophobic benzyl groups decrease aqueous solubility.
pKa (amino group) ~7.5 - 8.5Steric hindrance around the amino group may slightly lower its basicity compared to primary amino acids.
logP ~2.5 - 3.5The two phenyl groups and the methyl ester contribute significantly to its lipophilicity.

Synthesis and Purification

The synthesis of this compound can be logically approached in a two-step sequence: first, the synthesis of the parent α,α-disubstituted amino acid, followed by the esterification of the carboxylic acid.

Synthesis_Workflow start 1,3-Diphenylacetone (Ketone Precursor) step1 Step 1: Strecker Synthesis start->step1 reagents1 KCN, NH₄Cl in EtOH/H₂O reagents1->step1 intermediate1 α-Aminonitrile Intermediate step1->intermediate1 reagents2 Conc. HCl, Heat (Hydrolysis) intermediate1->reagents2 intermediate2 2-Amino-2-benzyl-3-phenylpropanoic Acid reagents2->intermediate2 forms step2 Step 2: Fischer Esterification intermediate2->step2 reagents3 Methanol (MeOH), SOCl₂ or H₂SO₄ (Catalyst) reagents3->step2 purification Purification (Column Chromatography) step2->purification product This compound purification->product

Caption: Proposed two-step synthesis and purification workflow.

Step 1: Synthesis of 2-Amino-2-benzyl-3-phenylpropanoic Acid (Strecker Synthesis)

Causality: The reaction proceeds via the formation of an imine from the ketone and ammonia, which is then attacked by a cyanide nucleophile to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid. Using a ketone (1,3-diphenylacetone) is the logical choice to install the two different benzyl-containing groups at the α-carbon.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 1,3-diphenylacetone (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: To the stirred solution, add ammonium chloride (NH₄Cl, 2 equivalents) followed by potassium cyanide (KCN, 2 equivalents). Caution: Potassium cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Formation of the Amino Acid: After cooling to room temperature, slowly add concentrated hydrochloric acid (HCl) to the reaction mixture. This step initiates the hydrolysis of the intermediate α-aminonitrile.

  • Hydrolysis: Heat the acidic mixture to reflux for an additional 6-12 hours to ensure complete conversion of the nitrile to the carboxylic acid.

  • Isolation: Cool the solution. The amino acid hydrochloride may precipitate. Adjust the pH to its isoelectric point (estimated around pH 6-7) with a base (e.g., NaOH or NH₄OH) to precipitate the zwitterionic amino acid.

  • Purification: Filter the crude product, wash with cold water and diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 2: Esterification to this compound

The Fischer esterification is a standard method for converting a carboxylic acid to an ester using an alcohol in the presence of a strong acid catalyst.[4][5]

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The use of excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the ester product. Thionyl chloride (SOCl₂) is a highly effective alternative as it reacts with methanol to generate HCl in situ and also consumes the water byproduct, further driving the reaction to completion.[6]

Protocol:

  • Reaction Setup: Suspend the dried 2-amino-2-benzyl-3-phenylpropanoic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly and carefully add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise. The reaction is exothermic. Alternatively, a few drops of concentrated sulfuric acid can be used.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-8 hours. The solid amino acid should dissolve as the reaction progresses.

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Isolation: Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure methyl ester.[7]

Analytical Characterization (Predicted)

Confirming the identity and purity of the final product is achieved through a combination of spectroscopic techniques. The following are the expected spectral features for this compound.

Analytical_Workflow sample Purified Product nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms ir IR Spectroscopy sample->ir data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis confirmation Structure & Purity Confirmed data_analysis->confirmation

Caption: Workflow for the analytical confirmation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: (Predicted, CDCl₃, 400 MHz)

    • δ 7.20-7.40 (m, 10H): A complex multiplet corresponding to the ten aromatic protons of the two phenyl rings.

    • δ 3.70 (s, 3H): A sharp singlet for the methyl ester (-OCH₃) protons.

    • δ 3.10-3.30 (m, 4H): Overlapping signals for the two benzylic methylene groups (-CH₂-Ph). Due to the chiral center, these protons are diastereotopic and may appear as complex multiplets or distinct AB quartets.

    • δ 1.80 (br s, 2H): A broad singlet for the amine (-NH₂) protons. This peak is exchangeable with D₂O.

  • ¹³C NMR: (Predicted, CDCl₃, 100 MHz)

    • δ ~175: Carbonyl carbon of the methyl ester.

    • δ 135-140: Quaternary aromatic carbons (ipso-carbons).

    • δ 125-130: Aromatic CH carbons.

    • δ ~65: The quaternary α-carbon.

    • δ ~52: Methyl carbon of the ester.

    • δ ~40-45: The two benzylic methylene carbons.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this compound.

  • Expected Molecular Ion: [M+H]⁺ = 270.15 m/z.

  • Key Fragmentation Patterns:

    • Loss of the methoxycarbonyl group (-COOCH₃) leading to a fragment around m/z 211.

    • Cleavage of a benzyl group, resulting in a fragment at m/z 179.

    • The benzyl cation itself at m/z 91 would be a prominent peak.

Infrared (IR) Spectroscopy
  • 3300-3400 cm⁻¹ (m, br): N-H stretching vibrations of the primary amine group.

  • 3000-3100 cm⁻¹ (m): Aromatic C-H stretching.

  • 2850-2960 cm⁻¹ (w): Aliphatic C-H stretching from the methylene and methyl groups.

  • ~1735 cm⁻¹ (s): A strong absorption band from the C=O stretching of the ester carbonyl group.

  • 1600, 1495, 1450 cm⁻¹ (m): C=C stretching vibrations within the aromatic rings.

  • ~1150-1250 cm⁻¹ (s): C-O stretching of the ester group.

Conclusion

This compound represents a sterically demanding and conformationally constrained amino acid derivative with significant potential in medicinal chemistry and materials science. While detailed experimental data on its properties are scarce, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and predictive methodologies. The proposed Strecker synthesis followed by Fischer esterification offers a logical and feasible route to obtaining this molecule. The predicted analytical data serves as a benchmark for researchers to confirm the successful synthesis and purity of this unique chemical building block, enabling its further exploration in various scientific applications.

References

  • chemeurope.com. Strecker amino acid synthesis. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]

  • LookChem. 2-Amino-2-benzyl-3-phenylpropanoic acid. Available at: [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Available at: [Link]

  • PubChem. 2-Amino-2-benzyl-3-phenylpropanoic acid. Available at: [Link]

  • Pearson. Reactions of Amino Acids: Esterification. Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

  • SCIRP. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 2002. 2.2 Carboxy Group. Available at: [Link]

  • Sorbead India. Amino Acid Purification - Column Chromatography. Available at: [Link]

  • LookChem. 2-Amino-2-benzyl-3-phenylpropanoic acid Chemical Properties. Available at: [Link]

  • PubMed Central. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available at: [Link]

  • PubMed. Alpha-amino Acid Phenolic Ester Derivatives: Novel Water-Soluble General Anesthetic Agents Which Allosterically Modulate GABA(A) Receptors. Available at: [Link]

Sources

synthesis routes for Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Abstract

This compound, a non-natural α,α-disubstituted amino acid ester, represents a significant structural motif in medicinal chemistry and peptide design. Its unique sterically hindered quaternary α-carbon imparts conformational constraints on peptides, leading to enhanced proteolytic stability and receptor-specific bioactivity. This technical guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. It is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this and related compounds.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are crucial building blocks in modern drug discovery. The presence of a quaternary α-carbon atom, as seen in this compound, confers remarkable properties upon peptides and small molecule therapeutics. These include:

  • Conformational Rigidity: The steric bulk around the α-carbon restricts the phi (φ) and psi (ψ) dihedral angles, forcing peptide backbones into specific secondary structures such as helices or turns.

  • Increased Metabolic Stability: The quaternary center provides a steric shield, rendering the adjacent peptide bonds resistant to cleavage by common proteases.

  • Enhanced Bioactivity: By locking a peptide into its bioactive conformation, the potency and selectivity for its target receptor can be significantly improved.

This compound, also known as α-benzylphenylalanine methyl ester, is of particular interest due to the presence of two bulky aromatic side chains, which can engage in various non-covalent interactions within a receptor binding pocket.

Retrosynthetic Analysis and Core Synthetic Challenges

A retrosynthetic analysis of the target molecule reveals the central challenge: the construction of the sterically congested quaternary α-carbon bearing an amino group, a benzyl group, a second phenylmethyl (benzyl) group, and a carboxylate equivalent.

G Target This compound Intermediate1 α-Benzylphenylalanine Target->Intermediate1 Esterification Intermediate2 Protected Amino Acid Precursor Intermediate1->Intermediate2 Deprotection StartingMaterials Phenylalanine Derivative + Benzyl Halide Intermediate2->StartingMaterials Asymmetric Benzylation AlternativeStart Benzophenone Imine + Alanine Ester Intermediate2->AlternativeStart Phase-Transfer Catalysis

Figure 1: A simplified retrosynthetic pathway for this compound, highlighting key bond disconnections and precursor molecules.

The primary synthetic hurdles are:

  • Stereocontrol: The α-carbon is a stereocenter. Controlling the absolute configuration during synthesis is paramount for biological applications.

  • Steric Hindrance: Bringing together two bulky benzyl groups at the same carbon atom is sterically demanding and requires robust chemical methods.

  • Functional Group Compatibility: The synthesis must be compatible with the amino and carboxyl functional groups, often requiring the use of protecting groups.

Synthetic Route I: Asymmetric Alkylation of a Chiral Glycine Enolate Equivalent

One of the most reliable methods for constructing chiral α,α-disubstituted amino acids is the asymmetric alkylation of a chiral, non-racemic glycine enolate equivalent. The Schöllkopf bis-lactim ether method is a classic and effective example of this approach.

Mechanistic Rationale

This strategy relies on a chiral auxiliary to direct the stereoselective alkylation of a glycine anion. The auxiliary, typically derived from a chiral amino acid like valine, creates a rigid cyclic system. The bulky side chain of the auxiliary (e.g., an isopropyl group from valine) effectively shields one face of the glycine-derived carbanion, forcing the incoming electrophile (benzyl bromide) to attack from the less hindered face. This results in a product with high diastereomeric excess.

Experimental Protocol

Step 1: Synthesis of the Schöllkopf Chiral Auxiliary (cyclo(L-Val-Gly)) This protocol begins with the commercially available L-valine and glycine methyl ester to form the cyclic dipeptide precursor.

  • Dipeptide Formation: Couple N-Boc-L-valine with glycine methyl ester using a standard peptide coupling reagent (e.g., DCC/HOBt or HATU).

  • Boc-Deprotection: Remove the Boc protecting group with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Cyclization: Induce cyclization of the linear dipeptide ester under basic conditions (e.g., sodium methoxide in methanol) or heating in a suitable solvent to form the diketopiperazine, cyclo(L-Val-Gly).

Step 2: Formation and Alkylation of the Bis-Lactim Ether

  • Bis-Lactim Ether Formation: Treat the diketopiperazine with triethyloxonium tetrafluoroborate (Meerwein's salt) in DCM. This converts the two amide carbonyls into methoxy imino ethers. The (S)-configuration of the valine center directs the stereochemistry of the subsequent steps.

  • Deprotonation: Cool the bis-lactim ether solution to -78 °C under an inert atmosphere (argon or nitrogen) and add a strong base, typically n-butyllithium (n-BuLi), to deprotonate the glycine α-carbon, forming a planar, nucleophilic carbanion.

  • First Alkylation (Benzylation): Slowly add one equivalent of benzyl bromide (BnBr) to the cooled solution. The benzyl group will add from the face opposite the bulky isopropyl group of the valine auxiliary.

  • Second Alkylation (Benzylation): Warm the reaction slightly (e.g., to -50 °C), and then re-cool to -78 °C. Add a second equivalent of n-BuLi followed by a second equivalent of benzyl bromide.

  • Hydrolysis: Quench the reaction with aqueous acid (e.g., 1 M HCl). Gentle heating will hydrolyze the bis-lactim ether, releasing the desired α-benzylphenylalanine as its methyl ester and recovering the chiral auxiliary (L-valine methyl ester).

  • Purification: The final product can be purified from the auxiliary and any side products by column chromatography on silica gel.

G cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_workup Hydrolysis & Product Release ValGly cyclo(L-Val-Gly) Meerwein Meerwein's Salt BisLactim Schöllkopf Bis-Lactim Ether Meerwein->BisLactim O-Alkylation Base1 1. n-BuLi, -78°C BisLactim->Base1 BnBr1 2. Benzyl Bromide MonoAlkylated Mono-benzylated Intermediate BnBr1->MonoAlkylated Base2 3. n-BuLi, -78°C MonoAlkylated->Base2 BnBr2 4. Benzyl Bromide DiAlkylated Di-benzylated Lactim Ether BnBr2->DiAlkylated Hydrolysis Acidic Hydrolysis (HCl) DiAlkylated->Hydrolysis Product This compound Hydrolysis->Product Auxiliary L-Valine Methyl Ester (Recovered) Hydrolysis->Auxiliary

Figure 2: Workflow diagram for the Schöllkopf asymmetric synthesis of the target molecule, detailing the key stages from auxiliary preparation to product isolation.

Data and Expected Outcomes
ParameterExpected ResultSource
Diastereomeric Excess (de)>95%
Overall Yield50-70%
Chiral Auxiliary Recovery>85%

Trustworthiness Note: This method is self-validating as the stereochemical outcome is directly linked to the configuration of the starting chiral auxiliary. The recovery of the auxiliary in high yield and optical purity confirms the integrity of the process.

Synthetic Route II: Phase-Transfer Catalyzed Alkylation of a Glycine Imine

An alternative and often more scalable approach involves the alkylation of a glycine derivative under phase-transfer catalysis (PTC) conditions. This method typically uses a benzophenone-derived imine of a glycine ester, which serves to activate the α-protons.

Mechanistic Rationale

The key to this method is the formation of a Schiff base between glycine methyl ester and benzophenone. The resulting N-(diphenylmethylene)glycinate has a significantly more acidic α-carbon (pKa ≈ 18-19 in DMSO) compared to the parent ester. This allows for deprotonation using moderately strong bases like sodium hydroxide. A chiral phase-transfer catalyst, often a derivative of the Cinchona alkaloids, complexes with the enolate and shuttles it into an organic phase to react with benzyl bromide. The chiral environment provided by the catalyst directs the alkylation to occur stereoselectively.

Experimental Protocol

Step 1: Synthesis of N-(Diphenylmethylene)glycine Methyl Ester

  • Combine glycine methyl ester hydrochloride, benzophenone imine, and a non-polar solvent like DCM.

  • Add a mild base (e.g., triethylamine) to neutralize the hydrochloride and drive the imine formation.

  • Stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work up by washing with water and brine, then concentrate to obtain the Schiff base, which is often used without further purification.

Step 2: Asymmetric Phase-Transfer Catalyzed Benzylation

  • In a round-bottom flask, dissolve the N-(diphenylmethylene)glycine methyl ester and the chiral phase-transfer catalyst (e.g., O(9)-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) in a suitable organic solvent (e.g., toluene or DCM).

  • Add two to three equivalents of benzyl bromide to the solution.

  • Cool the mixture (e.g., to 0 °C or lower) and add a concentrated aqueous solution of sodium hydroxide (50% w/w) dropwise with vigorous stirring. The vigorous stirring is essential to create a large surface area between the aqueous and organic phases.

  • Maintain the temperature and stir for several hours until the reaction is complete.

  • Quench and Hydrolysis: Carefully add the reaction mixture to a beaker of cold 2 M HCl. The acid will quench the reaction and hydrolyze the imine, releasing the free amine of the product.

  • Purification: Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover all product. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

G cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase GlyImine Glycine Imine Ester Enolate Glycine Enolate GlyImine->Enolate Deprotonation PTC_Enolate [QEnolate] Ion Pair Enolate->PTC_Enolate PTC Chiral PTC (QCl) PTC->PTC_Enolate BnBr Benzyl Bromide PTC_Enolate->BnBr Asymmetric Alkylation NaCl NaCl PTC_Enolate->NaCl Cl⁻ transfer Product_Imine Dibenzylated Imine NaOH NaOH (50%) NaOH->GlyImine OH⁻ transfer

Figure 3: Logical diagram of the phase-transfer catalysis cycle for asymmetric benzylation. The chiral catalyst (Q*Cl) facilitates the transfer of the enolate into the organic phase for stereoselective reaction.

Data and Expected Outcomes
ParameterExpected ResultSource
Enantiomeric Excess (ee)80-99%
Overall Yield60-85%
Catalyst Loading1-5 mol%

Trustworthiness Note: The success of this method depends critically on the choice of chiral catalyst, solvent, and temperature. The enantiomeric excess of the product serves as a direct measure of the catalyst's performance and the protocol's fidelity.

Final Step: Esterification (If Necessary)

If the chosen synthetic route yields the free acid, α-benzylphenylalanine, a final esterification step is required.

Fischer Esterification

A straightforward and common method for this transformation.

  • Suspend α-benzylphenylalanine in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly bubble in hydrogen chloride (HCl) gas until the solution is saturated, or add a stoichiometric amount of thionyl chloride (SOCl₂) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the methyl ester. This can be neutralized during a subsequent workup or used directly.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established but challenging task that highlights key principles of modern organic chemistry, including asymmetric synthesis and C-C bond formation. The Schöllkopf method offers excellent stereocontrol via a stoichiometric chiral auxiliary, while phase-transfer catalysis provides a highly efficient, scalable, and catalytic alternative. The choice between these routes will depend on factors such as the desired scale of the synthesis, cost considerations, and the required level of stereochemical purity.

Future research in this area will likely focus on developing even more efficient and environmentally benign catalytic systems, potentially leveraging enzymatic or photoredox catalysis to construct the sterically demanding quaternary center with high fidelity.

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of α-Amino Acids, VI. Asymmetric Synthesis of α-Methyl-α-aminocarboxylic Acids. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]

  • O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353-2355. [Link]

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the primary synthetic pathways for obtaining Methyl 2-amino-2-benzyl-3-phenylpropanoate, a quaternary α-amino acid ester of significant interest in medicinal chemistry and drug development. The focus is on the selection of starting materials and the rationale behind the chosen synthetic strategies, providing researchers, scientists, and drug development professionals with a robust framework for its preparation.

Introduction: The Significance of Quaternary α-Amino Acids

Quaternary α-amino acids, characterized by the presence of two substituents on the α-carbon, are crucial building blocks in modern drug discovery. Their unique steric hindrance can impart desirable properties to peptide-based therapeutics, such as increased resistance to enzymatic degradation, enhanced conformational stability, and improved receptor-binding affinity. This compound, with its two benzyl groups at the α-position, serves as a valuable scaffold for introducing lipophilic and aromatic interactions in drug candidates.

This guide will explore two primary and reliable synthetic routes for the preparation of this target molecule: the double alkylation of a glycine imine ester and the Strecker synthesis from a ketone precursor.

Route 1: Synthesis via Double Alkylation of a Glycine Imine Ester

This pathway is a versatile and widely employed method for the synthesis of α,α-disubstituted amino acids.[1][2][3] The core principle involves the use of a glycine derivative where the amino group is protected as an imine and the carboxylic acid is protected as an ester. The α-protons of the glycine moiety are rendered acidic by the electron-withdrawing imine and ester groups, facilitating their removal by a base and subsequent alkylation.

Core Starting Materials:
Starting MaterialChemical StructureKey Considerations
Glycine Methyl Ester Hydrochloride Cl⁻·H₃N⁺CH₂COOCH₃A readily available and inexpensive source of the glycine backbone. The hydrochloride salt is stable and easily handled.
Benzophenone (C₆H₅)₂COUsed to form the benzophenone imine of glycine methyl ester. This imine is highly effective at activating the α-protons for deprotonation and provides steric bulk to control the reaction.
Benzyl Bromide C₆H₅CH₂BrThe alkylating agent. Two equivalents will be used to introduce both benzyl groups to the α-carbon. It is a lachrymator and should be handled with care in a well-ventilated fume hood.
Strong Base (e.g., Sodium Hydride or LDA) NaH or [(CH₃)₂CH]₂NLiRequired for the deprotonation of the α-carbon. The choice of base can influence the reaction rate and yield. Sodium hydride is a common and effective choice for this transformation.
Methanol CH₃OHUsed for the final esterification of the amino acid product.
Experimental Workflow:

The synthesis proceeds through three main stages: formation of the glycine imine, sequential double alkylation, and finally, hydrolysis of the imine and esterification.

Double_Alkylation_Workflow A Glycine Methyl Ester HCl + Benzophenone B Benzophenone Imine of Glycine Methyl Ester A->B Toluene, Dean-Stark C First Alkylation with Benzyl Bromide B->C 1. NaH, THF 2. Benzyl Bromide D Mono-benzylated Imine Ester C->D E Second Alkylation with Benzyl Bromide D->E 1. NaH, THF 2. Benzyl Bromide F Di-benzylated Imine Ester E->F G Acidic Hydrolysis F->G HCl (aq) H 2-Amino-2-benzyl-3-phenylpropanoic Acid G->H I Esterification with Methanol H->I SOCl₂, Methanol J This compound I->J

Synthesis of this compound via Double Alkylation.
Detailed Experimental Protocol:

Step 1: Synthesis of N-(Diphenylmethylene)glycine Methyl Ester

  • To a solution of glycine methyl ester hydrochloride in toluene, add an equimolar amount of benzophenone.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Remove the toluene under reduced pressure and purify the resulting N-(diphenylmethylene)glycine methyl ester by recrystallization or column chromatography.

Step 2: Double Benzylation of N-(Diphenylmethylene)glycine Methyl Ester

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (slightly more than 2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and slowly add a solution of N-(diphenylmethylene)glycine methyl ester in anhydrous THF.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the resulting enolate solution back to 0 °C and add the first equivalent of benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until the first alkylation is complete (monitored by TLC).

  • Repeat the deprotonation and alkylation steps by adding another equivalent of sodium hydride followed by a second equivalent of benzyl bromide.

  • After the second alkylation is complete, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Esterification

  • Dissolve the crude di-benzylated imine ester in a mixture of aqueous hydrochloric acid and an organic co-solvent like diethyl ether.

  • Stir the mixture vigorously at room temperature until the imine is fully hydrolyzed (monitored by the disappearance of the starting material by TLC).

  • Separate the aqueous layer containing the amino acid hydrochloride and wash it with diethyl ether to remove the benzophenone byproduct.

  • Evaporate the aqueous layer to dryness to obtain the crude 2-amino-2-benzyl-3-phenylpropanoic acid hydrochloride.

  • Suspend the crude amino acid hydrochloride in methanol and cool to 0 °C.

  • Slowly add thionyl chloride and then reflux the mixture until the esterification is complete.[4]

  • Remove the solvent under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization or column chromatography.

Route 2: Synthesis via Strecker Reaction

The Strecker synthesis is a classic and robust method for preparing amino acids.[5][6][7][8] For the synthesis of α,α-disubstituted amino acids, a ketone is used as the starting carbonyl compound.[6] This route offers a more convergent approach to the target molecule.

Core Starting Materials:
Starting MaterialChemical StructureKey Considerations
1,3-Diphenylacetone (Dibenzyl Ketone) (C₆H₅CH₂)₂COThe ketone precursor that will provide the two benzyl groups at the α-position. It is a commercially available solid.
Potassium Cyanide KCNThe source of the nitrile group and the α-carbon of the amino acid. EXTREMELY TOXIC . Must be handled with extreme caution and appropriate personal protective equipment in a well-ventilated fume hood.
Ammonium Chloride NH₄ClThe source of the amino group.
Strong Acid (e.g., Hydrochloric Acid) HClUsed for the hydrolysis of the intermediate aminonitrile to the carboxylic acid.
Methanol CH₃OHUsed for the final esterification.
Experimental Workflow:

The Strecker synthesis for this target molecule involves the formation of an α-aminonitrile from dibenzyl ketone, followed by hydrolysis to the amino acid and subsequent esterification.

Strecker_Synthesis_Workflow A 1,3-Diphenylacetone B α-Aminonitrile Formation A->B KCN, NH₄Cl, Ethanol/Water C 2-Amino-2-benzyl-3-phenylpropionitrile B->C D Acidic Hydrolysis C->D HCl (aq), Heat E 2-Amino-2-benzyl-3-phenylpropanoic Acid D->E F Esterification E->F SOCl₂, Methanol G This compound F->G

Sources

Methyl 2-amino-2-benzyl-3-phenylpropanoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-Amino-2-benzyl-3-phenylpropanoate: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-proteinogenic amino acid ester characterized by a sterically hindered quaternary α-carbon. This structural feature imparts unique conformational constraints, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the compound, beginning with a detailed calculation of its molecular weight and a summary of its key physicochemical properties. We present a logical, multi-step synthetic protocol for its preparation and outline a self-validating analytical workflow for its structural confirmation and purity assessment. Finally, we explore its potential applications in the development of novel peptides, enzyme inhibitors, and other advanced materials, grounding all claims in authoritative scientific references.

Compound Identification and Physicochemical Properties

The foundational step in working with any chemical entity is to establish its precise identity and understand its fundamental physical and chemical characteristics.

Nomenclature and Chemical Structure

The systematic IUPAC name for the compound is this compound. It is a derivative of the amino acid phenylalanine, featuring an additional benzyl group on the α-carbon, which classifies it as an α,α-disubstituted amino acid. The presence of the methyl ester protects the carboxylic acid moiety.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

For unambiguous identification and data retrieval, the following identifiers are critical.

PropertyValueSource
CAS Number 137582-40-2[1][2]
Molecular Formula C₁₇H₁₉NO₂[1][2][3]
Molecular Weight 269.34 g/mol [1]
Synonyms Phenylalanine, α-(Phenylmethyl), Methylester[1]
Molecular Weight Calculation

The molecular weight is a fundamental property derived from the molecular formula and the atomic weights of the constituent elements. The slight variations observed across different databases (269.34 g/mol , 269.343 g/mol , 269.33826 g/mol ) arise from the precision of the atomic weights used.[1][2][3] A standard calculation is provided below for validation.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1712.011204.187
HydrogenH191.00819.152
NitrogenN114.00714.007
OxygenO215.99931.998
Total 269.344

The calculated molecular weight of 269.34 g/mol is consistent with reported values.[1]

Synthesis Pathway and Experimental Protocol

The synthesis of α,α-disubstituted amino acids like this compound requires a strategy that can efficiently construct the quaternary α-carbon. A logical approach involves the benzylation of a suitable phenylalanine precursor followed by esterification.

Strategic Approach

The proposed synthesis begins with L-phenylalanine methyl ester. The α-amino group is first protected to prevent side reactions. The protected ester is then deprotonated at the α-carbon using a strong, non-nucleophilic base, and the resulting enolate is alkylated with benzyl bromide. Finally, deprotection of the amino group yields the target compound. This strategy is chosen for its high convergence and reliance on well-established, high-yielding reactions in amino acid chemistry.

Synthesis Workflow Diagram

Synthesis_Workflow A L-Phenylalanine Methyl Ester B N-Protection (e.g., Boc Anhydride) A->B Step 1 C N-Boc-L-Phenylalanine Methyl Ester A->C Step 1 D α-Deprotonation & Alkylation (LDA, Benzyl Bromide) C->D Step 2 E Protected Target Compound C->E Step 2 F Deprotection (e.g., TFA or HCl) E->F Step 3 G Methyl 2-amino-2-benzyl -3-phenylpropanoate E->G Step 3

Caption: Proposed three-step synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own optimizations.

Step 1: N-Protection of L-Phenylalanine Methyl Ester

  • Rationale: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group that prevents the amine from acting as a nucleophile or base in subsequent steps.

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to neutralize the hydrochloride and act as a base.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion by TLC.

  • Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-phenylalanine methyl ester.

Step 2: α-Benzylation

  • Rationale: Lithium diisopropylamide (LDA) is a strong, sterically hindered base ideal for generating the kinetic enolate of the ester without attacking the carbonyl group. The resulting nucleophilic enolate readily undergoes Sₙ2 reaction with benzyl bromide.

  • Prepare a solution of LDA (2.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar).

  • Add a solution of N-Boc-L-phenylalanine methyl ester (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.5 eq) dropwise.

  • Stir at -78 °C for 4-6 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the protected target compound.

Step 3: N-Deprotection

  • Rationale: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent cleanly cleave the Boc group, liberating the free amine.

  • Dissolve the purified product from Step 2 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize the TFA salt and extract the free amine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Structural Elucidation and Purity Assessment

A combination of analytical techniques is required to unequivocally confirm the structure and assess the purity of the synthesized compound. This constitutes a self-validating system where each method provides complementary information.

Analytical Workflow

Analytical_Workflow cluster_0 Primary Structure Confirmation cluster_1 Purity & Final Validation MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (Connectivity & 3D Structure) MS->NMR Confirms Mass HPLC HPLC (Purity Assessment) NMR->HPLC Confirms Connectivity Final Confirmed Structure & Purity >95% HPLC->Final Confirms Purity

Caption: A self-validating workflow for compound characterization.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample in methanol or acetonitrile.

    • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode.

  • Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺.

    • Calculated Exact Mass of C₁₇H₁₉NO₂: 269.1416

    • Expected m/z for [M+H]⁺: 270.1494

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the carbon-hydrogen framework and connectivity.

  • Protocol:

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected Spectral Features: The key diagnostic feature is the absence of a proton signal at the α-carbon , confirming its quaternary nature.

Feature¹H NMR (Expected δ, ppm)¹³C NMR (Expected δ, ppm)Rationale
Phenyl Protons7.0 - 7.4 (m, 10H)125 - 138Aromatic protons from two benzyl groups.
CH₂ Protons~2.8 - 3.5 (m, 4H)~40 - 50Two diastereotopic CH₂ groups.
Methyl Ester (CH₃)~3.7 (s, 3H)~52Characteristic singlet for the ester methyl group.
Amine (NH₂)1.5 - 3.0 (br s, 2H)N/ABroad singlet, exchangeable with D₂O.
α-CarbonNo Signal ~65 - 75Quaternary carbon, no attached proton.
Carbonyl (C=O)N/A~175Ester carbonyl carbon.
High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the final compound.

  • Protocol:

    • Develop a reversed-phase HPLC method (e.g., C18 column).

    • Use a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA.

    • Monitor the elution profile using a UV detector at ~254 nm.

    • Inject a known concentration of the sample.

  • Expected Result: A pure sample should show a single major peak. Purity is calculated by integrating the area of all peaks and is typically reported as a percentage (e.g., >95%).

Potential Applications and Future Research

The unique structure of this compound makes it a highly valuable building block for drug discovery and materials science.

  • Peptide Synthesis: Incorporation of this sterically demanding amino acid into a peptide sequence can enforce specific secondary structures (e.g., turns or helices) and increase resistance to enzymatic degradation by proteases. This is a key strategy in designing more stable and potent peptide-based drugs.[4][5]

  • Drug Formulation: As an amino acid ester, it can be used as a scaffold in the synthesis of small molecule drugs. The two benzyl groups can be functionalized to interact with specific biological targets, such as enzyme active sites or protein-protein interfaces.[4]

  • Neuroscience Research: Phenylalanine derivatives are precursors to neurotransmitters. This synthetic analogue could be used to probe the structure-activity relationships of receptors and transporters in the central nervous system.[5]

  • Chiral Catalysis: The inherent chirality of the molecule (if synthesized from a chiral precursor) makes it a candidate for use as a ligand in asymmetric catalysis, facilitating the synthesis of other enantiomerically pure compounds.

Future research should focus on the stereoselective synthesis of this compound to isolate pure enantiomers and evaluate their differential biological activities.

References

  • benzyl 2-amino-2-methyl-3-phenylpropanoate - LookChem. [Link]

  • Benzyl-L-phenylalanine methyl ester hydrochloride | 7703-09-5 - J&K Scientific LLC. [Link]

Sources

key characteristics of α,α-disubstituted amino acid esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Characteristics of α,α-Disubstituted Amino Acid Esters

Introduction: Beyond the Canonical 20

In the landscape of peptide and protein chemistry, the twenty proteinogenic amino acids have long served as the fundamental building blocks. However, the constraints of nature are not the limits of chemical innovation. The strategic incorporation of non-proteinogenic amino acids has emerged as a powerful tool in medicinal chemistry and materials science. Among these, α,α-disubstituted amino acids (ααAAs), which feature two side chains attached to the α-carbon, represent a class of profound importance. Their esters are the immediate precursors for peptide synthesis, making them critical intermediates in the design of novel therapeutics and functional biomaterials.

Defining α,α-Disubstituted Amino Acids (ααAAs)

An α,α-disubstituted amino acid is characterized by the presence of a quaternary α-carbon, meaning the central carbon atom of the amino acid is bonded to an amine group, a carboxyl group, and two non-hydrogen side chains (R¹ and R²). This is a significant departure from the canonical amino acids, where the α-carbon is a stereocenter bonded to a single side chain and a hydrogen atom. The corresponding esters of these amino acids are the direct building blocks used in solid-phase or solution-phase peptide synthesis.

The Significance of the Quaternary α-Carbon

The introduction of a second substituent at the α-position imposes severe steric constraints on the molecule. This fundamental structural alteration has a cascading effect on the local and global properties of peptides and other molecules that incorporate ααAAs. The most critical consequence is the dramatic restriction of the conformational freedom around the peptide backbone, which is the cornerstone of their utility in modern drug design.

Scope of this Guide

This technical guide provides a comprehensive overview of the core characteristics of α,α-disubstituted amino acid esters for researchers, scientists, and drug development professionals. We will delve into their unique physicochemical and stereochemical properties, explore key synthetic methodologies, and discuss their applications in the design of next-generation peptidomimetics and other therapeutics. The focus will remain on the causality behind their effects and the practical considerations for their synthesis and use.

Core Physicochemical and Stereochemical Characteristics

The defining feature of ααAAs is their constrained nature, which imparts a range of desirable properties that are exploited in peptide and small molecule design.

Conformational Rigidity and Torsional Angle Constraint

In a standard peptide chain, the flexibility of the backbone is largely determined by the rotational freedom around the N-Cα (phi, Φ) and Cα-C' (psi, Ψ) bonds. The presence of a single side chain in proteinogenic amino acids allows for a relatively broad range of allowed Φ/Ψ combinations, as depicted in a Ramachandran plot.

However, the introduction of a second side chain at the α-carbon in an ααAA dramatically curtails this rotational freedom. The steric hindrance between the two side chains and the adjacent peptide backbone atoms restricts the accessible conformational space to very specific regions of the Ramachandran plot, primarily the α-helical and 3₁₀-helical regions. This property is invaluable for "locking" a peptide into a specific, biologically active conformation.

Table 1: Comparison of Backbone Dihedral Angles (Φ, Ψ) in ααAAs vs. Proteinogenic Amino Acids

Amino Acid TypeTypical Allowed Φ (phi) RangeTypical Allowed Ψ (psi) RangePredominant Secondary Structure
L-Alanine (Proteinogenic)-150° to -50°-90° to +180°Flexible (α-helix, β-sheet, random coil)
α-Aminoisobutyric Acid (Aib)-60° ± 20°-30° ± 20°Right-handed α- and 3₁₀-helices
(S)-α-Methylproline-60° ± 10°-30° ± 10°Highly constrained helical structures
Diethylglycine (Deg)-80° to -60°-60° to -40°Helical Conformations
Impact on Secondary Structure: Promoting Helical and Turn Conformations

The inherent conformational rigidity of ααAAs makes them powerful tools for inducing and stabilizing specific secondary structures in peptides. Due to their preference for helical Φ/Ψ angles, even a single incorporation of an ααAA like α-aminoisobutyric acid (Aib) can be sufficient to nucleate a helical conformation in an otherwise flexible peptide chain. This is a widely used strategy in the design of peptide-based drugs, where a specific helical or turn structure is required for binding to a biological target.

G cluster_0 Proteinogenic Amino Acid (e.g., Alanine) cluster_1 α,α-Disubstituted Amino Acid (e.g., Aib) Ala Single Side Chain (e.g., -CH3) Wide_Conformation Broad Range of Allowed Φ/Ψ Angles Ala->Wide_Conformation Allows Rotational Freedom Flexible_Peptide Flexible Peptide Backbone (α-helix, β-sheet, random coil) Wide_Conformation->Flexible_Peptide Leads to Aib Two Side Chains (e.g., -CH3, -CH3) Restricted_Conformation Narrow Range of Allowed Φ/Ψ Angles (Helical) Aib->Restricted_Conformation Imposes Steric Hindrance Rigid_Peptide Rigid Peptide Backbone (Predominantly Helical) Restricted_Conformation->Rigid_Peptide Induces

Caption: Conformational Restriction of ααAAs vs. Proteinogenic Amino Acids.

Enhanced Resistance to Enzymatic Degradation

One of the major hurdles in the development of peptide-based drugs is their rapid degradation by proteases in the body. Proteases have evolved to recognize and cleave peptide bonds flanked by specific proteinogenic amino acid residues. The unusual steric bulk around the α-carbon and the peptide bond of an ααAA makes it a poor substrate for most proteases. This steric shielding effect significantly increases the metabolic stability and in vivo half-life of peptides containing these modified residues, a critical attribute for any therapeutic agent.

Stereochemical Considerations and Asymmetric Synthesis

When the two side chains (R¹ and R²) of an ααAA are different, the α-carbon becomes a stereocenter. The synthesis of enantiomerically pure ααAAs is therefore a significant challenge and a key focus of research in this area. The stereochemistry of the α-carbon can have a profound impact on the preferred conformation and biological activity of the final peptide. Consequently, robust methods for asymmetric synthesis are essential for the practical application of chiral ααAAs.

Synthetic Methodologies for α,α-Disubstituted Amino Acid Esters

The construction of the sterically hindered quaternary α-carbon is the central challenge in the synthesis of ααAA esters. Several strategies have been developed to achieve this, often focusing on asymmetric methods to control the stereochemistry.

Overview of Synthetic Strategies

The most common approaches involve the asymmetric alkylation of enolates derived from amino acid precursors, the Strecker synthesis, or phase-transfer catalysis. The choice of method often depends on the specific side chains being installed and the desired scale of the synthesis.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for amino acid synthesis involving the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. Asymmetric variants of this reaction, often employing a chiral amine or a chiral catalyst, provide an effective route to enantiomerically enriched ααAAs starting from a ketone.

G start Ketone (R1-CO-R2) intermediate Chiral α-Aminonitrile start->intermediate Condensation reagents Chiral Amine (R*-NH2) + HCN reagents->intermediate product Enantiomerically Enriched α,α-Disubstituted Amino Acid intermediate->product Hydrolysis hydrolysis Acid or Base Hydrolosis hydrolysis->product final_product α,α-Disubstituted Amino Acid Ester product->final_product Esterification esterification Esterification (e.g., SOCl2, ROH) esterification->final_product

Caption: Asymmetric Strecker Synthesis Workflow for ααAA Esters.

Alkylation of Glycine Enolates

Another powerful strategy involves the use of chiral glycine enolate equivalents. In this approach, a glycine ester is derivatized with a chiral auxiliary to form a Schiff base or other adduct. This complex is then deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation. A second, different alkylating agent can then be introduced to form the quaternary center. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched ααAA ester.

Protocol 1: Step-by-Step Asymmetric Alkylation of a Glycine Enolate Equivalent

Objective: To synthesize an enantiomerically enriched α,α-disubstituted amino acid ester via diastereoselective alkylation.

Materials:

  • Benzophenone imine of glycine ethyl ester

  • Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative)

  • Alkyl halide 1 (R¹-X)

  • Alkyl halide 2 (R²-X)

  • Strong base (e.g., 50% aq. NaOH)

  • Toluene

  • 1M HCl

Methodology:

  • Phase-Transfer Catalyst Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the benzophenone imine of glycine ethyl ester and the chiral phase-transfer catalyst (1-5 mol%) in toluene.

  • First Alkylation: Cool the mixture to 0 °C. Add the first alkyl halide (R¹-X, 1.1 equivalents). Begin vigorous stirring and add 50% aqueous NaOH dropwise. The reaction is often biphasic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up 1: Once the first alkylation is complete, dilute the reaction mixture with toluene and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Second Alkylation: Re-dissolve the crude mono-alkylated product in toluene. Add the second alkyl halide (R²-X, 1.2 equivalents) and repeat the addition of 50% aqueous NaOH under vigorous stirring.

  • Work-up 2: After the second alkylation is complete (as monitored by TLC), perform an aqueous work-up as described in step 4.

  • Deprotection and Ester Isolation: Hydrolyze the resulting benzophenone imine by stirring the crude product with 1M HCl for 1-2 hours. This cleaves the imine and protonates the amine.

  • Final Extraction: Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the final α,α-disubstituted amino acid ester with a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Purify the final product by column chromatography. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC.

Applications in Drug Discovery and Peptide Science

The unique properties of ααAAs make them highly valuable in the development of novel therapeutics.

Peptidomimetics: Designing Metabolically Stable Peptides

As previously mentioned, the incorporation of ααAAs is a premier strategy for enhancing the metabolic stability of peptide-based drug candidates. By replacing a native amino acid at a position susceptible to proteolytic cleavage with an ααAA, the resulting peptidomimetic retains the desired biological activity but exhibits a significantly longer in vivo half-life.

Induction and Stabilization of Secondary Structures (Helices, β-turns)

The ability of ααAAs to pre-organize a peptide chain into a specific conformation is a cornerstone of rational drug design. Many protein-protein interactions are mediated by short helical or turn motifs. By designing peptides that incorporate ααAAs, it is possible to create potent inhibitors of these interactions by mimicking the bioactive conformation of one of the binding partners. For example, Aib and other ααAAs are frequently used to stabilize α-helical structures in peptides designed to mimic the binding domains of proteins.

Use as Chiral Auxiliaries and Building Blocks

Beyond peptides, enantiomerically pure ααAAs and their derivatives serve as valuable chiral building blocks and auxiliaries in asymmetric synthesis. Their rigid structures can create a well-defined chiral environment that can influence the stereochemical outcome of a wide range of chemical reactions.

Case Studies in Drug Development

The impact of ααAAs is evident in several therapeutic areas. Their use in creating stable, conformationally defined peptides has led to the development of drug candidates for a variety of targets.

Table 2: Examples of ααAA-Containing Applications in Therapeutic Research

Compound/Peptide ClassIncorporated ααAATherapeutic Area/TargetRationale for Inclusion
Alamethicin AnalogsAibAntibiotics / Ion ChannelsStabilization of the helical structure required for pore formation in bacterial membranes.
GLP-1 Receptor AgonistsAibType 2 DiabetesIncreased resistance to degradation by the enzyme DPP-4, extending the therapeutic effect.
Somatostatin AnalogsD-Phe, α-Me-TrpOncology / AcromegalyConformational constraint to favor the bioactive β-turn structure, enhancing receptor affinity and selectivity.
HIV Fusion InhibitorsAibVirology / HIV gp41Stabilization of the α-helical coiled-coil structure to inhibit viral entry into host cells.

Conclusion: The Expanding Role of ααAAs in Medicinal Chemistry

α,α-Disubstituted amino acid esters are far more than simple structural curiosities. They are enabling tools that provide medicinal chemists with a remarkable degree of control over the three-dimensional structure and metabolic stability of peptides and other small molecules. Their ability to rigidly constrain the peptide backbone into predictable, biologically relevant conformations has unlocked new avenues for inhibiting challenging drug targets, such as protein-protein interactions. As synthetic methodologies for their efficient and stereoselective preparation continue to advance, the presence of these powerful building blocks in the drug development pipeline is set to expand even further, paving the way for a new generation of more potent, stable, and specific therapeutics.

References

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747–6756. [Link]

  • Awasthi, S. K., & Balaram, P. (1998). Conformational properties of peptides containing alpha,alpha-disubstituted amino acids. Journal of the Indian Institute of Science, 78, 219-243. [Link]

  • Vanhoof, G., De Meester, I., Goossens, F., Hendriks, D., Scharpé, S., & Vriend, G. (1995). The role of prolyl oligopeptidase and dipeptidyl peptidase IV in the in-vivo metabolism of peptide hormones. The FASEB Journal, 9(9), 736-744. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Strecker and Strecker-type syntheses. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]

  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353. [Link]

A Comprehensive Technical Guide to the Theoretical Yield Calculation for Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate, a compound of interest in pharmaceutical research and development. This document is structured to provide not only a step-by-step protocol but also the underlying scientific principles and rationale, ensuring both technical accuracy and practical applicability.

Introduction to this compound

This compound, an α,α-disubstituted amino acid derivative, represents a significant scaffold in medicinal chemistry. The presence of two distinct benzyl groups at the α-carbon introduces conformational constraints and lipophilic character, which can be pivotal for modulating the pharmacological activity of peptide-based therapeutics or as a standalone pharmacophore. Accurate synthesis and yield determination are fundamental to its application in drug discovery pipelines.

Synthetic Pathway: The O'Donnell Asymmetric Amino Acid Synthesis

The synthesis of α,α-disubstituted amino acids such as this compound is effectively achieved through the O'Donnell amino acid synthesis.[1] This powerful methodology utilizes a Schiff base of a glycine ester as a glycine enolate equivalent, which can be sequentially alkylated. For the target molecule, a dibenzylation of the glycine Schiff base is required.

The chosen synthetic route involves two primary stages:

  • Phase-Transfer Catalyzed Dibenzylation: The core of the synthesis is the alkylation of N-(diphenylmethylene)glycine methyl ester with benzyl bromide. This reaction is conducted under biphasic conditions, employing a phase-transfer catalyst to facilitate the transfer of the enolate from the aqueous phase to the organic phase for reaction.[2] The diphenylmethylene group serves the dual purpose of protecting the amine and activating the α-protons for deprotonation.[3]

  • Hydrolysis of the Schiff Base: Following the dibenzylation, the protective diphenylmethylene group is removed by acidic hydrolysis to yield the final product, this compound.[3]

This method is selected for its high efficiency, operational simplicity, and the ability to control the reaction to achieve the desired disubstitution.

Experimental Protocol and Reagents

The following protocol details the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Part 1: Dibenzylation of N-(Diphenylmethylene)glycine Methyl Ester
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine N-(diphenylmethylene)glycine methyl ester (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq) in toluene.

  • Addition of Base: Prepare a 50% aqueous solution of sodium hydroxide. With vigorous stirring, add the basic solution to the organic mixture.

  • Alkylation: Add benzyl bromide (2.2 eq) dropwise to the reaction mixture at room temperature. The reaction is exothermic and may require cooling to maintain a consistent temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-((diphenylmethylene)amino)-2-benzyl-3-phenylpropanoate.

Part 2: Hydrolysis of the Schiff Base
  • Acidic Hydrolysis: Dissolve the crude product from Part 1 in a mixture of tetrahydrofuran (THF) and 1N hydrochloric acid.

  • Reaction: Stir the mixture at room temperature until the hydrolysis is complete, as indicated by TLC.

  • Isolation: Separate the aqueous layer and wash with diethyl ether to remove the benzophenone byproduct. The aqueous layer contains the hydrochloride salt of the desired product.

  • Purification: The final product can be isolated from the aqueous layer and further purified by recrystallization or column chromatography.

Data Presentation: Reactant and Product Information

Compound NameMolar Mass ( g/mol )Role
N-(Diphenylmethylene)glycine methyl ester253.30Starting Material
Benzyl bromide171.03Reagent (Alkylating Agent)
This compound269.34Final Product
Methyl 2-((diphenylmethylene)amino)-2-benzyl-3-phenylpropanoate433.54Intermediate

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reagent.

Step 1: Balanced Chemical Equation

Reaction 1: Dibenzylation C₁₆H₁₅NO₂ (N-(Diphenylmethylene)glycine methyl ester) + 2 C₇H₇Br (Benzyl bromide) → C₃₀H₂₇NO₂ (Methyl 2-((diphenylmethylene)amino)-2-benzyl-3-phenylpropanoate) + 2 HBr

Reaction 2: Hydrolysis C₃₀H₂₇NO₂ + H₂O → C₁₇H₁₉NO₂ (this compound) + C₁₃H₁₀O (Benzophenone)

Step 2: Hypothetical Quantities for Calculation

Let's assume the following starting quantities for a laboratory-scale synthesis:

  • N-(Diphenylmethylene)glycine methyl ester: 5.00 g

  • Benzyl bromide: 7.50 g

Step 3: Moles of Reactants

  • Moles of N-(Diphenylmethylene)glycine methyl ester = 5.00 g / 253.30 g/mol = 0.0197 mol

  • Moles of Benzyl bromide = 7.50 g / 171.03 g/mol = 0.0438 mol

Step 4: Identify the Limiting Reagent

According to the stoichiometry of the dibenzylation reaction, 1 mole of N-(diphenylmethylene)glycine methyl ester reacts with 2 moles of benzyl bromide.

  • Moles of Benzyl bromide required to react with 0.0197 mol of the glycine derivative = 0.0197 mol * 2 = 0.0394 mol.

Since we have 0.0438 mol of benzyl bromide, which is more than the required 0.0394 mol, the N-(diphenylmethylene)glycine methyl ester is the limiting reagent .

Step 5: Calculate the Theoretical Yield of the Intermediate

The moles of the intermediate product, Methyl 2-((diphenylmethylene)amino)-2-benzyl-3-phenylpropanoate, will be equal to the moles of the limiting reagent.

  • Moles of intermediate = 0.0197 mol

  • Theoretical yield of intermediate = 0.0197 mol * 433.54 g/mol = 8.54 g

Step 6: Calculate the Theoretical Yield of the Final Product

The hydrolysis of the intermediate to the final product has a 1:1 molar ratio.

  • Moles of this compound = 0.0197 mol

  • Theoretical Yield of this compound = 0.0197 mol * 269.34 g/mol = 5.31 g

Visualization of the Experimental Workflow

G cluster_prep Part 1: Dibenzylation cluster_hydrolysis Part 2: Hydrolysis A 1. Combine Reactants N-(Diphenylmethylene)glycine methyl ester, Tetrabutylammonium bromide, Toluene B 2. Add Base 50% aq. NaOH A->B C 3. Alkylation Add Benzyl Bromide (2.2 eq) B->C D 4. Reaction Monitoring TLC, 12-24h C->D E 5. Work-up Phase separation, washing, drying D->E F Crude Intermediate Methyl 2-((diphenylmethylene)amino)- 2-benzyl-3-phenylpropanoate E->F G 1. Acidic Hydrolysis Dissolve crude intermediate in THF and 1N HCl F->G Proceed to Hydrolysis H 2. Reaction Stir at room temperature G->H I 3. Isolation Separate aqueous layer, wash with ether H->I J 4. Purification Recrystallization or Chromatography I->J K Final Product This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This guide has detailed the synthetic strategy and a comprehensive, step-by-step calculation of the theoretical yield for this compound. By understanding the stoichiometry and identifying the limiting reagent, researchers can accurately predict the maximum potential output of their reaction, a critical factor in planning and optimizing synthetic campaigns in a research and development setting. The provided protocol, based on the robust O'Donnell amino acid synthesis, offers a reliable pathway to this valuable compound.

References

  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Available at: [Link]

  • LookChem. benzyl 2-amino-2-methyl-3-phenylpropanoate. Available at: [Link]

  • Organic Chemistry Portal. The synthesis of amino acids by phase-transfer reactions. Available at: [Link]

  • PubChem. Diphenylmethylene-Glycine benzyl ester. Available at: [Link]

  • ResearchGate. A mild and efficient route to Schiff base derivatives of amino acids. Available at: [Link]

  • RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available at: [Link]

  • PubChem. Methyl 3-[benzyl(methyl)amino]propanoate. Available at: [Link]

  • ResearchGate. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Available at: [Link]

  • ResearchGate. Acidities of glycine Schiff bases and alkylation of their conjugate bases. Available at: [Link]

  • Semantic Scholar. Benzophenone Schiff bases of glycine derivatives: Versatile starting materials for the synthesis of amino acids and their derivatives. Available at: [Link]

Sources

A Technical Guide to Determining the Solubility of Methyl 2-amino-2-benzyl-3-phenylpropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of methyl 2-amino-2-benzyl-3-phenylpropanoate in various organic solvents. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles of solubility prediction based on molecular structure and provides a detailed, field-proven protocol for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. An analysis of the molecular structure of this compound (C₁₇H₁₉NO₂) provides critical insights into its potential solubility in different organic solvents.

Molecular Structure Analysis:

  • Functional Groups: The molecule possesses several key functional groups that dictate its overall polarity and potential for intermolecular interactions:

    • Primary Amine (-NH₂): This group is polar and capable of acting as a hydrogen bond donor.

    • Ester (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor.

    • Two Benzyl/Phenyl Groups (-CH₂C₆H₅, -C₆H₅): These large aromatic groups are nonpolar and contribute significantly to the molecule's lipophilicity.

  • Overall Polarity: The presence of both polar (amine and ester) and large nonpolar (benzyl and phenyl) groups suggests that this compound is a moderately polar to nonpolar compound. The significant nonpolar surface area from the aromatic rings will likely limit its solubility in highly polar solvents like water, while enhancing its solubility in solvents of intermediate to low polarity.

Solvent Selection Rationale:

Based on this structural analysis, a logical starting point for solubility screening would include a diverse range of organic solvents, categorized by their polarity:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and ester groups. However, the large nonpolar moieties of the solute may limit high solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents can interact with the polar functional groups of the solute without donating hydrogen bonds. DMSO and DMF are often powerful solvents for a wide range of organic compounds.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large nonpolar character of the solute suggests potential for solubility in these solvents, driven by van der Waals interactions.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents may offer a favorable balance for solvating both the polar and nonpolar regions of the molecule.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the equilibrium shake-flask method .[1][2] This "gold standard" approach ensures that the solvent is fully saturated with the solute, providing a definitive measure of its solubility under specific conditions.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[1] After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical technique.

Detailed Experimental Protocol

Materials:

  • This compound (solid form)

  • Selected organic solvents (high purity)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm or smaller, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure a solid phase remains after equilibrium is reached.

    • Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker. A standard temperature for solubility studies is 25°C.

    • Agitate the samples for a predetermined period. A common duration is 24 to 48 hours, though for some compounds, longer times may be necessary to ensure equilibrium is reached.[2]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter into a clean vial for analysis. This step is crucial to prevent any remaining solid particles from dissolving during subsequent dilutions and artificially inflating the measured solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant (e.g., 0.45 µm) sep1->sep2 quant1 Dilute filtered saturated solution sep2->quant1 quant2 Analyze by HPLC quant1->quant2 result result quant2->result Calculate Solubility

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for quantifying the concentration of a solute in a saturated solution.[3][4]

Method Development Considerations

A robust HPLC method should be developed and validated for this compound. Key aspects to consider include:

  • Column: A reversed-phase column (e.g., C18) is typically suitable for compounds of this polarity.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer is a common choice for reversed-phase HPLC.[5] The composition can be optimized to achieve good peak shape and retention time.

  • Detection: The aromatic rings in the molecule should provide strong UV absorbance, making a UV-Vis detector a suitable choice. The detection wavelength should be set to the absorbance maximum (λ_max) of the compound.

  • Calibration: A calibration curve must be generated using standard solutions of the compound at known concentrations. This curve will be used to determine the concentration of the unknown samples based on their peak areas.

Sample Analysis Procedure
  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to create a stock solution of known concentration.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards covering a range of concentrations.

  • Inject Standards: Inject the calibration standards into the HPLC system and record the peak areas.

  • Generate Calibration Curve: Plot the peak area versus the concentration for the standards and perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear fit.

  • Inject Samples: Inject the diluted, filtered samples from the solubility experiment.

  • Calculate Concentration: Use the peak areas of the samples and the equation from the calibration curve to calculate the concentration of the compound in the diluted samples.

  • Determine Solubility: Account for the dilution factor to calculate the final solubility of this compound in the original organic solvent. The solubility is typically reported in units such as mg/mL or mol/L.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventPolarity IndexSolubility (mg/mL)
Hexane0.1[Experimental Data]
Toluene2.4[Experimental Data]
Dichloromethane3.1[Experimental Data]
Ethyl Acetate4.4[Experimental Data]
Acetonitrile5.8[Experimental Data]
Ethanol4.3[Experimental Data]
Methanol5.1[Experimental Data]
N,N-Dimethylformamide6.4[Experimental Data]
Dimethyl Sulfoxide7.2[Experimental Data]

Interpretation of Results:

The obtained solubility data will provide valuable insights for various applications:

  • Process Chemistry: The choice of solvent for reactions, extractions, and purifications can be optimized based on the solubility profile.

  • Crystallization Studies: Solvents in which the compound exhibits moderate to low solubility are often good candidates for crystallization experiments.

  • Formulation Development: For pharmaceutical applications, understanding the solubility in different excipients and solvent systems is crucial for developing stable and effective drug formulations.

Conclusion

References

  • IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

  • Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]

  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

  • Unknown Source. (n.d.). Toward predicting process outcomes in different solvents: Solubility and reactivity. [Link]

  • ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]

  • ACS Publications. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • ChemRxiv. (2025). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. [Link]

  • ACS Publications. (n.d.). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. [Link]

  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

  • LookChem. (n.d.). benzyl 2-amino-2-methyl-3-phenylpropanoate. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ACS Publications. (2016). Toward a More Holistic Framework for Solvent Selection. [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?[Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Semmelweis Repozitórium. (n.d.). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. [Link]

  • Semantic Scholar. (n.d.). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.[Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PubMed Central. [Link]

  • Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • PubMed. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

  • ResearchGate. (2025). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization | Request PDF. [Link]

  • ResearchGate. (2025). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • PubMed. (1996). An effective organic solvent system for the dissolution of amino acids. [Link]

  • PubChem. (n.d.). (R)-Methyl 2-amino-3-phenylpropanoate. [Link]

Sources

Methodological & Application

Application Note & Protocol: Asymmetric Synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids, also known as quaternary α-amino acids, represent a class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and peptide science.[1][2][3] The presence of a quaternary carbon at the α-position introduces significant conformational constraints into peptide backbones.[4] This structural rigidity can lead to the formation of stable secondary structures, such as helices and turns, and can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profiles of peptide-based therapeutics.[3] Methyl 2-amino-2-benzyl-3-phenylpropanoate, the subject of this guide, is a valuable building block in the synthesis of novel peptides and peptidomimetics with potential applications in drug discovery.

The primary challenge in the synthesis of such compounds lies in the stereocontrolled construction of the quaternary stereocenter.[3] This application note provides a detailed examination of a robust and highly enantioselective method for the synthesis of this compound, focusing on the principles of chiral phase-transfer catalysis.

II. Synthetic Strategy: Chiral Phase-Transfer Catalysis

Among the various strategies for the asymmetric synthesis of α,α-disubstituted amino acids, chiral phase-transfer catalysis (PTC) has emerged as a particularly powerful and practical approach.[5][6] This methodology offers several advantages, including mild reaction conditions, operational simplicity, the use of inexpensive and environmentally benign reagents, and high scalability.[5]

The core principle of this strategy involves the use of a chiral quaternary ammonium salt, often derived from Cinchona alkaloids, to ferry an enolate anion from an aqueous basic phase to an organic phase containing an electrophile.[6][7] The chiral catalyst creates a chiral ion pair with the enolate, effectively shielding one face of the nucleophile and directing the incoming electrophile to the opposite face, thus inducing asymmetry.

For the synthesis of this compound, we will employ a sequential asymmetric alkylation of a glycine Schiff base precursor, as this approach allows for the controlled introduction of two different substituents at the α-position.[8]

III. Experimental Workflow Overview

The overall synthetic workflow can be visualized as a three-stage process:

Asymmetric Synthesis Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Deprotection & Isolation A Glycine Methyl Ester C Methyl N-(diphenylmethylene)glycinate A->C B Benzophenone B->C D First Alkylation (Benzylation) C->D Benzyl Bromide, Chiral PTC E Second Alkylation (Benzylation) D->E Benzyl Bromide F Hydrolysis E->F G This compound F->G

Caption: Overall workflow for the asymmetric synthesis.

IV. Detailed Experimental Protocols

Part A: Synthesis of Methyl N-(diphenylmethylene)glycinate (Glycine Schiff Base Precursor)

This initial step prepares the prochiral starting material for the asymmetric alkylation.

Materials:

  • Glycine methyl ester hydrochloride

  • Benzophenone imine

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer and standard glassware

Protocol:

  • To a round-bottom flask charged with glycine methyl ester hydrochloride (1.0 eq), add anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add benzophenone imine (1.1 eq) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solids.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure Methyl N-(diphenylmethylene)glycinate.

Part B: Asymmetric Phase-Transfer Catalyzed Benzylation

This is the key stereochemistry-defining step. The choice of the chiral phase-transfer catalyst is critical for achieving high enantioselectivity. A commonly used and effective catalyst is a derivative of cinchonidine, such as N-(9-anthracenylmethyl)cinchonidinium bromide.[7]

Materials:

  • Methyl N-(diphenylmethylene)glycinate (1.0 eq)

  • Benzyl bromide (2.2 eq)

  • Chiral Phase-Transfer Catalyst (e.g., N-(9-anthracenylmethyl)cinchonidinium bromide) (0.01-0.05 eq)

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Toluene, anhydrous

  • Magnetic stirrer and appropriate glassware

Protocol:

  • To a round-bottom flask, add Methyl N-(diphenylmethylene)glycinate (1.0 eq), the chiral phase-transfer catalyst (0.02 eq), and anhydrous toluene.

  • Stir the mixture vigorously at room temperature.

  • Add the 50% aqueous potassium hydroxide solution.

  • Slowly add benzyl bromide (2.2 eq) to the biphasic mixture over a period of 1 hour.

  • Continue to stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with toluene and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, Methyl 2-(diphenylmethylene)amino-2-benzyl-3-phenylpropanoate, can be purified by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Vigorous Stirring: Essential for maximizing the interfacial area between the aqueous and organic phases, which is crucial for the efficiency of phase-transfer catalysis.[6]

  • Catalyst Loading: A low catalyst loading (1-5 mol%) is typically sufficient to achieve high yields and enantioselectivities, making the process cost-effective.

  • Slow Addition of Electrophile: Helps to control the reaction rate and minimize potential side reactions.

Part C: Hydrolysis of the Schiff Base to Yield the Final Product

The final step involves the deprotection of the amino group to yield the target amino acid ester.

Materials:

  • Crude or purified Methyl 2-(diphenylmethylene)amino-2-benzyl-3-phenylpropanoate

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1-2 M aqueous solution

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnetic stirrer and standard glassware

Protocol:

  • Dissolve the product from Part B in tetrahydrofuran (THF).

  • Add an equal volume of 1 M aqueous hydrochloric acid.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove the benzophenone byproduct.

  • Carefully neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or crystallization.

V. Data Summary and Expected Results

ParameterExpected Value/RangeNotes
Overall Yield 50-70%Dependent on purification efficiency at each step.
Enantiomeric Excess (ee) >90%Highly dependent on the chosen chiral phase-transfer catalyst and reaction conditions.[7]
Diastereomeric Ratio (dr) N/AThe product has a single stereocenter.
¹H NMR Consistent with structureSpecific shifts will need to be determined experimentally.
¹³C NMR Consistent with structureSpecific shifts will need to be determined experimentally.
Mass Spectrometry [M+H]⁺ calculated for C₁₇H₁₉NO₂To be confirmed by high-resolution mass spectrometry.

VI. Mechanistic Insights

The stereochemical outcome of the reaction is determined by the formation of a chiral, non-covalent complex between the phase-transfer catalyst and the enolate of the glycine Schiff base.

PTC Mechanism cluster_0 Phase-Transfer Catalysis Cycle A Aqueous Phase: Glycine Enolate (E⁻) + K⁺ C Organic Phase: Chiral Ion Pair [Q⁺E⁻] A->C Ion Exchange B Organic Phase: Chiral Catalyst (Q⁺X⁻) B->C D Organic Phase: Alkylation with Benzyl Bromide C->D E Organic Phase: Alkylated Product + Q⁺Br⁻ D->E F Aqueous Phase: Q⁺Br⁻ -> Q⁺OH⁻ E->F Phase Transfer F->B Regeneration

Caption: Simplified mechanism of chiral phase-transfer catalysis.

The bulky substituents on the Cinchona alkaloid-derived catalyst effectively block one face of the planar enolate, forcing the benzyl bromide to approach from the less sterically hindered face. This facial discrimination is the origin of the high enantioselectivity observed in these reactions.

VII. Troubleshooting and Key Considerations

  • Low Enantioselectivity:

    • Catalyst Purity: Ensure the chiral phase-transfer catalyst is of high purity.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity.

    • Solvent Effects: The choice of organic solvent can influence the outcome. Toluene is generally a good starting point, but other non-polar solvents can be screened.

  • Low Yield:

    • Base Concentration: The concentration of the aqueous base is critical. 50% KOH is standard, but optimization may be required.

    • Stirring Rate: Inefficient stirring will lead to poor phase mixing and low conversion.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring with an appropriate analytical technique.

  • Formation of Dialkylated Byproducts:

    • Stoichiometry: Precise control over the stoichiometry of the alkylating agent is important.

    • Slow Addition: Adding the benzyl bromide slowly can help to minimize over-alkylation.

VIII. Conclusion

The asymmetric synthesis of this compound can be effectively achieved through the chiral phase-transfer catalyzed alkylation of a glycine Schiff base precursor. This method is robust, scalable, and provides access to the target compound in high enantiomeric excess. The operational simplicity and use of readily available starting materials make this an attractive strategy for both academic and industrial laboratories engaged in the synthesis of non-natural amino acids for drug discovery and development.

IX. References

  • Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(4), 406-430.

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent progress in the stereoselective synthesis of cyclic quaternary α-amino acids. Tetrahedron: Asymmetry, 18(5), 569-623.

  • O'Donnell, M. J. (2001). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with achiral Schiff base esters. Accounts of Chemical Research, 34(8), 621-630.

  • Maruoka, K., & Ooi, T. (2003). Enantioselective amino acid synthesis by chiral phase-transfer catalysis. Chemical Reviews, 103(8), 3013-3028.

  • Nelson, S. G. (1998). Catalyzed enantioselective alkylation of α-amino acid derivatives. Tetrahedron: Asymmetry, 9(3), 357-389.

  • Wirth, T. (Ed.). (2012). Organoselenium Chemistry: Synthesis and Reactions. John Wiley & Sons.

  • Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters. Angewandte Chemie International Edition, 37(4), 388-401.

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing α, α-disubstituted amino acids. Biochemistry, 29(28), 6747-6756.

  • He, R., Wang, X., & Deng, L. (2008). Asymmetric synthesis of α-alkyl-α-amino acids via cinchona alkaloid-catalyzed kinetic resolution of Ugi products. Journal of the American Chemical Society, 130(44), 14456-14457.

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis. Accounts of Chemical Research, 37(7), 518-525.

  • O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353-2355.

  • Jew, S. S., & Park, H. G. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (47), 7090-7103.

  • Park, H. G., Jeong, B. S., & Jew, S. S. (2006). Asymmetric synthesis of α, α-dialkylamino acids using phase-transfer catalysis. Angewandte Chemie International Edition, 45(38), 6333-6335.

Sources

Application Notes & Protocols: The Use of α,α-Disubstituted Amino Acid Esters as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial inquiries into the direct application of Methyl 2-amino-2-benzyl-3-phenylpropanoate as a chiral auxiliary did not yield established protocols in the surveyed literature. This suggests that while α,α-disubstituted amino acids are a significant area of research[1][2], this specific ester may not be a commonly employed auxiliary.

Therefore, this guide has been structured to provide a comprehensive overview of a well-established and mechanistically similar class of chiral auxiliaries: the Evans Oxazolidinones. These auxiliaries, derived from amino acids, are a cornerstone of modern asymmetric synthesis and provide a robust framework for understanding the principles and practices of auxiliary-based stereocontrol. The protocols and mechanistic discussions presented herein are foundational and can serve as a blueprint for the investigation and application of novel chiral auxiliaries.

Introduction: The Critical Role of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of pharmaceutical and natural product synthesis, the control of stereochemistry is paramount. Most biological targets are chiral, and often only one enantiomer of a chiral molecule elicits the desired therapeutic effect while the other may be inactive or even harmful. Chiral auxiliaries are a powerful and reliable strategy for achieving high levels of stereocontrol in chemical reactions.[3][4] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[3][4]

This approach offers several advantages, including high diastereoselectivity, predictable stereochemical outcomes, and the ability to separate diastereomeric products, which is often easier than separating enantiomers. The Evans oxazolidinone auxiliaries, developed by David A. Evans and his group, are among the most successful and widely used chiral auxiliaries in organic synthesis.[5]

The Evans Oxazolidinone Auxiliary: A Paradigm of Stereocontrol

The effectiveness of Evans oxazolidinones stems from their rigid, well-defined conformational preferences, which create a highly predictable steric environment for directing incoming reagents. Typically derived from readily available amino acids, these auxiliaries are attached to a carboxylic acid derivative to form an N-acyl oxazolidinone.

Mechanism of Stereocontrol

The stereochemical outcome of reactions involving N-acyl oxazolidinones is primarily governed by the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide.[6][7] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the enolate in a specific conformation. The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group derived from phenylalanine or valine, respectively) effectively shields one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, will preferentially approach from the less sterically hindered face, leading to a high degree of diastereoselectivity.[7][8][9]

Experimental Protocols

The following protocols provide a general workflow for the application of an Evans-type chiral auxiliary in a diastereoselective alkylation reaction.

Attachment of the Chiral Auxiliary (Acylation)

The first step is the coupling of the chiral auxiliary to a carboxylic acid. While traditional methods involve deprotonation of the auxiliary with a strong base followed by reaction with an acid chloride, a milder procedure using an acid anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often preferred for its operational simplicity.[7][8][9]

Protocol: Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone with Propionic Anhydride

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dichloromethane (DCM) at 0 °C, add propionic anhydride (1.5 eq) and triethylamine (1.5 eq).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.

Diastereoselective Alkylation

This step establishes the new stereocenter. The choice of base, solvent, and temperature is critical for achieving high diastereoselectivity.

Protocol: Alkylation of N-Propionyl Oxazolidinone with Benzyl Bromide

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) dropwise via syringe. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, and then add water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography to separate the diastereomers and isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product.[7]

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to reveal the enantiomerically enriched carboxylic acid. A common and mild method involves hydrolysis with lithium hydroperoxide.[8][10]

Protocol: Hydrolytic Cleavage of the Alkylated Product

  • Dissolve the purified alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide.

  • Acidify the mixture to pH ~2 with a dilute HCl solution.

  • Extract the product with ethyl acetate. The chiral auxiliary can often be recovered from the organic layer.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the chiral carboxylic acid.

Data Presentation

The efficacy of a chiral auxiliary is judged by the chemical yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product.

ElectrophileDiastereomeric Ratio (syn:anti)Yield (%)Reference
Allyl Iodide98:261-77[7]
Benzyl Bromide>95:5~85[3]
Methyl Iodide>95:5~90[3]

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_0 Attachment cluster_1 Stereoselective Reaction cluster_2 Cleavage & Recovery Auxiliary Chiral Auxiliary Acylation Acylation (e.g., Anhydride, DMAP) Auxiliary->Acylation Acylation Acid Prochiral Carboxylic Acid Derivative Acid->Acylation Acyl_Auxiliary N-Acyl Auxiliary Acylation->Acyl_Auxiliary Forms Acyl_Auxiliary_2 N-Acyl Auxiliary Enolate_Formation Enolate Formation (-78 °C) Acyl_Auxiliary_2->Enolate_Formation Base Strong Base (e.g., LDA, NaHMDS) Base->Enolate_Formation Chelated_Enolate (Z)-Enolate Enolate_Formation->Chelated_Enolate Alkylation Diastereoselective Alkylation Chelated_Enolate->Alkylation Electrophile Electrophile (e.g., R-X) Electrophile->Alkylation Alkylated_Product Alkylated Product (Diastereomeric Mixture) Alkylation->Alkylated_Product Alkylated_Product_2 Alkylated Product Cleavage Cleavage Alkylated_Product_2->Cleavage Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H₂O₂) Cleavage_Reagent->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Yields Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Recovers

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Stereochemical Induction Model

Caption: Model for stereochemical induction by an Evans oxazolidinone auxiliary.

Conclusion

Chiral auxiliaries, exemplified by the Evans oxazolidinones, represent a mature and highly reliable technology for asymmetric synthesis. The principles of rigid conformational control and steric shielding that underpin their success are broadly applicable and provide a valuable intellectual framework for the development of new synthetic methods. The protocols detailed herein offer a practical starting point for researchers seeking to control stereochemistry in their synthetic endeavors.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Chemistry Stack Exchange. Diastereoselectivity in enolate alkylation reactions. (2024-11-01). [Link]

  • Journal of Chemical Education. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]

  • Enolate Alkylations. Chapter 1. [Link]

  • ERIC. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2008-May). [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]

  • Organic & Biomolecular Chemistry. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. [Link]

  • ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023-09-06). [Link]

  • Myers Group, Harvard University. Chem 115. [Link]

  • Organic & Biomolecular Chemistry. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. [Link]

Sources

Application Notes and Protocols for the Purification of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Purifying α,α-Disubstituted Amino Acid Esters

Methyl 2-amino-2-benzyl-3-phenylpropanoate is a sterically hindered α,α-disubstituted amino acid ester of significant interest in medicinal chemistry and drug development. These unique building blocks, when incorporated into peptides, can induce specific secondary structures and offer enhanced resistance to enzymatic degradation. The precise stereochemistry and high purity of such compounds are paramount to their function and to the overall safety and efficacy of potential therapeutic agents derived from them.

This document provides a comprehensive guide to the purification of this compound from a crude synthetic mixture. We will explore two primary purification strategies: flash column chromatography and recrystallization. The choice between these methods, or their sequential use, will depend on the impurity profile of the crude material and the desired final purity. Furthermore, we will detail the analytical methods necessary for assessing the purity and characterizing the final product.

Understanding the Chemistry: Key Properties and Potential Impurities

This compound possesses a primary amino group, a methyl ester, and two bulky benzyl substituents on the α-carbon. This structure presents unique challenges and opportunities for purification. The basic amino group can interact with acidic stationary phases in chromatography, potentially leading to peak tailing. The bulky nature of the molecule may hinder efficient crystal lattice formation during recrystallization.

Common impurities from a typical synthesis may include:

  • Starting materials (e.g., corresponding α-keto ester, benzylating agents)

  • By-products from incomplete reactions or side reactions

  • Reagents and catalysts used in the synthesis

A thorough understanding of the reaction pathway is crucial for anticipating the likely impurities and designing an effective purification strategy.

Purification Strategy 1: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying a wide range of organic compounds, including amino acid derivatives.[1] For this compound, a normal-phase silica gel chromatography approach is recommended. Given the basic nature of the amino group, careful consideration of the mobile phase is necessary to achieve optimal separation and avoid issues like peak tailing.

Rationale for Method Selection

The polarity of the target molecule, imparted by the amino and ester groups, allows for good separation on a silica gel stationary phase from less polar by-products and starting materials. The key to a successful separation lies in selecting an appropriate solvent system that effectively balances the elution of the desired compound with the retention of impurities. To counteract the interaction of the basic amine with the acidic silica gel, the addition of a small amount of a competing amine to the mobile phase is often beneficial.[2]

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (reagent grade)

  • Glass column for flash chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp

Procedure:

  • TLC Analysis: Before performing the column chromatography, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). A good solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for the target compound. To visualize the spots, use a UV lamp and/or a potassium permanganate stain.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 85:15 hexane:ethyl acetate with 0.1% triethylamine). Carefully pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visual Workflow: Flash Chromatography

flash_chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound by flash column chromatography.

Purification Strategy 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3] For this compound, which is expected to be a solid at room temperature, recrystallization can be an effective method to remove impurities, particularly if the crude product is already of moderate purity.

Rationale for Method Selection

The principle of recrystallization relies on dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent. The bulky, non-polar benzyl groups and the polar amino-ester functionality suggest that a mixed solvent system, such as a combination of a non-polar and a polar solvent, might be effective.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Various solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for amino acid esters include ethanol, or mixtures like n-hexane/ethyl acetate.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (or solvent mixture) until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Visual Logic: Recrystallization Solvent Selection

recrystallization_logic Start Start: Crude Solid Test_Solubility Test Solubility in Various Solvents Start->Test_Solubility Soluble_Hot Soluble in Hot Solvent? Test_Solubility->Soluble_Hot Insoluble_Cold Insoluble in Cold Solvent? Soluble_Hot->Insoluble_Cold Yes Try_Mixed_Solvent Try Mixed Solvent System Soluble_Hot->Try_Mixed_Solvent No Good_Solvent Good Recrystallization Solvent Insoluble_Cold->Good_Solvent Yes Insoluble_Cold->Try_Mixed_Solvent No Poor_Solvent Poor Solvent Try_Mixed_Solvent->Poor_Solvent

Caption: Decision-making flowchart for selecting an appropriate recrystallization solvent.

Quality Control and Characterization

After purification, it is essential to assess the purity and confirm the identity of the this compound.

Purity Assessment
Technique Purpose Expected Outcome
Thin Layer Chromatography (TLC) Rapid purity checkA single spot with a consistent Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysisA single major peak corresponding to the product. Purity >98% is typically desired. Chiral HPLC can be used to determine enantiomeric purity.[5][6]
Melting Point Physical property and purity indicatorA sharp melting point range indicates high purity.
Structural Confirmation
Technique Purpose Expected Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the chemical structure¹H and ¹³C NMR spectra should be consistent with the structure of this compound. Key signals would include those for the methyl ester, the benzylic protons, and the aromatic protons.
Mass Spectrometry (MS) Determination of molecular weightThe mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₇H₁₉NO₂: 269.34 g/mol ).
Infrared (IR) Spectroscopy Identification of functional groupsThe IR spectrum should show characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ester, and aromatic C-H stretches.

Conclusion

The successful purification of this compound is a critical step in its application for research and drug development. Both flash column chromatography and recrystallization are viable and powerful techniques. The optimal method will depend on the specific impurity profile of the crude material. For mixtures with a wide range of impurities, flash chromatography is often the preferred initial step, potentially followed by recrystallization to achieve the highest level of purity. Rigorous analytical characterization of the final product is imperative to ensure its identity, purity, and suitability for downstream applications.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. The Royal Society of Chemistry. [Link]

  • benzyl 2-amino-2-methyl-3-phenylpropanoate. LookChem. [Link]

  • (R)-Methyl 2-amino-3-phenylpropanoate. PubChem. [Link]

  • A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. ResearchGate. [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]

  • Chiral separation of amino acids and derivatives by CE. ResearchGate. [Link]

  • One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. The Royal Society of Chemistry. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. [Link]

  • Separations of basic amino acid benzyl esters by pH-zone-refining counter-current chromatography. PubMed. [Link]

  • Method for crystallization of amino acids.
  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]

  • Flash Purification Methodology for Synthetic Peptides. Phenomenex. [Link]

  • Tinkering with solvent helps to regulate the crystallization behavior of amino acids. RESOLV. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and. ACS Publications. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. [Link]

Sources

Application Note: NMR Spectroscopic Analysis of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a comprehensive guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Methyl 2-amino-2-benzyl-3-phenylpropanoate. The methodologies detailed herein are tailored for researchers, scientists, and professionals in drug development who require robust structural verification and characterization of this and structurally related α,α-disubstituted amino acid esters. This document outlines systematic protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and in-depth spectral interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

This compound is a non-proteinogenic α,α-disubstituted amino acid ester. Its structure, featuring a quaternary α-carbon and two distinct benzylic moieties, presents unique challenges and points of interest in NMR analysis. Accurate structural elucidation is paramount for its application in synthetic chemistry and drug discovery, where precise conformational and connectivity data are critical. This guide provides a detailed framework for obtaining and interpreting high-quality NMR data for this compound.

The core challenge in the NMR analysis of this molecule lies in the unambiguous assignment of all proton and carbon signals, especially given the presence of two phenyl rings and diastereotopic protons, which arise from the chiral center.[1][2][3] This note will address these complexities through a multi-faceted approach, employing a suite of 1D and 2D NMR experiments.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for spectral interpretation.

Caption: Molecular structure of the target analyte.

Experimental Protocols

Solvent Selection: A Critical First Step

The choice of a deuterated solvent is the most critical initial step in sample preparation.[4][5] The solvent must fully dissolve the analyte to ensure a homogeneous solution, which is essential for acquiring high-resolution spectra.[6] Deuterated solvents are used to minimize the solvent's own proton signals, which would otherwise obscure the signals from the sample.[7][8]

For this compound, a non-polar to moderately polar compound, Deuterated Chloroform (CDCl₃) is an excellent first choice due to its good solvating power for many organic molecules and its relatively simple residual solvent peak.[5][9]

Protocol for Solvent Selection:

  • Solubility Test: In a small vial, test the solubility of a few milligrams of the sample in approximately 0.5 mL of the chosen deuterated solvent (e.g., CDCl₃).

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter. If solids are present, the sample should be filtered.[10][11]

  • Alternative Solvents: If solubility is poor, consider other common deuterated solvents such as Acetone-d₆, or DMSO-d₆, keeping in mind their different chemical shift references and physical properties.[4][9]

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR data.[6][10]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[10]

  • High-quality 5 mm NMR tube.[11][12]

  • Deuterated solvent (e.g., CDCl₃), 0.6-0.7 mL.[10][13]

  • Internal standard (e.g., Tetramethylsilane - TMS).[6][10]

  • Pasteur pipette and vial.

Protocol:

  • Weigh the desired amount of the sample and place it in a clean, dry vial.

  • Add the deuterated solvent to the vial to dissolve the sample.

  • If an internal standard is used, it can be added directly to the solvent.[10]

  • Once fully dissolved, transfer the solution to the NMR tube using a Pasteur pipette.

  • Ensure the sample height in the tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[6][12]

  • Cap the NMR tube securely and label it clearly.[12]

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis.

Workflow for NMR Data Acquisition:

G cluster_1d 1D NMR cluster_2d 2D NMR for Unambiguous Assignment H1 ¹H NMR (Proton Count & Connectivity) C13 ¹³C NMR & DEPT (Carbon Count & Type) H1->C13 Initial Structure Insights COSY COSY (¹H-¹H Correlations) C13->COSY Foundation for 2D HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Assigning Protonated Carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Assigning Quaternary Carbons

Sources

Application Note: A Stability-Indicating HPLC Method for Determining the Purity of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for Methyl 2-amino-2-benzyl-3-phenylpropanoate. This compound is a complex amino acid ester derivative, and ensuring its purity is critical for its intended use in pharmaceutical development. The described method utilizes reversed-phase chromatography with gradient elution and UV detection. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in a regulated environment.[1][2][3][4] Protocols for forced degradation studies are also detailed to confirm the method's specificity and stability-indicating characteristics.[5][6][7][8]

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring two benzyl groups, lends it significant hydrophobicity. The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final drug product.[7] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and reproducibility.[8][9]

Developing a stability-indicating method is paramount. Such a method must be able to accurately quantify the main compound while also separating it from any potential process-related impurities and degradation products that may form under various stress conditions.[6][7][8][10] This application note provides the scientific rationale for the method development choices and a step-by-step guide for its implementation and validation.

Physicochemical Properties & Method Rationale

  • Compound Name: this compound

  • Molecular Formula: C₁₇H₁₉NO₂

  • Molecular Weight: 269.34 g/mol

  • Structure:

H₂N-C-CH₂-Ph | CH₂-Ph

(Ph = Phenyl group)

Rationale for Method Selection: Given the non-polar nature imparted by the two phenyl rings and the overall hydrocarbon skeleton, a Reversed-Phase HPLC (RP-HPLC) method was selected. RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase, making it ideal for this analyte.[9] A C18 (octadecylsilyl) column is chosen for its strong hydrophobic retention capabilities.

The presence of two phenyl groups (chromophores) suggests strong UV absorbance. Phenylalanine, a structural component, exhibits UV maxima around 257-258 nm.[11][12] Therefore, a detection wavelength of 258 nm is selected to ensure high sensitivity for the parent compound and its likely aromatic impurities. Gradient elution is employed to ensure the timely elution of the highly retained parent compound while allowing for the separation of potentially more polar or less polar impurities within a reasonable run time.

Proposed HPLC Method for Purity Determination

This section details the optimized chromatographic conditions for the analysis of this compound.

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detector Diode Array Detector (DAD) set at 258 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
15.0 10 90
20.0 10 90
20.1 60 40

| 25.0 | 60 | 40 |

Solution Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Analytical Procedure Workflow

The overall workflow from sample preparation to final data analysis is depicted below.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh Weigh Sample / Reference Standard dissolve Dissolve & Dilute in Diluent weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection at 258 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity / Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: Workflow for Purity Analysis.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, as mandated by ICH Q2(R1) guidelines.[1][2][4]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak for the main component is pure and resolved from all degradation and process impurity peaks (Resolution > 2.0). No interference from blank or placebo at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range. Y-intercept should be close to zero.
Range To confirm the interval over which the method is precise, accurate, and linear.Assay: 80% to 120% of the nominal concentration. Impurities: From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.
Accuracy To determine the closeness of the test results to the true value.Assay: Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). Impurities: Mean recovery of 90.0% to 110.0% for spiked known impurities at three levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0% for the assay of the main component. Intermediate Precision: Overall RSD between two analysts/days/instruments should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of approximately 10. Precision (RSD) at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, resolution) must be met. The effect on results should be minimal (e.g., % Purity change < 2.0%).
Forced Degradation Studies (Specificity)

To establish the stability-indicating nature of the method, forced degradation studies are performed.[5][13] A target degradation of 5-20% is recommended to ensure that significant degradation products are formed without generating secondary, irrelevant products.[13][14]

  • Acid Hydrolysis: Sample solution treated with 0.1 N HCl at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Sample solution treated with 0.1 N NaOH at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Sample solution treated with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample exposed to 80 °C for 48 hours.

  • Photolytic Degradation: Solid sample exposed to ICH-specified light conditions (1.2 million lux hours visible, 200 watt hours/m² UV).[13]

A control sample (unstressed) and a blank are analyzed alongside the stressed samples. The peak purity of the main analyte peak in all stressed chromatograms should be evaluated using a Diode Array Detector to ensure no co-eluting peaks.

Method Validation Workflow

Validation_Workflow start Method Development Complete specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity note1 Demonstrates separation of degradants specificity->note1 accuracy Accuracy (Recovery) linearity->accuracy note2 r² ≥ 0.999 linearity->note2 precision Precision (Repeatability & Intermediate) accuracy->precision loq LOQ / LOD precision->loq note3 RSD ≤ 2.0% precision->note3 robustness Robustness loq->robustness validation_report Validation Report robustness->validation_report method_validated Method Validated validation_report->method_validated

Caption: Logical Flow of the HPLC Method Validation Process.

Conclusion

The High-Performance Liquid Chromatography method detailed in this application note provides a reliable and robust solution for determining the purity of this compound. The use of reversed-phase chromatography with gradient elution allows for excellent separation of the main analyte from potential impurities. The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, ensures that the method is accurate, precise, and specific for its intended use in a quality control environment. The successful completion of forced degradation studies confirms the stability-indicating nature of the method, making it a valuable tool for the quality assessment of this important pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. IJARSCT. [Link]

  • Bhatt, H., & Chhalotiya, U. K. (2015). Forced Degradation Studies: Regulatory Considerations and Implementation. PharmTech. [Link]

  • Patil, S. S., et al. (2024). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. World Journal of Pharmaceutical Research. [Link]

  • Therapeutic Goods Administration (TGA). (2022). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Phenylalanine. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Bakshi, M., & Singh, S. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • da Silva, A. F., et al. (2024). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. ACS Omega. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • da Silva, A. F., et al. (2024). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. PMC. [Link]

  • ResearchGate. Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. [Link]

  • PhotochemCAD. L-Phenylalanine. [Link]

Sources

The Strategic Deployment of α,α-Disubstituted Amino Acids in Medicinal Chemistry: Application Notes for Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is relentless. Unnatural amino acids, particularly α,α-disubstituted variants, have emerged as powerful tools for medicinal chemists to sculpt the properties of peptides and small molecules. This guide focuses on Methyl 2-amino-2-benzyl-3-phenylpropanoate , a prototypical chiral, non-natural α,α-disubstituted amino acid ester, to illustrate the strategic advantages and practical applications of this compound class. While this specific molecule may not be commercially available, its structure serves as an exemplary scaffold for discussing the synthesis, incorporation into bioactive molecules, and subsequent pharmacological evaluation. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique conformational constraints offered by sterically hindered amino acids.

Introduction: The Rationale for α,α-Disubstitution

Standard peptides, composed of natural L-amino acids, often suffer from rapid proteolytic degradation and conformational flexibility, which can lead to poor bioavailability and non-specific binding. The introduction of α,α-disubstituted amino acids, where the α-hydrogen is replaced by a second substituent, imposes significant steric constraints on the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding to a biological target and enhancing affinity and selectivity. Furthermore, the absence of an α-hydrogen renders the adjacent peptide bonds resistant to cleavage by many proteases, thereby increasing the in vivo half-life of the therapeutic candidate.

This compound, with its two distinct aromatic side chains, represents a sophisticated building block designed to introduce significant conformational restriction and potential for π-π stacking interactions within a peptide sequence or small molecule scaffold.

Synthesis of Chiral α,α-Disubstituted Amino Acid Esters

The synthesis of α,α-disubstituted amino acids like this compound is challenging due to the steric hindrance around the quaternary α-carbon. Enantioselective methods are crucial for obtaining stereochemically pure building blocks essential for drug development. Below is a representative, multi-step protocol for the asymmetric synthesis of such compounds, based on established methodologies.

Protocol 1: Asymmetric Synthesis of this compound

This protocol is a conceptual pathway and may require optimization for this specific target.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Second Alkylation cluster_3 Step 4: Hydrolysis & Deprotection start Glycine Methyl Ester product1 Benzophenone Imine of Glycine Methyl Ester start->product1  [1] reagent1 Benzophenone reagent1->product1 product2 Alkylated Schiff Base product1->product2  [2] reagent2 Phase Transfer Catalyst (e.g., Cinchona Alkaloid Derivative) reagent2->product2 reagent3 Benzyl Bromide reagent3->product2 product3 Di-Alkylated Schiff Base product2->product3  [3] reagent4 Phenylacetyl Chloride reagent4->product3 final_product This compound product3->final_product  [4] reagent5 Aqueous Acid reagent5->final_product

Caption: A representative workflow for the asymmetric synthesis of the target molecule.

Step-by-Step Procedure:

  • Schiff Base Formation:

    • To a solution of glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) at 0°C.

    • Add benzophenone imine (1.05 eq) and stir at room temperature overnight.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

  • Asymmetric Benzylation:

    • Dissolve the benzophenone imine of glycine methyl ester (1.0 eq) in a suitable solvent such as toluene.

    • Add a chiral phase-transfer catalyst, for instance, a derivative of a Cinchona alkaloid (0.1 eq).

    • Add benzyl bromide (1.2 eq) and a base like powdered potassium hydroxide (5.0 eq).

    • Stir the reaction vigorously at room temperature for 24-48 hours, monitoring by TLC.

    • After completion, quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

  • Second Alkylation (Phenylacetylation):

    • To a solution of the mono-alkylated Schiff base (1.0 eq) in anhydrous THF at -78°C, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

    • After stirring for 30 minutes, add phenylacetyl chloride (1.2 eq).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench with saturated aqueous ammonium chloride and extract the product. Purify as needed.

  • Hydrolysis and Deprotection:

    • Dissolve the di-alkylated product in a mixture of THF and 1M aqueous HCl.

    • Stir at room temperature for 4-6 hours until the imine is fully hydrolyzed (monitor by TLC).

    • Neutralize the reaction with a base (e.g., sodium bicarbonate) and extract the final product, this compound, with ethyl acetate.

    • Purify by column chromatography to yield the desired product.

Application in Peptide Synthesis: Crafting Conformationally Constrained Peptides

The primary utility of this compound is as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced properties. The steric bulk of the α,α-disubstituted nature of this amino acid requires modified coupling protocols.

Protocol 2: Incorporation into a Peptide Sequence via SPPS (Fmoc/tBu Strategy)

Workflow for a Single Coupling Cycle:

SPPS_Cycle resin Peptide-Resin (with free N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-AA-OH (with hindered AA) wash1->coupling wash2 Wash (DMF) coupling->wash2 reagents Fmoc-Protected Hindered AA + HATU/HOAt + DIPEA reagents->coupling capping Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping next_cycle Ready for Next Cycle capping->next_cycle

Caption: A single coupling cycle for incorporating a sterically hindered amino acid in SPPS.

Step-by-Step Procedure:

  • N-Terminal Fmoc Protection of the Custom Amino Acid: The synthesized this compound must first be N-terminally protected with an Fmoc group and the methyl ester hydrolyzed to the free carboxylic acid to be used in SPPS.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide) with the preceding amino acid already coupled and the N-terminal Fmoc group removed.

  • Coupling of the Hindered Amino Acid:

    • In a separate vessel, pre-activate the Fmoc-protected α,α-disubstituted amino acid (3-5 equivalents relative to resin loading) with a potent coupling agent like HATU (3-5 eq.) and an additive like HOAt (3-5 eq.) in DMF with a non-nucleophilic base such as DIPEA (6-10 eq.) for 5-10 minutes.

    • Add this activated mixture to the resin.

    • Allow the coupling reaction to proceed for an extended period, typically 4-24 hours, due to steric hindrance.[1]

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). A negative result indicates a complete reaction.

  • Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.

Characterization Protocols

Thorough characterization is essential to confirm the structure and purity of the synthesized amino acid ester and any resulting peptides.

Protocol 3: NMR and Mass Spectrometry Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Aromatic Protons: Expect complex multiplets in the range of 7.0-7.5 ppm for the protons of the benzyl and phenylpropyl groups.

    • Methylene Protons (CH₂): The two diastereotopic protons of the benzyl group and the two of the phenylpropyl group will likely appear as distinct multiplets.

    • Methyl Ester Protons (OCH₃): A sharp singlet is expected, typically around 3.7 ppm.[2]

    • Amine Proton (NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR:

    • Carbonyl Carbon: Expected in the range of 170-175 ppm.[3]

    • Quaternary α-Carbon: This will be a key signal, likely around 60-70 ppm, and will be a singlet in a proton-decoupled spectrum.

    • Aromatic Carbons: Multiple signals between 125-140 ppm.

    • Methylene and Methyl Carbons: Signals in the aliphatic region of the spectrum.

2. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This is ideal for determining the molecular weight. The protonated molecule [M+H]⁺ should be the base peak.

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the structure. Expect losses corresponding to:

    • The methoxy group from the ester.

    • The entire methoxycarbonyl group.

    • Cleavage of the benzyl or phenylpropyl side chains. A characteristic fragment would be the loss of a benzyl radical (91 Da).

Pharmacological Evaluation: A General Protocol

Once a peptide containing this compound has been synthesized and purified, its biological activity must be assessed. The specific assays will depend on the therapeutic target. Below is a generalized workflow for an initial pharmacological screening.

Screening Workflow:

Screening_Workflow start Purified Peptide in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based binding Target Binding Assay (e.g., ELISA, SPR) in_vitro->binding functional Functional Assay (e.g., Enzyme Inhibition, Receptor Activation) in_vitro->functional cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) cell_based->cytotoxicity target_engagement Target Engagement in Cells cell_based->target_engagement in_vivo In Vivo Studies (if promising) target_engagement->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy Efficacy in Disease Model in_vivo->efficacy

Caption: A general workflow for the pharmacological screening of novel peptides.

Step-by-Step Procedure:

  • In Vitro Target Binding:

    • Assess the affinity of the peptide for its intended biological target using techniques like ELISA, Surface Plasmon Resonance (SPR), or fluorescence polarization.

    • Determine the dissociation constant (Kd) or IC50 value to quantify binding affinity.

  • In Vitro Functional Assays:

    • If the target is an enzyme, perform an enzyme inhibition assay to determine the IC50.

    • If the target is a receptor, use a cell-based reporter assay to measure agonistic or antagonistic activity and determine the EC50 or IC50.

  • Cellular Activity and Cytotoxicity:

    • Evaluate the peptide's ability to elicit a biological response in a relevant cell line.

    • Concurrently, assess its cytotoxicity using assays like MTT or LDH to determine a therapeutic window.

  • Proteolytic Stability Assay:

    • Incubate the peptide with serum or relevant proteases (e.g., trypsin, chymotrypsin) over time.

    • Analyze the samples at various time points by HPLC or LC-MS to determine the rate of degradation and the peptide's half-life.

Conclusion

This compound serves as a valuable conceptual tool for exploring the integration of α,α-disubstituted amino acids into medicinal chemistry programs. The protocols and notes provided herein offer a framework for the synthesis, peptide incorporation, characterization, and evaluation of this class of compounds. By strategically employing such sterically hindered building blocks, researchers can develop novel peptide and small molecule therapeutics with improved pharmacological profiles, ultimately contributing to the advancement of drug discovery.

References

  • Makovitzki, A., et al. (2025). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. PSC, 31(e70021). [Link]

  • Barron, A.E., et al. (2011). Structure and Function of AApeptides. PMC, NIH Public Access. [Link]

  • NIST. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Glover, K.J., et al. (2007). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC, NIH Public Access. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. [Link]

  • Poch, M., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH, National Institutes of Health. [Link]

  • Mazzolillo, A., et al. (2013). 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. ResearchGate. [Link]

  • Sánchez-González, M., et al. (2011). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PubMed Central. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Asakura, T., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Gajda, A., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • Pavone, V., et al. (2000). Conformational Behavior of C Alpha,alpha-Diphenyl Glycine: Extended Conformation in Tripeptides Containing Consecutive D Phi G Residues. PubMed. [Link]

  • Hardy, P.M. & Lingham, I.N. (1983). Peptides Containing Dipropylglycine. Part 1. Preparation of Protected Derivatives of Dipropylglycine and Their Incorporation Into Dipeptides. PubMed. [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]

  • Tureček, F., et al. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Journal of Mass Spectrometry, 59(e5015). [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanal. [Link]

  • Gokhale, M.S., et al. (1995). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. PubMed. [Link]

  • Li, J., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

Sources

Synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate Derivatives: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α,α-Disubstituted Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, α,α-disubstituted α-amino acids represent a class of non-proteinogenic building blocks of immense value. Their unique structural feature, a fully substituted α-carbon, imparts significant conformational constraints upon peptides and other molecules into which they are incorporated. This rigidity is highly sought after in the design of peptidomimetics, as it can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and predictable secondary structures such as helices and turns. Methyl 2-amino-2-benzyl-3-phenylpropanoate and its derivatives are prime examples of this class, serving as key intermediates in the synthesis of novel therapeutics, including enzyme inhibitors and receptor modulators.

This comprehensive guide provides a detailed exploration of the synthetic routes to this compound derivatives, with a particular focus on the robust and widely utilized O'Donnell asymmetric phase-transfer catalysis. We will delve into the mechanistic underpinnings of this methodology, providing detailed, field-proven protocols and explaining the critical experimental parameters that govern the success of the synthesis.

Core Synthetic Strategy: The O'Donnell Asymmetric Alkylation

The cornerstone of modern asymmetric synthesis of α,α-disubstituted amino acids is the O'Donnell amino acid synthesis.[1] This powerful method relies on the alkylation of a Schiff base derived from a glycine ester, typically the benzophenone imine, under biphasic, basic conditions facilitated by a phase-transfer catalyst (PTC).[2][3] The bulky benzophenone group serves a dual purpose: it enhances the acidity of the α-proton, facilitating deprotonation, and its steric bulk, in concert with a chiral phase-transfer catalyst, directs the incoming electrophile to one face of the resulting enolate, thereby achieving high levels of enantioselectivity.[1]

The general workflow for this synthesis can be visualized as a three-stage process:

Synthesis_Workflow A Stage 1: Schiff Base Formation B Stage 2: Asymmetric Dialkylation A->B Glycine Schiff Base C Stage 3: Deprotection B->C Dialkylated Product Reaction_Scheme start N-(Diphenylmethylene)glycine methyl ester mid Mono-benzylated Intermediate start->mid 1. Benzyl Bromide 2. Chiral PTC, KOH end Methyl 2-(diphenylmethyleneamino) -2-benzyl-3-phenylpropanoate mid->end 1. Benzyl Bromide 2. PTC, KOH

Sources

analytical techniques for characterizing α-benzylphenylalanine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Phenylalanylphenylalanine Methyl Ester

Introduction: Establishing the Analytical Framework

Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe) is a dipeptide derivative of significant interest in pharmaceutical and biochemical research. As a fundamental building block in the synthesis of more complex peptides and peptidomimetics, its structural integrity, purity, and stereochemical identity are paramount.[1][2] The presence of impurities, such as byproducts from synthesis or undesired stereoisomers, can dramatically alter the biological activity and safety profile of the final active pharmaceutical ingredient (API).

This comprehensive technical guide provides a multi-faceted analytical strategy for the complete characterization of Phenylalanylphenylalanine methyl ester. We move beyond simple procedural lists to explain the causality behind experimental choices, offering a robust framework for researchers, quality control analysts, and drug development professionals. The methodologies detailed herein integrate spectroscopic and chromatographic techniques to create a self-validating system for confirming identity, assessing purity, and resolving stereoisomers.

Physicochemical and Spectroscopic Identity

A foundational step in characterization is the confirmation of the molecule's basic properties and covalent structure. This is achieved by correlating its physical data with spectroscopic analysis.

Core Properties

The fundamental properties of the target molecule are the first point of reference. While experimental data for the unprotected dipeptide is not always aggregated, data from closely related structures and predictive models provide a strong baseline.

PropertyValue / DescriptionSource
IUPAC Name methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoatePubChem
Molecular Formula C₁₉H₂₂N₂O₃PubChem[3]
Molecular Weight 326.4 g/mol PubChem[3]
Appearance Predicted to be a solidGeneral Chemical Knowledge
Solubility Expected to be soluble in organic solvents (Methanol, DMSO, DMF) with limited water solubility.General Chemical Knowledge
Structural Elucidation via Spectroscopy

Spectroscopic methods provide an atomic and molecular-level fingerprint, confirming the presence of key functional groups and the overall structural assembly.

Expertise & Causality: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon skeleton. The choice of solvent (e.g., DMSO-d₆) is critical, as it must fully dissolve the analyte and has a known residual peak that does not interfere with key signals. For peptides, DMSO-d₆ is often preferred as it helps in resolving amide (N-H) protons which might otherwise exchange too rapidly in solvents like D₂O.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the Phe-Phe-OMe sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]

  • Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a high signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[4]

  • Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Expected Spectral Data: Note: Due to limited direct experimental data in literature for the unprotected dipeptide, the following are expected shifts based on analogous structures like N-acetyl-L-phenylalanyl-L-phenylalanine methyl ester and L-Leucyl-L-phenylalanine methyl ester.[5]

¹H NMR (Expected)Chemical Shift (δ) ppmMultiplicityAssignment
Aromatic Protons7.1 - 7.4Multiplet10H (Two Phenyl Rings)
Amide Proton~8.5 - 9.0Doublet1H (-CO-NH -CH-)
α-Protons~4.5 - 4.7Multiplet2H (Two α-CH)
Methyl Ester Protons~3.6Singlet3H (-O-CH₃ )
β-Protons2.9 - 3.1Multiplet4H (Two -CH₂ -Ph)
Amine ProtonsVariableBroad Singlet2H (-NH₂ )
¹³C NMR (Expected)Chemical Shift (δ) ppmAssignment
Ester Carbonyl~171-173-C O-O-CH₃
Amide Carbonyl~169-172-C O-NH-
Aromatic Carbons~126-138Phenyl Rings
α-Carbons~53-55α-C H
Methyl Ester Carbon~52-O-C H₃
β-Carbons~36-38-C H₂-Ph

Expertise & Causality: MS is essential for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method for polar molecules like peptides as it is a "soft" ionization technique that typically keeps the molecule intact, primarily showing the protonated molecular ion [M+H]⁺.[4] This provides a direct and highly accurate measurement of the molecular mass.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of Phe-Phe-OMe (~0.1-1 mg/mL) in a solvent compatible with ESI-MS, such as methanol or an acetonitrile/water mixture containing 0.1% formic acid to facilitate protonation.[4]

  • Data Acquisition: Infuse the sample directly into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. For Phe-Phe-OMe (C₁₉H₂₂N₂O₃, MW = 326.4), the expected m/z value is approximately 327.4. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[6][7]

Expertise & Causality: IR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and is ideal for solid samples.[4] The spectrum will provide clear evidence of the amide and ester carbonyls, N-H bonds, and aromatic rings, which collectively define the molecule.

Experimental Protocol: ATR-IR Analysis

  • Sample Preparation: Place a small amount of the solid Phe-Phe-OMe sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and record the spectrum over the 4000-400 cm⁻¹ range.[4]

  • Data Analysis: Correlate the observed absorption bands with known functional group frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide & Amine)3300 - 3400
Aromatic C-H Stretch3000 - 3100
Ester C=O Stretch~1735 - 1750
Amide I Band (C=O Stretch)~1650
Amide II Band (N-H Bend)~1530

Purity Assessment and Purification

Confirming the purity of Phe-Phe-OMe is critical. HPLC is the gold standard for this purpose, capable of both quantifying purity and being scaled up for purification.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A C18 column is a common choice for peptides, providing excellent retention and resolution. A gradient elution (e.g., from a high-aqueous mobile phase to a high-organic mobile phase) is necessary to effectively elute compounds with varying polarities and ensure sharp peaks. Trifluoroacetic acid (TFA) is often added as an ion-pairing agent to improve peak shape and resolution.[2]

Experimental Protocol: HPLC Purification

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 1 L by adding 1 mL of high-purity TFA to 999 mL of HPLC-grade water.

    • Mobile Phase B (Organic): Prepare 1 L by adding 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.[2]

    • Degas both solutions for at least 15 minutes.

  • Sample Preparation: Dissolve the crude Phe-Phe-OMe in Mobile Phase A (or a minimal amount of DMSO topped up with Phase A) to a concentration of ~10 mg/mL. Filter through a 0.45 µm syringe filter.[2]

  • Chromatography:

    • Column: C18 silica column (e.g., 250 x 10 mm, 5 µm particle size for preparative scale).

    • Flow Rate: ~15-20 mL/min (preparative).

    • Detection: Monitor at 220 nm (for peptide bonds) and 254 nm (for aromatic rings).

    • Gradient:

      • Equilibrate the column at initial conditions (e.g., 30% B).

      • Inject the sample.

      • Run a linear gradient from 30% to 70% B over 40 minutes.[2]

  • Fraction Collection & Analysis: Collect fractions corresponding to the main peak. Analyze the purity of the collected fractions using an analytical scale HPLC method.

Workflow for HPLC Purification of Phe-Phe-OMe

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification Crude Crude Phe-Phe-OMe Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column C18 Column (Gradient Elution) Inject->Column Detect UV Detector (220/254 nm) Column->Detect Collect Fraction Collector Detect->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize to Obtain Pure Solid Pool->Lyophilize Final Final Lyophilize->Final Pure Phe-Phe-OMe

Caption: Experimental workflow for the HPLC purification of Phenylalanylphenylalanine methyl ester.

Stereochemical Integrity: Chiral Separation

Expertise & Causality: Phe-Phe-OMe has two chiral centers, meaning it can exist as four stereoisomers (L-L, D-D, L-D, D-L). These diastereomers and enantiomers can have vastly different biological activities. Therefore, confirming the stereochemical purity is a non-negotiable step in characterization. This requires specialized chiral chromatography, which uses a Chiral Stationary Phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.[1]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established method for separating stereoisomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for this class of compounds.

Experimental Protocol: Chiral HPLC This protocol is adapted from methods for similar amino acid esters.[8]

  • System: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: A polysaccharide-based chiral column (e.g., Phenomenex Lux Cellulose-2 or Daicel CHIRALPAK series).

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. The exact ratio must be optimized to achieve separation.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Temperature: Controlled at ambient or slightly elevated temperature (e.g., 40 °C) for better reproducibility.

  • Detection: UV at 210 nm or 254 nm.

  • Analysis: Inject a small volume of the purified Phe-Phe-OMe. The appearance of a single major peak confirms high enantiomeric/diastereomeric purity. The presence of other peaks would indicate racemization or other stereoisomeric impurities.[9]

Method 2: Ultra-Performance Convergence Chromatography (UPC²)

Expertise & Causality: UPC² is a modern technique that uses compressed carbon dioxide (CO₂) as the primary mobile phase, offering several advantages over normal-phase HPLC, including faster separations, higher resolution, and reduced solvent consumption. It is exceptionally well-suited for chiral separations.

Experimental Protocol: Chiral UPC² This protocol is based on a validated method for phenylalanine methyl ester.

  • System: ACQUITY UPC² with PDA detection.

  • Column: A suitable chiral column (e.g., CHIRALPAK ID, 3 µm).

  • Mobile Phase A: CO₂.

  • Mobile Phase B (Co-solvent): Methanol with 0.1% ammonium hydroxide (NH₄OH). The base is added to improve peak shape for amine-containing compounds.

  • Conditions: Isocratic, e.g., 90% A and 10% B.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 2500 psi.

  • Temperature: 40 °C.

  • Detection: UV at 210 nm.

Principle of Chiral Chromatographic Separation

Chiral_Separation Racemic Racemic Mixture (L-L, D-D, L-D, D-L) CSP Chiral Stationary Phase (CSP) Racemic->CSP Injection p1 CSP->p1 Differential Interaction Separated Separated Stereoisomers p2 p1->p2 Isomer 1 (e.g., L-L) (Stronger Interaction, Higher Retention Time) p3 p1->p3 Isomer 2 (e.g., L-D) (Weaker Interaction, Lower Retention Time) p4 p1->p4 ...

Caption: Logical diagram illustrating the principle of chiral chromatographic separation.

Conclusion

The comprehensive characterization of α-benzylphenylalanine methyl ester is a systematic process that relies on the orthogonal application of multiple analytical techniques. By integrating NMR, MS, and IR spectroscopy, the molecular structure and identity are unequivocally confirmed. Subsequently, the use of high-performance liquid chromatography provides a reliable measure of chemical purity, while specialized chiral chromatography (HPLC or UPC²) is indispensable for verifying the critical stereochemical integrity of the molecule. This structured analytical workflow ensures that the material meets the stringent quality standards required for its intended applications in research and drug development.

References

  • Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters. [Link]

  • L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses Procedure. [Link]

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. [Link]

  • Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. FREDI. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]

  • Chromatograms of the benzoyl derivatives of phenylalanine esters. ResearchGate. [Link]

  • Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. PubMed. [Link]

Sources

experimental procedure for large-scale synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Synthesis Group

Topic: A Scalable and Robust Protocol for the Kilogram-Scale Synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Abstract

This compound is a sterically hindered, non-proteinogenic α,α-disubstituted amino acid ester of significant interest in medicinal chemistry. Its incorporation into peptide backbones can induce specific conformational constraints, enhance proteolytic stability, and modulate biological activity. This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of this compound, designed for researchers in industrial and academic drug discovery. We detail a robust methodology based on the phase-transfer catalyzed (PTC) alkylation of a phenylalanine-derived Schiff base, addressing critical aspects of process safety, optimization, and purification to ensure high yield and purity on a multi-kilogram scale.

Introduction and Strategic Rationale

The synthesis of α,α-disubstituted amino acids presents unique challenges, primarily in the formation of the sterically congested quaternary α-carbon. While several methods exist, including the Strecker synthesis from a ketone precursor (1,3-diphenylacetone), our development efforts focused on a strategy that offers superior control, safety, and scalability: the alkylation of a pre-formed α-amino acid derivative.[1][2]

The chosen strategy leverages the O'Donnell phase-transfer catalysis methodology, which is renowned for its operational simplicity, mild conditions, and adaptability to large-scale production.[3] This approach involves the benzylation of a protected phenylalanine methyl ester. The core of this strategy rests on three pillars:

  • Amine Protection and α-Carbon Activation: The amine of the starting phenylalanine methyl ester is converted into a benzophenone imine (a Schiff base). This serves a dual purpose: it protects the nucleophilic amine from alkylation and significantly increases the acidity of the α-proton, facilitating its removal under basic conditions.[4]

  • Phase-Transfer Catalysis (PTC): The reaction is conducted in a biphasic system (e.g., toluene and aqueous sodium hydroxide). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the deprotonated substrate (enolate) from the aqueous/interphase region into the organic phase where it can react with the alkylating agent, benzyl bromide.[3] This avoids the need for hazardous, anhydrous conditions and expensive strong bases like LDA often used in traditional enolate chemistry.

  • Controlled Deprotection and Purification: Following the key alkylation step, the Schiff base is selectively hydrolyzed under mild acidic conditions to liberate the free amine of the target product, which can then be purified to a high degree.

This application note provides a step-by-step guide for executing this synthesis on a 1 kg scale, complete with analytical checkpoints and safety protocols.

Overall Synthesis Workflow

The synthesis is a four-stage process starting from commercially available L-phenylalanine.

Synthesis_Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Schiff Base Formation cluster_2 Stage 3: Phase-Transfer Catalyzed Benzylation cluster_3 Stage 4: Deprotection & Purification Phe L-Phenylalanine PheOMe L-Phenylalanine Methyl Ester HCl Phe->PheOMe SOCl₂, MeOH SchiffBase N-(Diphenylmethylene) phenylalanine methyl ester PheOMe->SchiffBase Benzophenone imine, DCM AlkylatedSchiff Protected Target Compound SchiffBase->AlkylatedSchiff Benzyl Bromide, 50% NaOH Aliquat 336, Toluene FinalProduct Methyl 2-amino-2-benzyl -3-phenylpropanoate AlkylatedSchiff->FinalProduct Aq. Citric Acid, Purification PTC_Mechanism cluster_Phases Biphasic System cluster_Cycle Catalytic Cycle Organic Organic Phase (Toluene) Substrate (S-H) Benzyl Bromide (BnBr) Catalyst (Q⁺X⁻) Product (S-Bn) Aqueous Aqueous Phase Sodium Hydroxide (Na⁺OH⁻) Deprotonation 1. Deprotonation S-H + OH⁻ → S⁻ + H₂O (at interface) IonPair 2. Ion Pair Formation S⁻ + Q⁺X⁻ → Q⁺S⁻ + X⁻ Deprotonation->IonPair Transfer 3. Phase Transfer Q⁺S⁻ moves to organic phase IonPair->Transfer Alkylation 4. Alkylation Q⁺S⁻ + BnBr → S-Bn + Q⁺Br⁻ Transfer->Alkylation Regeneration 5. Catalyst Regeneration Q⁺Br⁻ returns to interface Alkylation->Regeneration Regeneration->Deprotonation

Sources

Troubleshooting & Optimization

common side products in Methyl 2-amino-2-benzyl-3-phenylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying chemical logic to empower you to diagnose and resolve common synthetic challenges.

I. Understanding the Synthesis: Core Principles & Common Routes

The synthesis of α,α-disubstituted amino acids like this compound requires the formation of a sterically hindered quaternary carbon center. The most prevalent and adaptable method for this is the sequential alkylation of an amino acid precursor, specifically a protected Phenylalanine methyl ester derivative.

Q1: What is the most common and reliable synthetic strategy for preparing this compound?

The most widely adopted strategy is the diastereoselective or enantioselective alkylation of a protected Methyl 2-amino-3-phenylpropanoate (Phenylalanine methyl ester) scaffold. This typically involves the use of a Schiff base protecting group, most commonly an N-(diphenylmethylene)imine (benzophenone imine), which serves a dual purpose: it protects the amine from N-alkylation and activates the α-proton, facilitating deprotonation and subsequent C-alkylation.[1][2]

The general workflow is a two-step process:

  • Protection: Reaction of Phenylalanine methyl ester with benzophenone imine to form the Schiff base.

  • Alkylation: Deprotonation of the Schiff base with a suitable base to form a carbanion (enolate equivalent), followed by quenching with benzyl bromide to introduce the second substituent at the α-carbon.

  • Deprotection: Mild acidic hydrolysis to remove the Schiff base and yield the final product.

This method offers excellent control and is amenable to stereoselective variations using chiral phase-transfer catalysts.[3][4]

II. Troubleshooting Guide: Diagnosing & Solving Synthesis Problems

This section addresses specific issues you may encounter during the synthesis, focusing on the common alkylation route of a Phenylalanine methyl ester derivative.

Q2: My reaction yield is very low, and I see a lot of my starting material (protected Phenylalanine methyl ester) remaining. What went wrong?

This is a classic case of incomplete or failed alkylation. The root cause is almost always insufficient deprotonation of the α-carbon.

Possible Causes & Solutions:

  • Insufficiently Strong Base: For the formation of a quaternary center, a strong base is often required. If you are using a weaker base like potassium carbonate, the equilibrium may not favor the enolate.

    • Solution: Consider using a stronger base such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium tert-butoxide (KOtBu). When using LDA, ensure anhydrous conditions and low temperatures (e.g., -78 °C) to prevent side reactions.[1]

  • Poor Quality of Reagents: The base or the solvent may be of poor quality.

    • Solution: Use freshly opened, anhydrous solvents. If using NaH, ensure it is a fresh batch or has been washed to remove any passivating hydroxide layer.

  • Steric Hindrance: The approach of the base to the already substituted α-proton can be sterically hindered.

    • Solution: A less bulky strong base might be beneficial. Also, ensure your reaction temperature is optimal; sometimes a slight increase in temperature can overcome the activation barrier, but this must be balanced against the risk of side reactions.

Q3: I've isolated my product, but the NMR spectrum shows multiple unexpected species. What are the likely side products?

Side product formation is a common challenge. Below is a table of the most frequently observed impurities, their likely origin, and how to identify them.

Side Product Chemical Name Origin Identification (¹H NMR) Mitigation Strategy
Over-alkylation Product Methyl 2-(dibenzylamino)-3-phenylpropanoateIf the N-H of the starting material is not fully protected, N-alkylation can occur.Appearance of two benzyl groups attached to the nitrogen.Ensure complete formation of the Schiff base before adding the alkylating agent.
Hydrolyzed Product 2-Amino-2-benzyl-3-phenylpropanoic acidHydrolysis of the methyl ester during workup or purification, especially under basic conditions.Disappearance of the methyl ester singlet (~3.7 ppm).Use non-aqueous workup conditions. If purification requires chromatography, avoid basic or highly acidic conditions. Use of a tert-butyl ester can prevent this issue.[1]
Elimination Product Methyl 2-(diphenylmethyleneamino)-3-phenylacrylateElimination of HBr from benzyl bromide, especially with a strong, sterically hindered base.Appearance of vinylic protons.Use a less hindered base or add the base slowly at a lower temperature.
Unreacted Starting Material Methyl 2-(diphenylmethyleneamino)-3-phenylpropanoateIncomplete reaction (see Q2).Presence of the α-proton signal of the starting material.Re-optimize reaction conditions (base, temperature, time).
Benzophenone BenzophenoneHydrolysis of the Schiff base protecting group during workup.Characteristic aromatic signals and a ketone peak in the ¹³C NMR.Perform a careful, non-acidic workup. It can be easily removed by column chromatography.
Q4: My product seems to be a mixture of diastereomers. How can I improve the stereoselectivity?

Controlling the stereochemistry at the newly formed quaternary center is a significant challenge.

Possible Causes & Solutions:

  • Racemization/Epimerization: The enolate intermediate is planar and can be protonated from either face. The existing stereocenter can direct the approach of the electrophile, but this control may not be absolute.

    • Solution 1 (Chiral Auxiliaries): Employ a chiral auxiliary on the starting Phenylalanine derivative. This can create a facial bias for the incoming benzyl group.

    • Solution 2 (Chiral Phase-Transfer Catalysis): This is a highly effective method. Using a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, can create a chiral environment around the enolate, leading to high diastereoselectivity.[5][6][7] This method is particularly powerful as it avoids the need for stoichiometric chiral reagents.

III. Experimental Protocols & Visualizations

Protocol: Purification of this compound

Objective: To remove common side products such as unreacted starting material and benzophenone.

Methodology: Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). This will elute non-polar impurities like benzophenone first.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 Hexane:Ethyl Acetate). The unreacted starting material will elute before the more polar desired product.

    • The final product, this compound, will elute at a higher polarity.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Diagrams

Synthesis_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection Phe_Me Phenylalanine Methyl Ester Schiff_Base Schiff Base Intermediate Phe_Me->Schiff_Base + Benzophenone Imine - H2O Enolate Enolate Intermediate Schiff_Base->Enolate + Strong Base (e.g., LDA) Quaternary_Product_Protected Protected Quaternary Product Enolate->Quaternary_Product_Protected + Benzyl Bromide Final_Product Methyl 2-amino-2-benzyl -3-phenylpropanoate Quaternary_Product_Protected->Final_Product + Mild Acid (H3O+)

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting_Logic Start Low Yield of Final Product Check_SM Check for Unreacted Starting Material (SM) Start->Check_SM SM_Present High SM Remaining Check_SM->SM_Present Yes SM_Absent Low/No SM Check_SM->SM_Absent No Check_Side_Products Analyze for Side Products Hydrolysis Hydrolysis to Acid? Check_Side_Products->Hydrolysis Ester peak absent? Overalkylation Over-alkylation? Check_Side_Products->Overalkylation Extra benzyl signals? Improve_Deprotonation Action: - Use Stronger/Fresher Base - Ensure Anhydrous Conditions - Optimize Temperature SM_Present->Improve_Deprotonation SM_Absent->Check_Side_Products Consider_Loss Consider Product Loss During Workup/Purification SM_Absent->Consider_Loss

Caption: Troubleshooting logic for low-yield reactions.

IV. References

  • Davies, S. G., et al. (2007). Diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates. Organic & Biomolecular Chemistry, 5(13), 2138–2147. [Link]

  • Scilit. (n.d.). Diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates. Retrieved from [Link]

  • Zhang, W., et al. (2020). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. PubMed Central. [Link]

  • Davies, S. G., et al. (2007). Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates. PubMed. [Link]

  • Sci-Hub. (n.d.). Diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • O'Donnell, M. J. (2019). Benzophenone Schiff bases of glycine derivatives: Versatile starting materials for the synthesis of amino acids and their derivatives. IU Indianapolis ScholarWorks. [Link]

  • ResearchGate. (n.d.). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Retrieved from [Link]

  • ACS Publications. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Sterically Hindered Amino Acid Ester

Welcome to the technical support guide for the synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate. This molecule, an α,α-disubstituted amino acid ester, presents unique synthetic challenges due to the steric hindrance around the α-carbon. Achieving high yields requires careful control over reaction conditions to prevent common pitfalls such as incomplete reactions, side-product formation, and difficult purifications.

This guide is designed for researchers and drug development professionals. It provides not just protocols, but the underlying chemical logic, troubleshooting insights from seasoned chemists, and a framework for rational optimization. We will focus on the widely-used and robust phase-transfer catalyzed (PTC) alkylation of a phenylalanine-derived Schiff base, a method well-suited for constructing sterically demanding quaternary carbons.

Part 1: The Synthetic Blueprint: Phase-Transfer Catalyzed Benzylation

The recommended synthetic approach involves a two-step process: (1) Protection of the amine of a phenylalanine precursor as a benzophenone imine (Schiff base), and (2) Asymmetric alkylation of the resulting enolate using a chiral phase-transfer catalyst.

Core Reaction Pathway

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Phe_ester Methyl Phenylalaninate Schiff_base Schiff Base Precursor (Benzophenone Imine) Phe_ester->Schiff_base Protection Benzophenone Benzophenone Benzophenone->Schiff_base Benzyl_bromide Benzyl Bromide Target_imine Alkylated Imine Benzyl_bromide->Target_imine Enolate Enolate Intermediate (Planar, Stabilized) Schiff_base->Enolate Deprotonation (Strong Base) Enolate->Target_imine Alkylation (PTC) Final_product Target Molecule (this compound) Target_imine->Final_product Deprotection (Acidic Hydrolysis) Catalyst Chiral Phase- Transfer Catalyst Catalyst->Enolate Complexation

Caption: Synthetic workflow for this compound.

This pathway is effective because the bulky benzophenone group not only protects the amine but also significantly acidifies the α-proton, facilitating its removal to form a planar enolate intermediate. The chiral phase-transfer catalyst then shuttles the enolate from the aqueous phase (containing the base) to the organic phase (containing the benzyl bromide) and shields one face of the enolate, directing the incoming benzyl group to achieve stereocontrol.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Troubleshooting: Low or No Yield

Question 1: My reaction has stalled. TLC analysis shows mostly unreacted starting material (Schiff base). What are the likely causes?

Answer: This is a classic problem often traced back to insufficient deprotonation or inefficient phase transfer.

  • Cause A: Inadequate Base Strength or Concentration: The α-proton of the Schiff base is acidic, but requires a strong base for complete and rapid deprotonation. Using 50% aqueous NaOH or KOH is standard, but its effectiveness can be compromised if the concentration is lower or if it has absorbed atmospheric CO₂.

    • Solution: Always use a freshly prepared and accurately titrated solution of 50% (w/w) NaOH or KOH. For particularly stubborn reactions, solid potassium hydroxide with a catalytic amount of water can be more effective.

  • Cause B: Inefficient Phase-Transfer Catalyst: The catalyst is the engine of this reaction. Its activity can be compromised by impurities or insufficient quantity.

    • Solution: Ensure your catalyst, typically an O'Donnell-type catalyst (O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide), is pure and dry. Increase the catalyst loading from 1 mol% up to 5 mol% to see if the reaction rate improves.

  • Cause C: Low Reaction Temperature: While lower temperatures are good for stereoselectivity, they drastically slow down the reaction rate.

    • Solution: If the reaction is clean but slow, consider raising the temperature from 0°C to room temperature. Monitor the reaction closely by TLC for the appearance of side products.

Question 2: I'm observing a significant amount of a side product that appears to be the result of base-catalyzed hydrolysis of my ester. How can I prevent this?

Answer: Ester hydrolysis is a competitive reaction in the presence of a strong aqueous base. The key is to optimize the reaction conditions to favor alkylation over hydrolysis.

  • Cause: Prolonged Reaction Time: The longer the ester is exposed to the strong basic conditions, the more hydrolysis will occur.

    • Solution: The goal is a rapid, efficient alkylation. Focus on fixing the root causes of a slow reaction (see Question 1). A reaction that completes in 2-4 hours will have significantly less hydrolysis than one that runs for 24 hours.

  • Cause: High Temperature: Hydrolysis rates increase significantly with temperature.

    • Solution: Maintain the lowest possible temperature that affords a reasonable reaction rate. This often requires balancing yield against reaction time. An optimal temperature is typically found between 0°C and 15°C.

Data-Driven Optimization of Reaction Conditions:

ParameterStandard ConditionOptimized Condition (for Speed)Optimized Condition (for Purity)Rationale
Temperature 0 °C20-25 °C-10 °C to 0 °CBalances reaction rate against stability of reactants and products.
Base 50% aq. KOHSolid KOH / Toluene50% aq. KOHSolid base can accelerate deprotonation but may introduce heterogeneity.
Catalyst Loading 1-2 mol%5 mol%1 mol%Higher loading increases rate but also cost and potential purification issues.
Solvent Toluene or DCMTolueneDCMToluene is often better for higher temperatures; DCM is easier to remove.
Frequently Asked Questions (FAQs)

Q1: Why is a benzophenone imine used instead of other protecting groups?

The benzophenone imine serves multiple critical functions. Firstly, its two phenyl rings provide significant steric bulk, which can help direct the stereochemical outcome of the alkylation. Secondly, and more importantly, the electron-withdrawing nature of the imine and the phenyl groups increases the acidity of the α-proton, making it easier to remove with a base. This facilitates the formation of the key enolate intermediate required for alkylation.

Q2: Can I use a different electrophile instead of benzyl bromide?

Yes, this method is robust and can be adapted for a variety of electrophiles, including other substituted benzyl halides, allylic halides, and simple alkyl halides. However, the reactivity of the electrophile is a key consideration. Highly reactive electrophiles like allyl bromide will react quickly, while less reactive ones like ethyl iodide may require higher temperatures or longer reaction times.

Q3: My final product is difficult to purify. What are the common impurities and best purification strategies?

The most common impurities are unreacted Schiff base, the hydrolyzed ester of the starting material, and residual phase-transfer catalyst.

  • Purification Strategy: After acidic workup to hydrolyze the imine, the crude product will contain your desired amino acid ester, benzophenone, and the catalyst.

    • Acid-Base Extraction: Dissolve the crude mixture in ether or ethyl acetate. Wash with dilute HCl. Your product, being an amine, will move to the aqueous acidic layer, while the neutral benzophenone remains in the organic layer.

    • Basification and Re-extraction: Separate the aqueous layer, cool it in an ice bath, and carefully basify it with cold NaOH or NaHCO₃ to deprotonate the ammonium salt.

    • Final Extraction: Extract the aqueous layer again with fresh ethyl acetate or DCM. Your pure product should now be in this organic layer. Dry, filter, and concentrate to obtain the final product.

G Crude Crude Mixture (Product, Benzophenone, Catalyst) Step1 1. Dissolve in Ether 2. Wash with 1M HCl Crude->Step1 Organic1 Organic Layer (Benzophenone) Step1->Organic1 Discard Aqueous1 Aqueous Layer (Product as HCl Salt, Catalyst) Step1->Aqueous1 Step2 1. Basify with NaHCO₃ 2. Extract with Ethyl Acetate Aqueous1->Step2 Aqueous2 Aqueous Layer (Salts, Catalyst) Step2->Aqueous2 Discard Organic2 Organic Layer (Pure Product) Step2->Organic2 Final Pure Product after Evaporation Organic2->Final

Caption: Purification workflow using acid-base extraction.

Part 3: Experimental Protocols

Protocol 1: Synthesis of the Benzophenone Imine of Methyl Phenylalaninate
  • To a round-bottom flask equipped with a Dean-Stark apparatus, add methyl phenylalaninate hydrochloride (1.0 eq), benzophenone (1.1 eq), and toluene (approx. 0.2 M).

  • Add triethylamine (1.2 eq) to neutralize the hydrochloride salt.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the methyl phenylalaninate is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. Wash the solution sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Schiff base, which can often be used in the next step without further purification.

Protocol 2: Phase-Transfer Catalyzed Benzylation
  • Dissolve the Schiff base (1.0 eq) and the chiral phase-transfer catalyst (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 2 mol%) in toluene (0.1 M).

  • Add benzyl bromide (1.2 eq).

  • Cool the mixture to 0°C in an ice bath with vigorous stirring.

  • Add pre-cooled 50% aqueous KOH (5.0 eq) dropwise over 10 minutes.

  • Continue stirring vigorously at 0°C. Monitor the reaction progress by TLC every 30 minutes.

  • Upon completion (typically 2-5 hours), add water and ethyl acetate to dilute the mixture.

  • Separate the organic layer, and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 3: Deprotection and Isolation
  • Dissolve the crude alkylated imine from Protocol 2 in tetrahydrofuran (THF, 0.2 M).

  • Add 2M HCl and stir at room temperature for 1-2 hours until TLC confirms the disappearance of the imine.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Proceed with the acid-base extraction purification as described in the FAQ section to isolate the final product, this compound.

References

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Available at: [Link]

  • Corey, E. J., & Noe, M. C. (1996). A Critical Evaluation of the Asymmetric Phase-Transfer Alkylation of Glycine Imines for the Synthesis of α-Amino Acids. Journal of the American Chemical Society, 118(46), 11038–11053. Available at: [Link]

Technical Support Center: Purification of α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with α,α-disubstituted amino acids (α,α-AAs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven experience. Our goal is to equip you with the knowledge to overcome the unique purification challenges posed by this important class of molecules.

Introduction: The Unique Challenge of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are valuable building blocks in medicinal chemistry and peptide science, prized for their ability to induce conformational constraints in peptides and act as enzyme inhibitors. However, their unique structure—the absence of a hydrogen atom at the α-carbon—presents significant hurdles in their purification. This steric hindrance can dramatically alter their physical and chemical properties compared to their proteinogenic counterparts, often leading to issues in standard purification workflows. This guide is structured to address these specific challenges head-on.

Part 1: Troubleshooting Guide - Chromatographic Purification

Chromatography is the most common technique for purifying α,α-AAs. However, issues like poor resolution, peak tailing, and low recovery are frequent complaints. This section addresses these problems in a Q&A format.

Question 1: I'm seeing poor resolution between my desired α,α-AA and a structurally similar impurity in Reverse-Phase HPLC. What can I do?

Answer: This is a classic problem, often stemming from insufficient selectivity of the stationary phase or a suboptimal mobile phase. The steric bulk of α,α-AAs can lead to similar retention times for closely related analogues.

Root Causes & Solutions:

  • Suboptimal Mobile Phase: The choice of organic modifier and its gradient profile is critical.

    • Expert Insight: Acetonitrile (ACN) and methanol (MeOH) are common modifiers, but they offer different selectivities. ACN is generally a stronger solvent and can reduce run times, but MeOH can offer unique selectivity for polar compounds due to its hydrogen-bonding capabilities. Try switching from AN to MeOH or using a combination of both.

    • Actionable Protocol:

      • Start with your current gradient (e.g., 5-95% ACN in water with 0.1% TFA).

      • Run the same gradient, but replace ACN with MeOH.

      • If separation improves but is not complete, try an intermediate gradient using a 50:50 mixture of ACN:MeOH as your organic modifier.

      • Adjust the gradient slope. A shallower gradient provides more time for the column to resolve closely eluting peaks.

  • Insufficient Stationary Phase Interaction: Standard C18 columns may not provide enough shape selectivity for bulky α,α-AAs.

    • Expert Insight: Phenyl-hexyl or embedded polar group (e.g., "polar-endcapped") columns can provide alternative selectivities through π-π interactions or different hydrogen bonding, respectively.

    • Actionable Protocol:

      • Switch from a standard C18 column to a Phenyl-Hexyl column of the same particle size and dimensions.

      • Equilibrate the new column thoroughly with your mobile phase.

      • Run your initial gradient conditions and observe the change in selectivity. You may need to re-optimize the gradient for the new column chemistry.

  • Ionization State: The charge of your amino acid and impurities is controlled by the mobile phase pH.

    • Expert Insight: Trifluoroacetic acid (TFA) at 0.1% is a standard ion-pairing agent that ensures both the carboxyl and amino groups are protonated. However, for some α,α-AAs, a different pH might be needed to maximize the charge difference between your product and impurities. Formic acid (FA) at 0.1% provides a higher pH (~2.8) than 0.1% TFA (~2.0).

    • Actionable Protocol:

      • Prepare mobile phases using 0.1% FA instead of 0.1% TFA.

      • Re-run your sample. Be aware that retention times will likely shift, and peak shapes may change.

Below is a decision workflow for troubleshooting poor resolution in RP-HPLC.

G cluster_0 Troubleshooting: Poor RP-HPLC Resolution Start Poor Resolution Observed ChangeSolvent Switch Organic Modifier (ACN <-> MeOH) Start->ChangeSolvent AdjustGradient Make Gradient Shallower ChangeSolvent->AdjustGradient Some Improvement ChangeColumn Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) ChangeSolvent->ChangeColumn No Improvement AdjustGradient->ChangeColumn Still Insufficient Success Resolution Achieved AdjustGradient->Success ChangeColumn->Start No Improvement (Re-evaluate) AdjustpH Change pH / Additive (TFA <-> FA) ChangeColumn->AdjustpH Some Improvement AdjustpH->AdjustGradient Selectivity Changed AdjustpH->Success

Technical Support Center: Optimization of Reaction Parameters for the Benzylation of Phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the benzylation of phenylalanine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this synthetic transformation.

Introduction to N-Benzylation of Phenylalanine Methyl Ester

The N-benzylation of phenylalanine methyl ester is a common synthetic step in the development of peptides and other pharmacologically active molecules. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amino ester acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, side product formation, and potential racemization. Careful optimization of reaction parameters is therefore critical for a successful outcome.

This guide will walk you through common issues encountered during this process and provide systematic approaches to troubleshoot and optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the N-benzylation of phenylalanine methyl ester can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Insufficiently Activated Nucleophile: The nitrogen atom of the amino ester needs to be sufficiently nucleophilic to attack the benzyl halide. The presence of a suitable base is essential to deprotonate the ammonium salt (if the starting material is a hydrochloride salt) or to scavenge the acid generated during the reaction, thus maintaining a basic environment.

    • Troubleshooting Step: Evaluate your choice and stoichiometry of the base. Weak bases like sodium bicarbonate may not be sufficient. Consider using stronger, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] Hindered organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective.[2]

  • Poor Solubility of Reagents: Phenylalanine methyl ester hydrochloride has limited solubility in many common organic solvents.[3] Poor solubility can significantly hinder the reaction rate.

    • Troubleshooting Step: Select an appropriate solvent. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the nucleophile without forming a strong solvent cage, thereby increasing its reactivity.[4][5][6] Acetone can also be a suitable solvent.[4]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Troubleshooting Step: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, excessive heat can lead to side reactions and racemization. Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Troubleshooting Step: Monitor the reaction over a time course (e.g., 2, 4, 8, and 24 hours) to determine the optimal reaction time.

FAQ 2: I am observing significant amounts of over-alkylation (dibenzylation). How can I minimize this side product?

The formation of the N,N-dibenzylated product is a common issue, especially when the desired mono-benzylated product is more nucleophilic than the starting amine.

Potential Causes and Solutions:

  • Stoichiometry of the Benzylating Agent: Using a large excess of the benzylating agent (e.g., benzyl bromide) will favor the formation of the dibenzylated product.

    • Troubleshooting Step: Carefully control the stoichiometry. Start with a 1.0 to 1.2 molar equivalent of the benzylating agent relative to the phenylalanine methyl ester.

  • Reaction Concentration: High concentrations of reactants can increase the likelihood of the mono-benzylated product encountering another molecule of the benzylating agent before the starting material has fully reacted.

    • Troubleshooting Step: Perform the reaction at a lower concentration to disfavor the second alkylation step.

  • Slow Addition of the Benzylating Agent: Adding the benzylating agent all at once can create localized high concentrations, promoting over-alkylation.

    • Troubleshooting Step: Add the benzylating agent dropwise over a period of time (e.g., 30-60 minutes) to the solution of the amino ester and base. This maintains a low instantaneous concentration of the electrophile.

FAQ 3: My product appears to be a mixture of enantiomers. What is causing the racemization and how can I prevent it?

Maintaining the stereochemical integrity of the chiral center is paramount. Racemization can occur under harsh reaction conditions.

Potential Causes and Solutions:

  • Strongly Basic Conditions and High Temperatures: The combination of a strong base and elevated temperatures can lead to the deprotonation of the α-carbon, resulting in racemization.[3]

    • Troubleshooting Step: Use the mildest base and lowest temperature that afford a reasonable reaction rate. Bases like potassium carbonate are often a good compromise between reactivity and mildness. Avoid strong bases like sodium hydroxide or potassium tert-butoxide if racemization is a concern.[7][8]

  • Prolonged Reaction Times: Leaving the reaction to stir for an extended period, especially under basic conditions, increases the risk of racemization.

    • Troubleshooting Step: Monitor the reaction closely and work it up as soon as the starting material is consumed.

Optimized Experimental Protocol: N-Benzylation of L-Phenylalanine Methyl Ester

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add L-phenylalanine methyl ester hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the amino ester.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture dropwise over 10 minutes.

  • Heat the reaction mixture to 50 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Parameter Optimization Table

ParameterRecommended RangeRationale
Base K₂CO₃, Cs₂CO₃, TEA, DIPEANon-nucleophilic bases to neutralize HCl and promote nucleophilicity.
Base Stoichiometry 2.0 - 3.0 equivalentsTo ensure complete neutralization and drive the reaction forward.
Solvent ACN, DMF, AcetonePolar aprotic solvents enhance nucleophilicity.[4][9][10]
Temperature Room Temperature to 60 °CBalance between reaction rate and prevention of side reactions/racemization.
Benzyl Bromide Stoichiometry 1.0 - 1.5 equivalentsTo minimize over-alkylation.
Concentration 0.05 - 0.2 MLower concentrations can help to reduce bimolecular side reactions.

Visualizing the Process

Reaction Mechanism

ReactionMechanism cluster_activation Activation cluster_alkylation SN2 Alkylation Phe_HCl Phenylalanine Methyl Ester HCl Phe_Free Free Amino Ester Phe_HCl->Phe_Free Deprotonation Salt BH⁺Cl⁻ Product N-Benzyl Phenylalanine Methyl Ester Phe_Free->Product Nucleophilic Attack Base Base (e.g., K₂CO₃) Base->Phe_Free Base->Salt Protonation BnBr Benzyl Bromide BnBr->Product KBr KBr BnBr->KBr Leaving Group Departure

Caption: SN2 mechanism for N-benzylation of phenylalanine methyl ester.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Side Products Check_Base Is the base appropriate and in sufficient excess? Start->Check_Base Check_Solvent Is the solvent polar aprotic (e.g., ACN, DMF)? Check_Base->Check_Solvent No Check_Base->Check_Solvent Yes Solution_Base Use a stronger, non-nucleophilic base (K₂CO₃, Cs₂CO₃). Increase stoichiometry to 2.5-3.0 eq. Check_Base->Solution_Base No Check_Temp Is the temperature optimized (e.g., 40-60 °C)? Check_Solvent->Check_Temp No Check_Solvent->Check_Temp Yes Solution_Solvent Switch to anhydrous ACN or DMF. Check_Solvent->Solution_Solvent No Check_Stoich Is the benzyl bromide stoichiometry controlled (1.0-1.2 eq)? Check_Temp->Check_Stoich No Check_Temp->Check_Stoich Yes Solution_Temp Gently heat the reaction and monitor by TLC/LC-MS. Check_Temp->Solution_Temp No Check_Rac Is racemization observed? Check_Stoich->Check_Rac No Check_Stoich->Check_Rac Yes Solution_Stoich Use slow, dropwise addition of benzyl bromide. Check_Stoich->Solution_Stoich No Solution_Rac Use a milder base and the lowest effective temperature. Check_Rac->Solution_Rac Yes End Optimized Reaction Check_Rac->End Yes Check_Rac->End No Solution_Base->End Solution_Solvent->End Solution_Temp->End Solution_Stoich->End Solution_Rac->End

Caption: Troubleshooting workflow for benzylation optimization.

References

  • Benchchem. A Researcher's Guide to Protecting Groups for Phenylalanine: A Comparative Study.
  • Google Patents. Synthesis of N-benzyloxycarbonyl (β-benzyl)-L-aspartyl-L-phenylalanine methyl ester.
  • PMC. Direct N-alkylation of unprotected amino acids with alcohols.
  • ResearchGate. Protection of Functional Groups and Stannylation of Phenylalanine.
  • Benchchem. Optimizing Peptide Synthesis with Boc-L-Phenylalanine: Supplier Insights.
  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction.
  • Organic Syntheses. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Available at: [Link]

  • PubMed. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. Available at: [Link]

  • ResearchGate. Analysis of solvent effect on SN2 reactions by different theoretical models. Available at: [Link]

  • YouTube. Solvent Effects on Sn2 Reactions. Available at: [Link]

  • University of Calgary. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available at: [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Available at: [Link]

  • Google Patents. Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester.
  • NIH. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Available at: [Link]

  • Google Patents. N-alkylation of n-alpha-boc-protected amino acids.
  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Available at: [Link]

  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Available at: [Link]

  • RSC Publishing. The quantitative pyrrole protection of L-phenylalanine/L-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. Available at: [Link]

  • ScienceDirect. The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Available at: [Link]

  • YouTube. Alkylation of Amines. Available at: [Link]

  • CORE. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Available at: [Link]

  • SpringerLink. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]

  • PubMed. Continuous production of N-(benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester utilizing extractive reaction in aqueous/organic biphasic medium. Available at: [Link]

  • ResearchGate. N‐benzylation using benzyl bromide. Available at: [Link]

  • The Journal of Organic Chemistry. Synthesis of Benzyl Esters of α-Amino Acids. Available at: [Link]

  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available at: [Link]

  • NIH. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Available at: [Link]

  • PubMed. Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent. Available at: [Link]

  • Chegg.com. Solved Preparation of N-acetyl-L-prolyl-L-phenylalanine. Available at: [Link]

  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. Available at: [Link]

Sources

Technical Support Center: Resolving Impurities in Methyl 2-amino-2-benzyl-3-phenylpropanoate Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving impurities in your Methyl 2-amino-2-benzyl-3-phenylpropanoate samples. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during synthesis, purification, and analysis.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues with a step-by-step methodology for identification and resolution.

Issue 1: An Unexpected Peak is Observed in My HPLC Chromatogram

The appearance of unexpected peaks is a common challenge. The first step is to systematically identify the source of the impurity.

Potential Causes and Solutions:

  • Contaminated Solvents or Reagents: Ghost peaks can arise from contaminated mobile phase components or sample diluents.

    • Troubleshooting Protocol:

      • Run a blank gradient (without injecting a sample). If the peak is present, the issue is with the mobile phase or the HPLC system itself.

      • If the blank is clean, inject the sample solvent. If the peak appears, the solvent is contaminated.

      • If both the blank and solvent injection are clean, the impurity is in your sample.

  • Starting Materials or Reaction Byproducts: The impurity could be unreacted starting materials or a byproduct of the synthesis.

    • Identification Strategy:

      • Obtain and run chromatograms of all starting materials used in the synthesis of this compound.

      • Compare the retention times of the peaks in the starting material chromatograms with the unexpected peak in your sample chromatogram.

      • If a match is found, further purification of your product is necessary.

  • Diastereomers or Enantiomers: Given the chiral nature of the molecule, the unexpected peak could be a stereoisomer.[1][2]

    • Analytical Approach: Chiral chromatography is essential for separating enantiomers.

      • Recommended Method: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[2] Common CSPs for amino acid derivatives include those based on cellulose or amylose.

      • A systematic approach to method development is often required to achieve optimal separation.[1]

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Poor peak shape can compromise resolution and accurate quantification.

Potential Causes and Solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Troubleshooting Protocol:

      • Dilute your sample by a factor of 10 and re-inject.

      • If the peak shape improves significantly, you were overloading the column.

  • Secondary Interactions with the Stationary Phase: The amino group in your compound can interact with residual silanol groups on the silica-based stationary phase, causing tailing.

    • Mobile Phase Optimization:

      • For Basic Compounds: Add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to compete with your analyte for active silanol sites.[1]

      • For Acidic Impurities: Ensure the mobile phase pH is low enough to keep any acidic impurities in their protonated form. Adding 0.1% trifluoroacetic acid (TFA) can improve peak shape.[1]

Issue 3: Inconsistent Retention Times

Fluctuating retention times can make peak identification unreliable.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: This is common in gradient HPLC.

    • Solution: Increase the column equilibration time between runs to ensure the column returns to the initial mobile phase conditions.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Column temperature can significantly affect retention times.[1]

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

While specific impurities depend on the synthetic route, common impurities for this class of compounds include:

  • Unreacted Starting Materials: Such as derivatives of phenylalanine and benzylating agents.

  • Stereoisomers: The presence of the undesired enantiomer or diastereomers if the synthesis is not perfectly stereocontrolled.

  • Side-Products: Products from competing reactions.

  • Degradation Products: The ester moiety could be susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions.

Q2: What is the best general-purpose HPLC method for analyzing the purity of this compound?

A good starting point for purity analysis is a reversed-phase HPLC method.

Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for good ionization in mass spectrometry and helps with peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmThe benzyl and phenyl groups will have strong UV absorbance.
Column Temp. 30 °CFor improved reproducibility.

Q3: How can I remove enantiomeric impurities?

Enantiomeric impurities can be challenging to remove.

  • Preparative Chiral HPLC: This is the most direct method for separating enantiomers. The analytical chiral method can be scaled up to a preparative scale.

  • Diastereomeric Recrystallization: This involves reacting your racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by recrystallization. The resolving agent is then removed to yield the pure enantiomer.

Q4: My compound appears to be degrading over time. How can I improve its stability?

Amino acid esters can be sensitive to hydrolysis.

  • Storage Conditions: Store the compound in a cool, dry, and dark place. A desiccator at low temperature is ideal.

  • pH: Avoid exposure to strong acids or bases. If in solution, buffer to a neutral pH.

Experimental Protocols

Protocol 1: General HPLC Purity Analysis

This protocol outlines a standard method for assessing the purity of your this compound sample.

Materials:

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Your sample of this compound

  • C18 HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Dissolve a small amount of your sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

  • HPLC Setup:

    • Install the C18 column and set the column oven to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to monitor at 254 nm and 280 nm.

    • Program the following gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject 10 µL of your sample.

    • Integrate the peaks and calculate the area percent purity.

Visualizations

Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peak Observed blank_run Run Blank Gradient start->blank_run peak_present_blank Peak Present? blank_run->peak_present_blank solvent_inject Inject Sample Solvent peak_present_blank->solvent_inject No source_mobile_phase Source is Mobile Phase/System peak_present_blank->source_mobile_phase Yes peak_present_solvent Peak Present? solvent_inject->peak_present_solvent impurity_in_sample Impurity is in Sample peak_present_solvent->impurity_in_sample No source_solvent Source is Sample Solvent peak_present_solvent->source_solvent Yes analyze_starting_materials Analyze Starting Materials impurity_in_sample->analyze_starting_materials chiral_method Develop Chiral Method impurity_in_sample->chiral_method

Caption: A flowchart for diagnosing the source of unexpected peaks in an HPLC chromatogram.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Rotachrom Technologies. (2023, May 3).

Sources

stability and storage conditions for Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-amino-2-benzyl-3-phenylpropanoate. This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure its integrity and performance in your research. As a unique α,α-disubstituted amino acid ester, proper handling is critical to prevent degradation and ensure reproducible experimental outcomes.

This guide is structured to provide quick answers through our FAQ section and to resolve specific issues via a detailed troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, the solid (lyophilized powder) form of the compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes the rate of potential degradation reactions. While some stable amino acid derivatives can be stored at 4°C for shorter periods, -20°C is the standard for ensuring long-term integrity.
Atmosphere Inert gas (Argon or Nitrogen)The α-amino group can be susceptible to oxidation over time.[1][2] Storing under an inert atmosphere displaces oxygen and reduces the risk of oxidative degradation.
Container Tightly sealed, amber glass vialProtects the compound from moisture, which can cause hydrolysis of the methyl ester, and from light, which can catalyze degradation.
Environment In a desiccatorProvides an additional layer of protection against ambient moisture, which is critical for preventing ester hydrolysis.

Note: While specific stability studies on this compound are not publicly available, these recommendations are based on established best practices for handling amino acid esters and other sensitive organic compounds.[3]

Q2: I need to use the compound frequently. Can I store it at 4°C?

For short-term use (i.e., days to a few weeks), storing the solid compound at 4°C in a desiccator is acceptable. However, for any duration longer than a month, storage at -20°C is strongly advised to prevent slow degradation that may not be immediately apparent but could affect experimental results.

Q3: How should I prepare and store solutions of this compound?

The stability of this compound is significantly lower in solution compared to its solid form. The primary degradation pathway in solution is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Solution Preparation and Storage Protocol:

  • Solvent Selection: Use high-purity, anhydrous solvents appropriate for your experiment (e.g., DMSO, DMF, Methanol). Ensure the solvent is free from water.

  • pH Considerations: Avoid basic conditions. The rate of ester hydrolysis increases significantly at a pH above 8.[4] If your experimental buffer is basic, prepare the stock solution in an anhydrous organic solvent and add it to the aqueous buffer immediately before use.

  • Storage of Stock Solutions:

    • Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store these aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

    • Crucially, never store the compound in an aqueous solution for extended periods.

Q4: What are the primary degradation pathways I should be aware of?

There are two main chemical liabilities in the structure of this compound:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to form 2-amino-2-benzyl-3-phenylpropanoic acid. This reaction is catalyzed by water, especially under acidic or, more significantly, basic conditions.[4][5][6]

  • Oxidation: The α-amino group and potentially the benzyl groups can undergo oxidation. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.[2]

Understanding these pathways is key to troubleshooting experimental issues.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound.

Problem 1: Inconsistent or lower-than-expected activity in biological assays.
  • Possible Cause A: Partial Hydrolysis of the Compound. If the methyl ester is critical for cell permeability or binding to the target, its hydrolysis to the more polar carboxylic acid could drastically reduce activity.

    • Verification: Use an analytical technique like LC-MS to check the purity of your stock solution or the solid compound. Look for a peak corresponding to the mass of the hydrolyzed carboxylic acid.

    • Solution:

      • Discard the potentially hydrolyzed stock solution.

      • Prepare a fresh stock solution from the solid compound using an anhydrous solvent.

      • Ensure your assay buffer is not strongly basic. If it is, minimize the incubation time of the compound in the buffer before it reaches the target.

  • Possible Cause B: Oxidative Degradation. The compound may have degraded due to improper long-term storage.

    • Verification: Analyze the compound via LC-MS or NMR. Oxidative degradation may result in a complex mixture of byproducts, often seen as multiple small peaks in the chromatogram.

    • Solution:

      • If the solid compound is confirmed to be degraded, acquire a new batch.

      • Review your storage protocol. Always store the solid at -20°C or below, under an inert atmosphere, and protected from light.

Problem 2: The compound fails to dissolve completely in the intended solvent.
  • Possible Cause: Compound has degraded to a less soluble byproduct. Hydrolysis to the carboxylic acid, for example, can alter solubility profiles.

    • Verification: Check the purity of the solid material using LC-MS.

    • Solution: If the compound is pure, re-evaluate your choice of solvent. If it has degraded, a new batch is required.

Problem 3: Unexpected peaks appear in analytical data (LC-MS, NMR) after a reaction.
  • Possible Cause: Instability under reaction conditions. The compound may be degrading under the specific pH, temperature, or reagent conditions of your experiment.

    • Verification: Run a control experiment where the compound is subjected to the reaction conditions (solvent, temperature, buffer) without the other reactants. Analyze the sample over time to assess stability.

    • Solution: If instability is confirmed, modify the reaction conditions. This may include lowering the temperature, adjusting the pH to be closer to neutral, or reducing the reaction time.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues related to the stability of this compound.

TroubleshootingWorkflow start Start: Experimental Anomaly Observed (e.g., low activity, poor solubility) check_purity Step 1: Verify Compound Purity (Use LC-MS on solid & stock solution) start->check_purity is_pure Is the compound pure? check_purity->is_pure impure_solid Solid is Impure is_pure->impure_solid No, Solid Degraded impure_stock Stock is Impure (Solid is pure) is_pure->impure_stock No, Stock Degraded pure_compound Compound is Pure is_pure->pure_compound Yes review_storage Action: Review Solid Storage - Temp (-20°C) - Atmosphere (Inert) - Moisture (Desiccator) impure_solid->review_storage review_solution_prep Action: Review Solution Prep & Storage - Anhydrous Solvent? - Freeze-thaw cycles? - Storage Temp (-80°C) impure_stock->review_solution_prep discard_solid Action: Discard & Reorder review_storage->discard_solid end_resolve Issue Resolved discard_solid->end_resolve prepare_fresh_stock Action: Prepare Fresh Stock Solution review_solution_prep->prepare_fresh_stock prepare_fresh_stock->end_resolve check_conditions Step 2: Evaluate Experimental Conditions pure_compound->check_conditions run_control Run Control Experiment (Compound in reaction buffer/solvent, no reactants) check_conditions->run_control is_stable Is compound stable under control conditions? run_control->is_stable stable Stable: Problem is likely in experimental design or other reagents. is_stable->stable Yes unstable Unstable: Compound is degrading during the experiment. is_stable->unstable No stable->end_resolve modify_conditions Action: Modify Experimental Conditions - Adjust pH (avoid > 8) - Lower Temperature - Reduce Time unstable->modify_conditions modify_conditions->end_resolve

Caption: Troubleshooting workflow for this compound.

References

  • Jain, A. K. (n.d.). Oxidation of Amino Acids. In Fundamentals of Biochemistry.
  • Stadtman, E. R. (1993). Oxidation of free amino acids and amino acid residues in proteins by radiolysis and by metal-catalyzed reactions. Annual Review of Biochemistry, 62, 797-821. Available at: [Link]

  • Tymejun, C., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. Available at: [Link]

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147-154. Available at: [Link]

  • Dörner, B., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 57(5), 241-244. Available at: [Link]

  • Various Authors. (2022). Discussion on De-esterification of amino acid esters. ResearchGate. Available at: [Link]

  • Abe, H., et al. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. U.S. Patent No. 5,374,765. Washington, DC: U.S. Patent and Trademark Office.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for (R)-3-(Fmoc-amino)-3-phenylpropionic acid. Available upon request from the manufacturer or supplier. General handling advice is often included in such documents.

Sources

Technical Support Center: A Guide to Identifying and Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: In the dynamic landscape of chemical research and drug development, the purity of a compound is paramount. The presence of unreacted starting materials can significantly impact experimental outcomes, leading to inaccurate biological data, and complications in regulatory submissions. This guide provides practical, field-tested advice for identifying and removing these persistent impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the purification of reaction mixtures.

Q1: How can I quickly check if my reaction has gone to completion?

A rapid and effective method is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the appearance of the product.[1][2][3][4] The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible.[1]

Q2: What is the simplest way to remove a starting material that has very different properties from my product?

If there is a significant difference in solubility and polarity, a simple liquid-liquid extraction can be highly effective.[5] For instance, if your starting material is acidic and your product is neutral, you can wash an organic solution of the mixture with a basic aqueous solution. This will deprotonate the acidic starting material, making it soluble in the aqueous layer and effectively separating it from your neutral product which remains in the organic layer.[5][6][7][8]

Q3: My starting material and product are both solids. What's a good first purification technique to try?

Recrystallization is an excellent and widely used technique for purifying solid compounds.[9][10][11][12][13] This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired product will preferentially crystallize, leaving the impurities, including the starting material, in the solution.[9][11][13]

Q4: When should I consider using chromatography?

Chromatography is a powerful purification technique when simpler methods like extraction or recrystallization are ineffective, particularly when the starting material and product have similar physical properties.[14][15] It is the safest method when you expect less than a gram of product.[16]

Q5: What are scavenger resins and when are they useful?

Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules, such as excess starting materials or by-products.[17][18][19] They are particularly useful for simplifying purification, as the bound impurities can be easily removed by filtration.[17] This method can reduce the need for traditional liquid-liquid extraction or chromatography.[17]

Troubleshooting Guides

This section provides in-depth solutions to more challenging purification scenarios.

Scenario 1: Product and Starting Material Exhibit Similar Polarity

This is a common and often frustrating challenge in organic synthesis. When the polarity of your product and starting material are nearly identical, separation by standard chromatographic techniques can be difficult.

1. Identification:

  • TLC Analysis: Co-spotting the reaction mixture with the starting material on a TLC plate will show spots with very similar or overlapping Rf values in various solvent systems.[20]

  • NMR Spectroscopy: Analysis of the crude reaction mixture by Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of the starting material alongside the product signals.[21][22][23][24][25]

2. Potential Solutions:

  • Optimize Chromatographic Conditions:

    • Solvent System Screening: Systematically screen a wide range of solvent systems with varying polarities for flash column chromatography. Sometimes, a subtle change in the solvent mixture can achieve separation.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolving power than flash chromatography and is often the method of choice for separating compounds with very similar polarities.[26][27][28] Focusing the gradient and using a secondary column with different selectivity can further improve separation.[29]

  • Chemical Derivatization:

    • If either the product or the starting material has a reactive functional group, you can selectively react it to form a derivative with a significantly different polarity. After separation, the derivatization can be reversed to recover the desired compound.

  • Recrystallization:

    • Even with similar polarities, slight differences in crystal packing and solubility can sometimes be exploited through careful recrystallization. Experiment with a variety of solvents and solvent mixtures.

Scenario 2: Starting Material is Thermally Labile

Purification of compounds that are sensitive to heat requires methods that avoid high temperatures.

1. Identification:

  • Literature Review: Check the known properties of your starting material.

  • Experimental Observation: Degradation upon heating during solvent removal (e.g., rotary evaporation) or during a purification technique like distillation is a clear indicator.

2. Potential Solutions:

  • Avoid High-Temperature Techniques: Do not use distillation as a purification method.

  • Chromatography at Room Temperature: Flash column chromatography and preparative HPLC are typically performed at ambient temperature and are well-suited for purifying thermally labile compounds.[30]

  • Cold Filtration/Recrystallization: If recrystallization is a viable option, ensure the dissolution is done at the lowest possible temperature and consider cooling the solution in an ice bath to induce crystallization.[11]

  • Supercritical Fluid Extraction: For some applications, extraction with supercritical fluids like carbon dioxide can be a gentle alternative.[31]

Scenario 3: Volatile Starting Material

When the starting material is significantly more volatile than the product, its removal can often be straightforward.

1. Identification:

  • Boiling Point Data: A large difference in boiling points between the starting material and the product is a key indicator.[32][33]

2. Potential Solutions:

  • Distillation:

    • Simple Distillation: If the boiling point difference is substantial (typically >50 °C), simple distillation can be used to remove the volatile starting material.[32]

    • Fractional Distillation: For smaller boiling point differences, fractional distillation provides better separation.[34][35]

    • Vacuum Distillation: For high-boiling starting materials, applying a vacuum will lower their boiling points, allowing for distillation at a lower temperature and preventing potential decomposition of the product.[35]

  • Evaporation under Reduced Pressure: If the starting material is very volatile, it may be possible to remove it by concentrating the reaction mixture on a rotary evaporator, provided the product is not volatile.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is a standard technique for routine purification of organic compounds.

Materials:

  • Glass column with a stopcock

  • Silica gel (or other stationary phase)

  • Sand

  • Eluent (solvent system determined by TLC analysis)

  • Crude reaction mixture

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Secure the column vertically to a stand.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, draining excess eluent. The top of the silica bed should be flat.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, for less soluble samples, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to push the eluent through the column.

    • Collect the eluting solvent in fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 2: Acid-Base Extraction

This protocol is for separating an acidic starting material from a neutral product.

Materials:

  • Separatory funnel

  • Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)[8]

  • Aqueous basic solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Beakers or flasks

Procedure:

  • Dissolve the Mixture: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.

  • Transfer to Separatory Funnel: Pour the organic solution into a separatory funnel.

  • First Extraction: Add the aqueous basic solution to the separatory funnel. Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure. Shake the funnel gently, venting frequently.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer into a beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with the aqueous basic solution one or two more times to ensure complete removal of the acidic starting material.

  • Water Wash: Wash the organic layer with deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with brine to help break any emulsions and remove excess water.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., sodium sulfate). Swirl the flask and let it stand until the solvent is clear.

  • Product Isolation: Decant or filter the dried organic solution and remove the solvent under reduced pressure to obtain the purified neutral product.

  • (Optional) Recovery of Starting Material: The combined aqueous layers can be acidified with a strong acid (e.g., HCl) to re-protonate and precipitate the acidic starting material, which can then be collected by filtration or extracted back into an organic solvent.[7]

Visualizations

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Start with Crude Reaction Mixture check_properties Identify Properties of Product and Starting Material start->check_properties solid_or_liquid Is the Product a Solid? check_properties->solid_or_liquid volatile_sm Is the Starting Material Significantly More Volatile? solid_or_liquid->volatile_sm No recrystallization Recrystallization solid_or_liquid->recrystallization Yes acid_base Are there Acidic/Basic Functional Groups? volatile_sm->acid_base No distillation Distillation volatile_sm->distillation Yes similar_polarity Do they have Similar Polarity? acid_base->similar_polarity No extraction Acid-Base Extraction acid_base->extraction Yes column_chrom Flash Column Chromatography similar_polarity->column_chrom No hplc Preparative HPLC similar_polarity->hplc Yes recrystallization->similar_polarity After Recrystallization distillation->similar_polarity After Distillation extraction->similar_polarity After Extraction scavenger Scavenger Resins column_chrom->scavenger If still impure

Caption: A decision tree to guide the selection of an appropriate purification method.

Workflow for Troubleshooting Similar Polarity Separations

Similar_Polarity_Workflow start Problem: Similar Polarity of Product and SM optimize_tlc Optimize TLC Solvent System start->optimize_tlc flash_chrom Attempt Flash Chromatography optimize_tlc->flash_chrom separation_achieved Separation Achieved? flash_chrom->separation_achieved prep_hplc Preparative HPLC separation_achieved->prep_hplc No success Pure Product separation_achieved->success Yes derivatization Consider Chemical Derivatization prep_hplc->derivatization If HPLC fails prep_hplc->success derivatization->success

Caption: A workflow for addressing the challenge of separating compounds with similar polarity.

References

  • Understanding Compound Purification Practices. (n.d.). Moravek. Retrieved from [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (n.d.). Waters Corporation. Retrieved from [Link]

  • Organic Scavenger Resin: A Versatile Solution for Molecule Purification. (2023, February 4). Canftech. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]

  • What is Preparative HPLC | Find Your Purification HPLC System. (n.d.). Agilent. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson. (n.d.). Study.com. Retrieved from [Link]

  • Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO. Retrieved from [Link]

  • Acid–base extraction. (n.d.). In Evergreen Wiki. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Cromlab. Retrieved from [Link]

  • Reaction Monitoring. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. Retrieved from [Link]

  • Scavenger resin. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs. Retrieved from [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024, April 29). Journal of Organic & Inorganic Chemistry. Retrieved from [Link]

  • How To Run A Reaction: Purification. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved from [Link]

  • Process for the purification of thermolabile compounds by distillation. (n.d.). Google Patents.
  • Impurity isolation and sample purification. (2016, February 1). Manufacturing Chemist. Retrieved from [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry. (n.d.). Allen. Retrieved from [Link]

  • Reaction Monitoring & Kinetics. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]

  • Distillation Techniques. (n.d.). Solubility of Things. Retrieved from [Link]

  • Monitoring Reactions by NMR. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Fractionation, purification and downstream processing of biologics. (2024, April 8). European Pharmaceutical Review. Retrieved from [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

  • Scavenger resin and processes for the use thereof. (n.d.). Google Patents.
  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • The Distillation Process: An Essential Technique for Purification and Separation. (n.d.). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. (2023, September 4). Journal of Plant Biotechnology. Retrieved from [Link]

  • methods of purification of organic compounds. (2019, October 16). BYJU'S. Retrieved from [Link]

  • [Extraction of thermolabile compounds with supercritical gases]. (n.d.). PubMed. Retrieved from [Link]

  • Separating Solutions – Distillation. (2024, April 7). YouTube. Retrieved from [Link]

  • 2.4: TLC-ANALYSIS. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]

  • How to identify whether the reaction is completed or not by using TLC and the solvents used in it. (2023, December 10). Quora. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]

  • 2.2: Distillation. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]

  • Laboratory Techniques of Purification and Isolation. (n.d.). International Journal of Drug Development & Research. Retrieved from [Link]

  • Microalgae as a Source of Photosensitizers: Analytical Strategies and Biomedical Use in Photodynamic Therapy. (n.d.). MDPI. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Methyl 2-amino-2-benzyl-3-phenylpropanoate and Other Amino Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of medicinal chemistry, peptide science, and drug development, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Amino acid esters are fundamental tools in this endeavor, serving as precursors for a vast array of complex molecules. While common amino acid esters are well-characterized, there is a growing interest in non-natural, sterically hindered analogues that can impart unique conformational constraints and metabolic stability to target compounds. This guide provides an in-depth comparison of the properties of a unique α,α-disubstituted amino acid ester, Methyl 2-amino-2-benzyl-3-phenylpropanoate, with a selection of more conventional amino acid esters. Our objective is to equip researchers with the technical insights necessary to anticipate the behavior of this compound and leverage its distinct properties in their synthetic applications.

Structural Overview: A Tale of Increasing Complexity

The chemical behavior of an amino acid ester is profoundly influenced by the nature of the substituents on its α-carbon. To establish a framework for our comparison, we will examine the structures of this compound and four other representative amino acid esters: Methyl glycinate, Methyl alaninate, Methyl phenylalaninate, and Methyl 2-amino-2-phenylpropanoate.

Structural_Comparison cluster_gly Methyl glycinate cluster_ala Methyl alaninate cluster_phe Methyl phenylalaninate cluster_amepheg Methyl 2-amino-2-phenylpropanoate cluster_target This compound gly H₂N-CH₂-COOCH₃ ala H₂N-CH(CH₃)-COOCH₃ phe H₂N-CH(CH₂Ph)-COOCH₃ amepheg H₂N-C(CH₃)(Ph)-COOCH₃ target H₂N-C(CH₂Ph)(CH₂Ph)-COOCH₃

Caption: Structural comparison of selected amino acid esters.

As we move from the simple structure of methyl glycinate to the α,α-disubstituted nature of this compound, a significant increase in steric bulk around the stereocenter is observed. This progressive encumbrance of the α-carbon is the primary determinant of the distinct physicochemical and reactive properties we will explore.

Physicochemical Properties: A Comparative Table
PropertyMethyl glycinateMethyl alaninateMethyl phenylalaninateMethyl 2-amino-2-phenylpropanoateThis compound (Predicted)
Molecular Formula C₃H₇NO₂C₄H₉NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₁₇H₁₉NO₂
Molecular Weight ( g/mol ) 89.09[1]103.12[2]179.22[3]179.22[4]269.34
Boiling Point (°C) 82.1 at 760 mmHg[1]~145~275Not availableSignificantly higher than Methyl phenylalaninate
Melting Point (°C) (as HCl salt) 175-176[5](as HCl salt) ~109(as HCl salt) 158-162Not availableExpected to be a crystalline solid with a high melting point
logP (Predicted) -1.03-0.571.491.49Significantly higher than Methyl phenylalaninate
pKa (Predicted, amino group) ~7.7~7.8~7.0~6.5Lower than Methyl phenylalaninate due to steric hindrance

Note: Predicted values are based on established chemical principles and data from structurally similar compounds.

The increased molecular weight and the presence of two benzyl groups in this compound are expected to lead to a significant increase in its lipophilicity (logP) and melting/boiling points compared to the other esters. The pKa of the amino group is predicted to be lower due to the steric hindrance impeding solvation of the protonated form.

Comparative Reactivity Analysis: The Impact of Steric Hindrance

The most striking differences between this compound and its simpler counterparts emerge in their chemical reactivity. The α,α-disubstitution creates a highly congested environment around the reactive centers (the amino and ester groups), leading to unique reactivity profiles.

Reactivity_Comparison cluster_reactivity Comparative Reactivity cluster_unhindered Unhindered (e.g., Methyl Phenylalaninate) cluster_hindered Sterically Hindered (e.g., this compound) start Amino Acid Ester hydrolysis_un Ester Hydrolysis: Facile under standard conditions start->hydrolysis_un Standard Conditions n_protection_un N-Protection: Standard protocols applicable start->n_protection_un Standard Reagents peptide_coupling_un Peptide Coupling: Routine start->peptide_coupling_un Standard Coupling Agents hydrolysis_hin Ester Hydrolysis: Highly resistant. Requires harsh conditions or specialized methods. start->hydrolysis_hin Standard Conditions n_protection_hin N-Protection: Challenging. May require forcing conditions or more reactive reagents. start->n_protection_hin Standard Reagents peptide_coupling_hin Peptide Coupling: Extremely difficult. Specialized coupling reagents and protocols are necessary. start->peptide_coupling_hin Standard Coupling Agents

Caption: Comparative reactivity of unhindered vs. sterically hindered amino acid esters.

The hydrolysis of the methyl ester in this compound is expected to be significantly slower than in the other esters. The two bulky benzyl groups at the α-position physically obstruct the approach of a nucleophile (like a hydroxide ion) to the electrophilic carbonyl carbon of the ester.[6] This steric hindrance raises the activation energy for the hydrolysis reaction.[6] Consequently, forcing conditions such as high temperatures, prolonged reaction times, or the use of specialized non-aqueous hydrolysis methods may be necessary to achieve efficient saponification.[7][8] In contrast, esters like methyl phenylalaninate can be hydrolyzed under standard, mild basic conditions.

The protection of the primary amino group in this compound also presents a significant challenge. Standard procedures for introducing common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) may be sluggish or fail altogether. The steric congestion around the nitrogen atom hinders the approach of the acylating agent. To overcome this, more reactive reagents or forcing conditions (e.g., higher temperatures, longer reaction times) might be required. However, such conditions can also lead to side reactions.

The ability to form a peptide bond is a cornerstone of amino acid chemistry. When acting as the "amino component" in a peptide coupling reaction, this compound is expected to be an exceptionally challenging substrate. The formation of a peptide bond involves the nucleophilic attack of the amino group on an activated carboxylic acid. The severe steric hindrance around the amino group will dramatically slow down this process. Standard peptide coupling reagents may prove ineffective.[9] The use of highly potent coupling reagents, such as those based on phosphonium or uranium salts (e.g., PyBOP, HATU), or specialized protocols developed for coupling α,α-disubstituted amino acids will likely be necessary to achieve reasonable yields.[9][10][11] Even with these advanced methods, coupling efficiencies may be lower, and reaction times longer, compared to unhindered amino esters like methyl alaninate.

Experimental Protocol: A Case Study in N-Boc Protection

To illustrate the practical implications of the steric hindrance in this compound, we provide a comparative, step-by-step protocol for its N-Boc protection versus that of Methyl phenylalaninate.

Objective: To synthesize the N-Boc protected amino acid methyl ester.

Protocol for Methyl phenylalaninate (Standard Conditions):

  • Dissolve Methyl phenylalaninate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, such as triethylamine (2.2 eq), to neutralize the hydrochloride and free the amine.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform a standard aqueous workup to remove excess reagents and byproducts.

  • Purify the product by flash column chromatography.

Modified Protocol for this compound (Forcing Conditions):

  • Dissolve this compound (1.0 eq) in an appropriate aprotic solvent (e.g., DCM or acetonitrile).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq).

  • Add Boc₂O (1.5-2.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). The use of DMAP as a catalyst is often necessary for hindered amines.

  • Heat the reaction mixture to reflux (e.g., 40°C in DCM) and stir for 12-24 hours. Elevated temperature and extended reaction time are often required.

  • Carefully monitor the reaction by TLC or LC-MS. The reaction may not proceed to completion.

  • Perform an aqueous workup, being mindful of the increased lipophilicity of the product.

  • Purify the product by flash column chromatography, which may be more challenging due to the potential for closely eluting byproducts.

This comparison highlights the need for more stringent reaction conditions and careful optimization when working with sterically encumbered substrates like this compound.

Conclusion and Future Perspectives

This compound represents a class of amino acid esters with a unique and challenging reactivity profile. Its α,α-disubstituted nature leads to significant steric hindrance, which profoundly impacts its physicochemical properties and chemical reactivity. While this steric bulk makes reactions such as ester hydrolysis, N-protection, and peptide coupling considerably more difficult than with simple amino acid esters, it also offers exciting opportunities. The incorporation of such a building block into peptides or other bioactive molecules can enforce specific conformations, enhance resistance to enzymatic degradation, and modulate biological activity. For the researcher willing to navigate the synthetic challenges, this compound and related compounds are powerful tools for the design of novel therapeutics and chemical probes.

References

  • J-Stage. Characteristic Properties and Application of Amino Acid Based Esters. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Methyl glycinate (HMDB0254591). Retrieved from [Link]

  • PubMed. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Retrieved from [Link]

  • PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]

  • Tsuji, T., Hashiguchi, K., Yoshida, M., et al. α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. Retrieved from [Link]

  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Chemsrc. (2025). Methyl glycinate | CAS#:616-34-2. Retrieved from [Link]

  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

  • SlideShare. (n.d.). Amino acids Physical and Chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). methyl D-alaninate. Retrieved from [Link]

  • Oxford Academic. (n.d.). Steric Hindrance of the Stepwise Reaction of N-Carboxy α-Amino Acid Anhydride with the α-Amino Acid Ester. Retrieved from [Link]

  • LookChem. (n.d.). benzyl 2-amino-2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.2: Properties of Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Methyl 2-amino-3-phenylpropanoate. Retrieved from [Link]

  • University of Babylon. (n.d.). PROPERTIES OF AMINO ACIDS. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-L-Alanine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-phenylpropanoate. Retrieved from [Link]

  • StudySmarter. (2023). Properties of Amino Acids: Chemical, Amphoteric & Structural. Retrieved from [Link]

  • Chemsrc. (2025). methyl L-alaninate | CAS#:10065-72-2. Retrieved from [Link]

  • Albericio, F. (2019). Amino Acid-Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Steric effect on the self-assembly behaviours of amino acid derivatives. Retrieved from [Link]

  • Science.gov. (n.d.). steric hindrance effect: Topics. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. Methyl 2-phenylpropionate. Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]

  • PubChem. (n.d.). Methyl L-phenylalaninate hydrochloride. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). D-Phenylalanine, methyl ester, hydrochloride (1:1). Retrieved from [Link]

Sources

A Comparative Guide to Enantiomeric Excess Determination of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of chiral molecules for pharmaceutical and research applications, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This is particularly true for complex chiral building blocks like Methyl 2-amino-2-benzyl-3-phenylpropanoate, a non-proteinogenic, α,α-disubstituted amino acid ester. Its unique stereocenter dictates its biological activity and interaction with other chiral molecules. Consequently, robust and accurate analytical methods for quantifying its enantiomeric excess (ee) are paramount for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear comparison of their performance to empower you to select the most appropriate method for your research needs.

Comparing the Core Methodologies

The determination of enantiomeric excess for a molecule like this compound primarily relies on three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), Gas Chromatography (GC) with a chiral column, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. Each method operates on a distinct principle of chiral recognition and offers a unique set of advantages and limitations.

Method Principle Key Advantages Key Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.High versatility, broad applicability, excellent resolution, direct analysis without derivatization often possible.Method development can be time-consuming, requires specialized and often expensive columns.
Chiral GC Separation of volatile enantiomers based on their interaction with a chiral stationary phase in the gas phase.High resolution and sensitivity, fast analysis times.Requires the analyte to be volatile or rendered volatile through derivatization, which adds a sample preparation step.
NMR Spectroscopy Conversion of enantiomers into diastereomers using a chiral derivatizing or solvating agent, resulting in distinguishable NMR signals.Provides structural information, relatively rapid for screening, does not require chromatographic separation.Lower sensitivity and accuracy for very high ee values compared to chromatography, requires pure chiral auxiliaries.

In-Depth Analysis and Protocols

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Chiral HPLC is arguably the most widely used and versatile technique for enantioseparation.[1] The power of this method lies in the diverse chemistry of commercially available chiral stationary phases, which allows for the separation of a vast array of chiral compounds.[2] For amino acid esters like our target molecule, polysaccharide-based and macrocyclic glycopeptide CSPs are often the most effective.[3][4]

Principle of Chiral Recognition: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, create chiral grooves and cavities. Enantiomers fit into these cavities differently due to steric hindrance and can form transient diastereomeric complexes through interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions.[3] This differential interaction strength leads to one enantiomer being retained on the column longer than the other, resulting in their separation.

Experimental Protocol: Chiral HPLC

  • Column Selection:

    • Initial Screening: Begin with a polysaccharide-based CSP such as one coated with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate). These are known for their broad enantioselectivity for a wide range of compounds, including amino acid derivatives.[3]

    • Alternative: A macrocyclic glycopeptide-based CSP (e.g., teicoplanin-based) is also an excellent choice, as these are specifically effective for polar and ionic compounds like amino acids.[5]

  • Mobile Phase Preparation:

    • Normal Phase: A typical mobile phase consists of a mixture of hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v Hexane:IPA). Small amounts of an acidic or basic additive may be required to improve peak shape.

    • Reversed Phase: For macrocyclic glycopeptide columns, aqueous mobile phases with organic modifiers like methanol or acetonitrile are used.[5]

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard by synthesizing or sourcing a 50:50 mixture of the two enantiomers. This is crucial for confirming peak identification and calculating resolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (can be varied to optimize separation)

    • Detection: UV at 254 nm or a wavelength where the analyte has maximum absorbance.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the racemic standard to determine the retention times (t_R1, t_R2) of the two enantiomers.

    • Inject the test sample.

    • Calculate the enantiomeric excess using the peak areas (A1, A2) of the two enantiomers:

      • ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Causality Behind Choices: The choice of a polysaccharide-based CSP is driven by its proven success in resolving aromatic amino acid derivatives through multiple interaction modes. The normal phase mobile phase is selected to maximize these non-polar and hydrogen bonding interactions. A racemic standard is essential for a self-validating system, ensuring that the observed peaks correspond to the correct enantiomers.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Racemic Prepare Racemic Standard HPLC Chiral HPLC System (CSP Column) Racemic->HPLC Inject to ID peaks Sample Prepare Test Sample Sample->HPLC Inject for analysis Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate_ee Calculate ee% Integrate->Calculate_ee

Caption: Workflow for ee determination by Chiral HPLC.

Gas Chromatography (GC) with Chiral Columns

Chiral GC is a powerful technique known for its high resolution and speed.[6] However, its application to amino acid esters typically requires a derivatization step to increase the analyte's volatility and thermal stability.

Principle of Chiral Recognition: Similar to HPLC, separation occurs on a chiral stationary phase. For amino acids, cyclodextrin derivatives or amino acid-based CSPs are common.[7] The separation mechanism involves the formation of transient diastereomeric inclusion complexes or other weak interactions between the analyte and the CSP.

Experimental Protocol: Chiral GC

  • Derivatization (Two-Step):

    • Esterification: If the analyte is not already an ester, it would be esterified. (Our target molecule is already a methyl ester).

    • Acylation: The amino group must be derivatized. A common method is acylation with trifluoroacetic anhydride (TFAA). In a vial, dissolve the sample in dichloromethane and add TFAA. Heat gently (e.g., 100 °C for 1 hour) to complete the reaction. Evaporate the solvent and excess reagent under a stream of nitrogen.[6]

  • Column Selection:

    • A cyclodextrin-based chiral capillary column (e.g., Chirasil-Dex CB) is a good starting point for separating N-trifluoroacetyl amino acid esters.[6]

  • Sample Preparation:

    • Redissolve the derivatized sample in a suitable solvent like ethyl acetate.

    • Prepare a derivatized racemic standard in the same manner.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 220 °C.

    • Detector: Flame Ionization Detector (FID)

    • Detector Temperature: 250 °C

  • Data Analysis:

    • The calculation of enantiomeric excess is identical to the HPLC method, using the peak areas from the GC chromatogram.

Causality Behind Choices: Derivatization with TFAA is chosen because it produces a volatile and thermally stable derivative with minimal risk of racemization at the chiral center.[6] The temperature programming in the oven is crucial for eluting the derivatized amino acid ester with good peak shape while ensuring separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation. Instead, it uses a chiral auxiliary to convert the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.[8][9]

Principle of Chiral Recognition:

  • Chiral Derivatizing Agents (CDAs): The analyte reacts covalently with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomers.[10] These diastereomers have different spatial arrangements, causing some of their corresponding protons or other nuclei to experience different magnetic environments and thus appear at different chemical shifts in the NMR spectrum.[8]

  • Chiral Solvating Agents (CSAs): The analyte forms weak, transient, non-covalent diastereomeric complexes with a CSA. This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.[11]

Experimental Protocol: NMR with Mosher's Acid (CDA)

  • Derivatization:

    • In an NMR tube, dissolve an accurately weighed amount of enantiomerically pure (R)-Mosher's acid chloride in a dry deuterated solvent (e.g., CDCl3).

    • Add a slightly less than stoichiometric amount of the this compound sample.

    • Add a non-nucleophilic base (e.g., pyridine) to scavenge the HCl produced. The reaction forms a stable amide bond.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum. ¹⁹F NMR is often preferred due to the large chemical shift dispersion and the absence of background signals.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton or the CF₃ group in the two diastereomers.

    • Carefully integrate these two signals. The ratio of the integrals directly reflects the enantiomeric ratio of the original sample.

    • ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100

Causality Behind Choices: Mosher's acid is a classic CDA because its rigid structure and the magnetically anisotropic phenyl group often induce significant chemical shift differences in the resulting diastereomers.[10] Using the chloride form ensures a rapid and quantitative reaction with the amine. The reaction must go to completion to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio.[8]

Visualization of the NMR-CDA Principle

NMR_CDA_Principle Enantiomers (R)-Analyte (S)-Analyte Indistinguishable NMR Signals Diastereomers (R,R)-Diastereomer (S,R)-Diastereomer Distinguishable NMR Signals Enantiomers:r->Diastereomers:rr + CDA Enantiomers:l->Diastereomers:sr + CDA CDA (R)-Mosher's Acid (Chiral Derivatizing Agent)

Caption: Conversion of enantiomers to diastereomers for NMR analysis.

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.

  • For routine quality control, high accuracy, and trace-level impurity detection, Chiral HPLC is the gold standard. Its direct analysis capability and high resolution make it the most reliable and robust method.

  • Chiral GC is an excellent alternative if high throughput and speed are critical , provided that a validated derivatization protocol is established.

  • NMR Spectroscopy is best suited for rapid screening, reaction monitoring, and when only small amounts of sample are available. It provides a quick confirmation of enantiomeric purity without extensive method development, but may lack the precision of chromatographic methods for ee values >99%.

By understanding the principles, protocols, and comparative performance of these techniques, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral compounds.

References

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - NIH. Available at: [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available at: [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Available at: [Link]

  • NMR determination of enantiomeric excess - ResearchGate. Available at: [Link]

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography | Request PDF - ResearchGate. Available at: [Link]

  • Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography - Analyst (RSC Publishing). Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC - NIH. Available at: [Link]

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization | Request PDF - ResearchGate. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

Sources

The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel molecules is paramount. Methyl 2-amino-2-benzyl-3-phenylpropanoate, a non-proteinogenic α,α-disubstituted amino acid ester, presents a unique analytical challenge due to its complex structure featuring two benzyl moieties. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate analytical strategy. We will delve into the nuances of Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) as the primary technique and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Unveiling the Structure: ESI-Tandem Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) stands as a cornerstone technique for the structural elucidation of complex organic molecules. Its soft ionization process is particularly well-suited for analyzing thermally labile compounds like amino acid derivatives, providing a wealth of structural information through controlled fragmentation.

The Rationale Behind ESI-MS/MS

The choice of ESI-MS/MS as the primary analytical tool is driven by its high sensitivity, specificity, and the detailed structural insights it offers. The ability to generate a protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation allows for the precise determination of the molecular weight. Subsequent collision-induced dissociation (CID) of this precursor ion provides a characteristic fragmentation pattern, or "fingerprint," that is unique to the molecule's structure.

Experimental Protocol: ESI-MS/MS Analysis

A robust and reproducible protocol is critical for obtaining high-quality mass spectrometry data. The following is a detailed, step-by-step methodology for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound.

  • Dissolve the sample in 1 mL of a 50:50 (v/v) solution of acetonitrile and deionized water containing 0.1% formic acid to aid in protonation.

  • Vortex the solution until the sample is completely dissolved.

  • Perform a serial dilution to a final concentration of 1 µg/mL.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

    • MS Scan Range: m/z 50-500.

    • MS/MS: Select the [M+H]⁺ ion for collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy to achieve a representative fragmentation pattern (typically in the range of 15-30 eV).

Diagram of the ESI-MS/MS Experimental Workflow:

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Dissolve in ACN/H2O + 0.1% FA dilute Serial Dilution to 1 µg/mL dissolve->dilute inject Inject 5 µL dilute->inject separation C18 Reversed-Phase Separation inject->separation esi Electrospray Ionization (ESI+) separation->esi ms1 MS Scan (m/z 50-500) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS/MS Scan of [M+H]⁺ cid->ms2

Caption: Workflow for ESI-MS/MS analysis.

Predicted Mass Spectrum and Fragmentation Pathway

While direct experimental data for this specific molecule is not widely published, we can predict the fragmentation pattern based on established principles of mass spectrometry and the known behavior of similar compounds. The molecular weight of this compound is 269.34 g/mol . Therefore, the protonated molecule [M+H]⁺ is expected at an m/z of 270.35.

Table 1: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound

Predicted m/zProposed Fragment IonNeutral Loss
270.35[M+H]⁺-
211.12[M+H - COOCH₃]⁺59.03 (Methyl formate)
178.10[M+H - C₇H₇]⁺91.05 (Toluene)
162.08[M+H - C₇H₇ - NH₂]⁺108.08 (Toluene + Ammonia)
91.05[C₇H₇]⁺179.30

The fragmentation is expected to be dominated by the cleavage of the benzyl groups and the ester moiety. The most prominent fragment is likely the tropylium ion ([C₇H₇]⁺) at m/z 91, a highly stable carbocation formed from the benzyl groups.

Diagram of the Predicted Fragmentation Pathway:

Fragmentation_Pathway M [M+H]⁺ m/z 270.35 F211 [M+H - COOCH₃]⁺ m/z 211.12 M->F211 - COOCH₃ F178 [M+H - C₇H₇]⁺ m/z 178.10 M->F178 - C₇H₇ F91 [C₇H₇]⁺ m/z 91.05 M->F91 - C₁₀H₁₂NO₂ F162 [M+H - C₇H₇ - NH₂]⁺ m/z 162.08 F178->F162 - NH₂

Caption: Predicted ESI-MS/MS fragmentation.

Alternative Analytical Approaches: A Comparative Analysis

While ESI-MS/MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a more complete picture of the compound's identity and purity. Here, we compare ESI-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acid esters, derivatization is necessary to increase their volatility.

Methodology: A common derivatization procedure for amino acids involves esterification of the carboxylic acid and acylation of the amino group. For this compound, the amino group can be derivatized, for example, with a perfluoroacylating agent like pentafluoropropionic anhydride (PFPA).

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Dissolve 1 mg of the sample in 1 mL of anhydrous acetonitrile.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or another suitable silylating agent.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS System and Conditions:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-600.

Diagram of the GC-MS Experimental Workflow:

GC_MS_Workflow cluster_derivatization Derivatization cluster_gc Gas Chromatography cluster_ms_gc Mass Spectrometry dissolve_gc Dissolve in Acetonitrile derivatize Add Silylating Agent & Heat dissolve_gc->derivatize inject_gc Inject 1 µL derivatize->inject_gc separation_gc Capillary Column Separation inject_gc->separation_gc ei Electron Ionization (EI) separation_gc->ei ms_scan_gc MS Scan (m/z 40-600) ei->ms_scan_gc

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an invaluable tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR would be essential for the complete characterization of this compound.

Methodology: The sample is dissolved in a deuterated solvent, and the NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, allow for the complete assignment of the structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • NMR Spectrometer:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) for full structural assignment.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_analysis Data Analysis dissolve_nmr Dissolve in Deuterated Solvent acquire_1h ¹H NMR dissolve_nmr->acquire_1h acquire_13c ¹³C NMR acquire_1h->acquire_13c acquire_2d 2D NMR (COSY, HSQC, etc.) acquire_13c->acquire_2d structure_elucidation Structure Elucidation acquire_2d->structure_elucidation

Caption: Workflow for NMR spectroscopic analysis.

Head-to-Head Comparison

The choice of analytical technique depends on the specific research question, available instrumentation, and the desired level of detail.

Table 2: Comparison of Analytical Techniques for this compound

FeatureESI-MS/MSGC-MSNMR Spectroscopy
Primary Information Molecular weight and fragmentation patternRetention time and fragmentation patternDetailed molecular structure and connectivity
Sensitivity High (picomole to femtomole)High (picogram to nanogram)Lower (micromole to millimole)
Sample Preparation Simple dissolution and dilutionRequires derivatizationSimple dissolution
Throughput HighModerateLow
Structural Information Connectivity from fragmentationFragmentation patternUnambiguous 3D structure
Instrumentation Cost HighModerateVery High
Key Advantage Excellent for identifying unknowns and structural motifsRobust and widely available for volatile compoundsGold standard for definitive structure elucidation
Key Limitation Isomers can be difficult to distinguishRequires derivatization and thermal stabilityLow sensitivity and throughput

Conclusion

For the comprehensive analysis of this compound, a multi-faceted approach is recommended. ESI-MS/MS serves as an excellent primary tool for rapid confirmation of molecular weight and for gaining initial structural insights through its predictable fragmentation patterns. GC-MS , following a straightforward derivatization, offers a reliable orthogonal method for confirmation and is particularly useful in a quality control setting. For unequivocal structure determination and the resolution of any ambiguities, NMR spectroscopy remains the definitive technique. By understanding the strengths and limitations of each method, researchers can design a robust analytical workflow to confidently characterize this and other complex non-proteinogenic amino acid derivatives.

References

  • Kaspar, H., et al. (2009). Urinary amino acid analysis: a comparison of iTRAQ®-LC-MS/MS, GC-MS, and amino acid analyzer. Journal of Chromatography B, 877(20-21), 1838-1846. [Link]

  • Todua, N. G., et al. (2020). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Analytical Science and Technology, 11(1), 1-11. [Link]

  • Zhang, P., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]

  • Reich, H. J. (2021). Organic Chemistry Data. University of Wisconsin. [Link]

  • Tsugawa, H., et al. (2019). A lipidome atlas in MS-DIAL 4. Nature Biotechnology, 37(10), 1159-1163. [Link]

comparative study of different synthetic routes to α,α-disubstituted amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Steric Hindrance in Peptide and Drug Design

α,α-Disubstituted amino acids (ααAAs) represent a pivotal class of non-proteinogenic building blocks that have garnered immense interest in medicinal chemistry and materials science.[1] By replacing the α-hydrogen of a standard amino acid with a second substituent, these molecules introduce significant steric constraints. This seemingly simple modification has profound implications: when incorporated into peptides, ααAAs act as potent conformational modifiers, inducing and stabilizing secondary structures like β-turns and helices.[2][3] This structural rigidity is highly sought after in drug development, as it can enhance metabolic stability against enzymatic degradation, improve bioavailability, and lock a peptide into its biologically active conformation, thereby increasing potency and selectivity.[4]

The construction of the quaternary stereocenter at the α-position, however, remains a formidable challenge for synthetic organic chemists.[1] The steric congestion around this center complicates bond formation and makes stereocontrol a non-trivial task. Consequently, a diverse array of synthetic strategies has been developed, each with its own set of advantages and limitations.

This guide provides a comparative analysis of the most prevalent and effective synthetic routes to chiral α,α-disubstituted amino acids. We will delve into the mechanistic underpinnings of each methodology, present comparative data, and provide detailed experimental protocols to empower researchers in selecting and implementing the optimal strategy for their specific target molecules.

The Strecker Synthesis: A Classic Approach to Quaternary Centers

First discovered by Adolph Strecker in 1850, the Strecker synthesis is a foundational method for producing amino acids.[5][6] In its adaptation for α,α-disubstituted amino acids, a ketone is used as the starting material instead of an aldehyde. The core of the reaction involves the condensation of a ketone with an amine source (like ammonia) and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the target amino acid.[5][7]

Mechanistic Rationale

The reaction proceeds through the initial formation of a ketimine intermediate from the ketone and ammonia. Nucleophilic attack of the cyanide ion on the imine carbon establishes the crucial C-C bond, forming the α-aminonitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under harsh acidic or basic conditions.[6]

The classical Strecker synthesis yields a racemic mixture of the amino acid.[5] Achieving enantioselectivity has been a major focus of modern adaptations, primarily through the use of chiral amines or ammonia equivalents as auxiliaries, which guide the cyanide addition to one face of the imine intermediate.[8][9]

Strecker_Synthesis cluster_reactants Reactants Ketone Ketone (R1, R2) Ketimine Ketimine Intermediate Ketone->Ketimine + NH3 - H2O Ammonia NH3 HCN HCN Aminonitrile α-Aminonitrile Ketimine->Aminonitrile + HCN AminoAcid α,α-Disubstituted Amino Acid (Racemic) Aminonitrile->AminoAcid hydro_node Hydrolysis H3O+

Caption: General workflow of the Strecker synthesis for α,α-disubstituted amino acids.

Advantages & Limitations
  • Advantages: Utilizes readily available and inexpensive starting materials (ketones, ammonia, cyanide). It is a robust and scalable reaction.

  • Limitations: The classical version is not stereoselective. Asymmetric variants often require stoichiometric chiral auxiliaries that must be removed later. The use of highly toxic cyanide and harsh hydrolysis conditions can limit its application for sensitive substrates.

Representative Protocol: Asymmetric Strecker Synthesis of an L-Valine Derivative

This protocol is adapted from a multikilogram scale synthesis demonstrating industrial applicability.[5]

  • Iminonitrile Formation: 3-Methyl-2-butanone is reacted with sodium cyanide and ammonia.

  • Resolution: The resulting racemic α-aminonitrile is resolved using L-tartaric acid, which selectively crystallizes with the desired enantiomer.

  • Hydrolysis: The resolved aminonitrile salt is then hydrolyzed using a strong acid (e.g., concentrated HCl) under reflux to yield the L-valine derivative.

Asymmetric Alkylation of Glycine Enolates: A Versatile Strategy

One of the most powerful and widely used strategies involves the diastereoselective or enantioselective alkylation of a prochiral glycine enolate or its equivalent.[1][10] This approach offers high levels of stereocontrol and modularity. The core principle is to make the α-proton of a protected glycine derivative acidic enough for deprotonation, followed by sequential alkylation steps.

Key Methodologies

A. Chiral Auxiliary-Mediated Alkylation: In this approach, the glycine is attached to a chiral auxiliary, which directs the incoming electrophiles (alkyl halides) to a specific face of the enolate. Classic examples include Schöllkopf's bislactim ethers and Seebach's self-reproduction of stereocenters (SRS).[1] These methods provide excellent diastereoselectivity. After alkylation, the auxiliary is cleaved to release the desired enantiomerically enriched amino acid.

B. Phase-Transfer Catalysis (PTC): Phase-transfer catalysis has emerged as a highly efficient method for the asymmetric alkylation of glycine Schiff bases.[11][12] The reaction takes place in a biphasic system (e.g., organic solvent and aqueous base). A chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from Cinchona alkaloids, transports the enolate from the aqueous phase to the organic phase.[13] The chiral environment provided by the catalyst ensures that the subsequent alkylation occurs enantioselectively.[1][14]

PTC_Alkylation cluster_organic Organic Phase cluster_aqueous Aqueous Phase GlycineImine Glycine Schiff Base (Substrate) Enolate_Aq [Enolate]- GlycineImine->Enolate_Aq Deprotonation at interface AlkylHalide Alkyl Halide (R-X) Product Alkylated Product Catalyst_Aq [Q*R'N]+X- (Catalyst) Product->Catalyst_Aq Catalyst Regeneration Catalyst_Org [Q*R'N]+[Enolate]- (Ion Pair) Catalyst_Org->Product Alkylation Base Aqueous Base (e.g., 50% KOH) Catalyst_Aq->Catalyst_Org Phase Transfer

Caption: Mechanism of asymmetric alkylation via Phase-Transfer Catalysis (PTC).

Advantages & Limitations
  • Advantages: High enantioselectivities are achievable, often >95% ee. PTC methods use catalytic amounts of the chiral source and are operationally simple. The modularity allows for the synthesis of a wide variety of ααAAs by simply changing the alkylating agents.

  • Limitations: Chiral auxiliary methods require additional steps for attachment and removal. Some phase-transfer catalysts can be expensive. The efficiency can be sensitive to reaction conditions (base concentration, solvent, temperature).

Representative Protocol: PTC-Mediated Asymmetric Alkylation

This protocol is a generalized procedure based on common literature methods.[15][16]

  • Setup: A solution of the N-benzylidene glycine tert-butyl ester and the first alkyl halide in toluene is prepared in a round-bottom flask equipped with a mechanical stirrer.

  • Catalyst Addition: A chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid, 1-5 mol%) is added.

  • Reaction Initiation: The mixture is cooled (e.g., to 0°C), and a 50% aqueous solution of potassium hydroxide is added dropwise while stirring vigorously.

  • First Alkylation: The reaction is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC).

  • Second Alkylation: The second alkylating agent is added, and the reaction is allowed to proceed to completion.

  • Workup and Hydrolysis: The reaction is quenched, the phases are separated, and the organic layer is washed and dried. The crude product is then hydrolyzed with aqueous acid to cleave the imine and ester protecting groups, yielding the final α,α-disubstituted amino acid.

Enzymatic Resolution: The Biocatalytic Approach

Enzymatic methods offer an elegant and environmentally benign route to enantiopure ααAAs. The most common strategy is the kinetic resolution of a racemic mixture of an ααAA derivative.[17][18] Lipases and acylases are frequently employed for this purpose.

Mechanistic Rationale

In a typical kinetic resolution, a racemic mixture of an N-acylated α,α-disubstituted amino acid ester is subjected to enzymatic hydrolysis. The enzyme, being chiral, selectively recognizes and hydrolyzes one enantiomer (e.g., the L-enantiomer) much faster than the other.[18] This results in a mixture of the hydrolyzed L-amino acid and the unreacted D-amino acid ester, which can then be separated by standard chemical techniques (e.g., extraction).

Enzymatic_Resolution Racemate Racemic N-Acyl Amino Acid Ester (L- and D-) Enzyme Lipase or Acylase Racemate->Enzyme L_Acid (S)-Amino Acid Enzyme->L_Acid Fast Hydrolysis D_Ester Unreacted (R)-Ester Enzyme->D_Ester Slow/No Hydrolysis Separation Separation (e.g., Extraction) L_Acid->Separation D_Ester->Separation

Caption: Workflow for the kinetic resolution of ααAAs using a selective enzyme.

Advantages & Limitations
  • Advantages: Reactions are performed under mild, environmentally friendly conditions (aqueous buffer, room temperature). Enzymes provide exceptionally high enantioselectivity.

  • Limitations: The maximum theoretical yield for the desired enantiomer is 50%. The separation of the product from the unreacted starting material can sometimes be challenging. Enzyme activity can be substrate-dependent, requiring screening for optimal performance.

Representative Protocol: Lipase-Catalyzed Resolution

This protocol is based on the resolution of an α-methyl phenethylamine derivative.[18]

  • Suspension: A racemic N-acetyl amino acid ester (e.g., 40 g) is suspended in a potassium phosphate buffer (e.g., 0.2 M, pH 6.0, 800 mL).

  • Enzyme Addition: A lipase (e.g., Lipase L-10, 40 g) and a co-solvent like t-butanol (80 mL) are added to the suspension.

  • Reaction Monitoring: The mixture is stirred at room temperature. The pH is kept constant by the automated or manual addition of a base (e.g., 2 N KOH) to neutralize the acid being formed. The reaction progress is monitored by the consumption of the base.

  • Workup: Once ~50% conversion is reached, the reaction is stopped. The mixture is filtered to remove the enzyme.

  • Separation: The pH of the filtrate is adjusted to be basic, and the unreacted ester is extracted with an organic solvent. The aqueous layer is then acidified, and the desired hydrolyzed amino acid is extracted.

Comparative Summary of Synthetic Routes

FeatureStrecker SynthesisAsymmetric Alkylation (PTC)Enzymatic Resolution
Stereocontrol Racemic (classical); moderate to good with chiral auxiliaries.[9]Excellent (>95% ee is common).[14]Excellent (often >99% ee).[18]
Yield Good to excellent, but resolution in asymmetric variants halves the yield of a single enantiomer.Good to excellent.Theoretically limited to 50% for one enantiomer.
Starting Materials Simple ketones, ammonia, cyanide.[6]Glycine derivatives, alkyl halides.[1]Racemic amino acid derivatives.[17]
Key Reagents Toxic cyanides, strong acids/bases for hydrolysis.[5]Chiral phase-transfer catalyst, strong base.[11]Enzyme (lipase, acylase), buffer.
Scalability High; demonstrated at multi-kg scale.[5]High; amenable to industrial processes.Moderate to high, can be limited by enzyme cost/availability.
Substrate Scope Broad for ketones.[6]Very broad; depends on the choice of alkylating agents.[1]Substrate-dependent; requires screening.[18]
Operational Simplicity Moderate; requires handling of toxic reagents.High; biphasic system is easy to manage.High; mild aqueous conditions.

Conclusion and Future Outlook

The synthesis of α,α-disubstituted amino acids has matured significantly, with several robust and reliable methods now available to researchers. The Strecker synthesis remains a viable option for racemic products or when combined with an efficient resolution step. For high enantioselectivity and modularity, asymmetric alkylation via phase-transfer catalysis stands out as a particularly powerful and economically attractive strategy, avoiding stoichiometric chiral auxiliaries. For applications where ultimate enantiopurity is critical and a 50% yield is acceptable, enzymatic resolution offers an unparalleled level of selectivity under green conditions.

Emerging strategies, such as those employing gold catalysis[19], cycloaddition reactions[20], and C-H activation[4], continue to push the boundaries of what is possible. These newer methods promise even greater efficiency and access to novel ααAA structures. The choice of synthetic route will ultimately depend on the specific target molecule, required scale, cost considerations, and the desired level of stereochemical purity. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, is essential for making an informed decision.

References

  • Vogt, H., & Bräse, S. (2006). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 4(9), 1657-1671. [Link][1][21]

  • Nassour, J., et al. (2014). Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. Organic Letters, 16(7), 1956-1959. [Link][20]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][5]

  • Wang, Y., et al. (2023). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Organic Letters, 25(33), 6143–6148. [Link][19]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Stereoselective Synthesis of Quaternary α-Amino Acids. Part 2: Strecker- and Ugi-Type Syntheses, Resolution Methods, and Miscellaneous Approaches. Tetrahedron: Asymmetry, 11(3), 645-732. (This is a related authoritative review cited by[1])

  • ChemEurope. (n.d.). Strecker amino acid synthesis. Retrieved from [Link][6]

  • Ohfune, Y., & Shinada, T. (2003). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. European Journal of Organic Chemistry, 2003(24), 4759-4774. [Link][2]

  • Ohfune, Y., & Horikawa, M. (2001). Asymmetric Strecker Route toward the Synthesis of Biologically Active α,α-Disubstituted α-Amino Acids. Chemical Record, 1(5), 386-396. [Link][8]

  • Senanayake, C. H., et al. (1996). Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. The Journal of Organic Chemistry, 61(21), 7398-7401. [Link][17]

  • Ma, D., & Tian, H. (2000). Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. Organic Letters, 2(23), 3611-3614. [Link][9]

  • Senanayake, C. H., et al. (1996). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry, 61(21), 7398–7401. [Link][18]

  • Formaggio, F., et al. (2008). Synthetic approaches to heterocyclic α,α-disubstituted amino acids. Amino Acids, 34(2), 139-154. [Link][3]

  • Liu, S., et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society, 146(29), 20263–20269. [Link][22]

  • Kaptein, B., et al. (1992). Synthesis of α,α-disubstituted α-amino acid amides by phase-transfer catalyzed alkylation. Tetrahedron Letters, 33(40), 6007-6010. [Link][15]

  • Belokon, Y. N., & North, M. (2023). Catalytic, Asymmetric Synthesis of α,α-Disubstituted Amino Acids. Molecules, 28(3), 1180. [Link][11]

  • Tanaka, M. (2004). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 124(12), 869-81. [Link]

  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. (n.d.). Retrieved from [Link][23]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link][7]

  • Oppolzer, W., et al. (1989). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 111(4), 1414-1421. [Link][10]

  • Wang, C., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16(29), 5249-5252. [Link]

  • Alavi, H., et al. (2016). Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. International Journal of ChemTech Research, 9(5), 291-297. [Link][16]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link][12]

  • LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Kim, H., et al. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry, 88(11), 7247–7256. [Link][14]

  • Kazmaier, U., & Bauer, M. (2001). Synthesis of g,d-unsaturated amino acids via palladium-catalyzed allylic alkylation of chelated glycin ester enolates. Recent Research Developments in Organic Chemistry, 5, 187-197. [Link]

  • Li, J., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic Chemistry Frontiers, 11(3), 675-701. [Link][4]

  • O'Donnell, M. J., et al. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron, 38(19), 2939-2945. [Link]

  • Trost, B. M., & Miller, J. R. (2011). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Journal of the American Chemical Society, 133(31), 12135–12144. [Link]

  • Chemistry For Everyone. (2024, February 8). What Is Phase Transfer Catalysis? - Chemistry For Everyone [Video]. YouTube. [Link][13]

Sources

A Comparative Guide to the Biological Activity of Peptides Containing α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the transformation of a biologically active peptide into a viable therapeutic candidate is a significant challenge. Native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical utility.[1] The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetics, aiming to overcome these limitations. This guide provides an in-depth comparison of peptides containing α,α-disubstituted amino acids, with a focus on structures similar to Methyl 2-amino-2-benzyl-3-phenylpropanoate, against other common peptide modification strategies. We will explore the underlying principles, comparative performance data, and detailed experimental protocols to evaluate these modifications.

The Rationale for α,α-Disubstitution: Engineering Conformational Rigidity and Proteolytic Resistance

The introduction of a second substituent on the α-carbon of an amino acid fundamentally alters the conformational freedom of the peptide backbone. Unlike natural L-amino acids, which possess a hydrogen atom at the α-position, α,α-disubstituted amino acids introduce significant steric hindrance that restricts the rotation around the phi (φ) and psi (ψ) dihedral angles.[2] This pre-organization of the peptide backbone can lock the molecule into a specific, and hopefully bioactive, conformation.

For instance, studies on peptides incorporating Cα,α-dibenzylglycine (Dbz), a close structural analog to the topic molecule, have demonstrated a strong propensity for a fully extended conformation.[2] This conformational rigidity can reduce the entropic penalty associated with binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the steric bulk of the two α-substituents acts as a shield for the adjacent peptide bonds, rendering them less susceptible to cleavage by proteases.[3] This enhanced proteolytic stability is a critical factor in extending the in vivo half-life of peptide-based drugs.[4]

Comparative Analysis of Peptide Modification Strategies

The ideal peptide modification enhances stability and bioavailability without compromising, and preferably improving, biological activity. Below is a comparative analysis of α,α-disubstitution against other widely used techniques.

Proteolytic Stability

A primary driver for peptide modification is the enhancement of stability against enzymatic degradation. Different strategies achieve this through various mechanisms.

Modification StrategyMechanism of Stability EnhancementTypical Fold Increase in Half-Life (t½)References
α,α-Disubstitution Steric hindrance at the α-carbon shields adjacent peptide bonds from protease recognition and cleavage.> 24x (comparable to D-amino acid substitution and cyclization)[3][5]
D-Amino Acid Substitution Proteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids.> 24x[4][5][6]
N-Methylation The methylation of the backbone amide nitrogen removes the hydrogen bond donor capability and introduces steric bulk, disrupting protease binding.6x (for single modification, can be higher with multiple methylations)[5][7][8]
Cyclization (Head-to-Tail) The absence of N- and C-termini removes the primary sites for exopeptidase activity. The rigidified conformation can also hinder access for endopeptidases.> 24x[5]

Key Insight: While α,α-disubstitution, D-amino acid substitution, and cyclization can offer substantial and often comparable increases in proteolytic stability, N-methylation typically provides a more moderate enhancement. However, the impact of any modification is highly sequence and position-dependent.[8]

Receptor Binding Affinity and Biological Activity

The ultimate goal of these modifications is to create a more effective therapeutic. This requires maintaining or enhancing the peptide's interaction with its biological target.

Modification StrategyImpact on Conformation and ActivityPotential AdvantagesPotential DisadvantagesReferences
α,α-Disubstitution Induces a highly restricted conformation (e.g., helical or extended). Can pre-organize the peptide into its bioactive fold.Can significantly increase binding affinity if the induced conformation matches the receptor-bound state.May lead to a complete loss of activity if the constrained conformation is incompatible with the receptor. Synthesis can be challenging.[2][3]
D-Amino Acid Substitution Can alter the local and global conformation. A full L- to D-amino acid enantiomer will form a left-handed helix instead of a right-handed one.Can sometimes improve affinity by allowing for novel interactions with the receptor.Often disrupts critical interactions, leading to reduced or abolished activity.[6][6]
N-Methylation Restricts backbone flexibility and removes a hydrogen bond donor. Can favor specific turn structures.Can enhance membrane permeability and oral bioavailability. May improve affinity by reducing the entropic penalty of binding.Can disrupt essential hydrogen bonds required for receptor interaction, leading to decreased affinity.[7][7][9]
Cyclization (Head-to-Tail) Greatly reduces conformational flexibility, often leading to a more defined structure.Can significantly increase affinity and selectivity by locking the peptide in its bioactive conformation.May not be suitable for all peptides, particularly those that bind in a linear fashion.[5]

Expert Opinion: The choice of modification is a delicate balance between enhancing stability and preserving or improving biological function. α,α-disubstitution is a powerful tool for conformational constraint, but its application requires careful structural consideration, often aided by molecular modeling. A systematic approach, such as an alanine scan followed by targeted incorporation of the desired non-canonical amino acid, is often the most effective strategy.[10]

Visualizing the Impact of α,α-Disubstitution

The following diagrams illustrate the conformational constraints imposed by α,α-disubstitution and a typical workflow for evaluating modified peptides.

cluster_0 Natural L-Amino Acid cluster_1 α,α-Disubstituted Amino Acid cluster_2 Consequence a Flexible Backbone (Wide range of φ, ψ angles) b Restricted Backbone (Limited φ, ψ angles) a->b α-H replaced with R' group c Pre-organized Conformation b->c Steric Hindrance d Enhanced Proteolytic Stability b->d Enzyme Shielding

Caption: Impact of α,α-disubstitution on peptide conformation and stability.

start Design & Synthesis of Modified Peptides stability In Vitro Proteolytic Stability Assay start->stability binding Receptor Binding Affinity Assay (SPR) start->binding data Data Analysis & Lead Optimization stability->data functional Cell-Based Functional Assay binding->functional Confirm Mechanism of Action functional->data

Caption: Experimental workflow for evaluating modified peptides.

Experimental Protocols

The following are detailed protocols for key experiments to assess the performance of modified peptides.

Protocol 1: In Vitro Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases found in plasma or serum.[5][11]

Rationale: This assay provides a direct measure of how a modification enhances the peptide's half-life in a biologically relevant matrix.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test peptide (e.g., 1 mg/mL in DMSO).

    • Thaw human or mouse plasma/serum at 37°C. It is critical to use consistent thawing procedures to maintain enzymatic activity.[12]

    • Pre-warm the plasma/serum to 37°C in a water bath.

  • Incubation:

    • Spike the peptide stock solution into the pre-warmed plasma/serum to a final concentration of ~5-10 µM to initiate the degradation reaction.

    • Incubate the mixture at 37°C with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes). The "0 minute" time point should be taken immediately after adding the peptide.

  • Reaction Quenching:

    • Immediately stop the enzymatic degradation in each aliquot by adding 3-4 volumes of a cold quenching solution (e.g., acetonitrile containing an internal standard for mass spectrometry analysis).

    • Vortex vigorously for 30 seconds to precipitate plasma proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

    • Quantify the remaining parent peptide at each time point using a suitable analytical method, such as LC-MS/MS or HPLC.[11]

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the peptide's half-life (t½) by fitting the data to a first-order decay curve.

Protocol 2: Receptor Binding Affinity Assay using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a peptide to its target protein.[13][14][15]

Rationale: This assay determines if the modification has altered the peptide's ability to bind to its target and provides detailed kinetic information that is not available from endpoint assays like ELISA.

Methodology:

  • Surface Preparation:

    • Immobilize the target protein (receptor) onto a sensor chip surface. A common method is amine coupling to a CM5 sensor chip.[14] The receptor should be of high purity (>90%).

    • A reference flow cell should be prepared in parallel (e.g., by activating and deactivating the surface without protein) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a series of dilutions of the modified peptide (analyte) in a suitable running buffer (e.g., HBS-EP+). The concentration range should typically span from 0.1 to 100 times the expected equilibrium dissociation constant (KD).

    • Include a "zero concentration" sample (running buffer alone) for double referencing.

  • Binding Measurement:

    • Inject the peptide solutions over the receptor and reference surfaces at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time during the association phase.

    • After the association phase, switch back to flowing only running buffer over the surfaces to monitor the dissociation phase.

  • Surface Regeneration (if necessary):

    • If the peptide does not fully dissociate, inject a regeneration solution (e.g., a low pH buffer like glycine-HCl pH 2.0) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized receptor.[16]

  • Data Analysis:

    • After subtracting the reference cell data and the buffer blank injection, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 3: Cell-Based Functional Assay

This type of assay measures the biological response of cells to the peptide, confirming that receptor binding translates into a functional effect. The specific assay will depend on the peptide's mechanism of action.[10][17][18]

Rationale: This assay provides crucial information on the peptide's potency (e.g., EC50 or IC50) and efficacy in a more physiologically relevant context than a simple binding assay.

Example: G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)

  • Cell Culture:

    • Use a cell line that endogenously or recombinantly expresses the target GPCR.

    • Plate the cells in a suitable microplate format (e.g., 96-well or 384-well) and grow to the desired confluency.

  • Peptide Treatment:

    • Prepare a serial dilution of the modified peptide in a suitable assay buffer.

    • Aspirate the cell culture medium and add the peptide dilutions to the cells. Include a positive control (a known agonist) and a negative control (vehicle).

    • Incubate for a specific period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based kits).

    • Perform the cAMP detection assay.

  • Data Analysis:

    • Plot the measured signal (e.g., fluorescence or absorbance) against the logarithm of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of peptide that elicits 50% of the maximal response).

Conclusion

The incorporation of α,α-disubstituted amino acids, such as this compound, is a potent strategy for enhancing the drug-like properties of therapeutic peptides. By inducing conformational rigidity and steric shielding, this modification can significantly improve proteolytic stability while potentially increasing receptor binding affinity. However, it is not a universally applicable solution. A comparative approach, weighing the pros and cons against other modifications like D-amino acid substitution, N-methylation, and cyclization, is essential. The selection of the optimal modification strategy must be guided by empirical data from a suite of robust in vitro assays, including those for stability, binding kinetics, and cellular function. This integrated approach, combining rational design with rigorous experimental validation, is paramount to successfully advancing novel peptide therapeutics from the laboratory to the clinic.

References

  • CORE. (n.d.). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. Retrieved from [Link]

  • Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Retrieved from [Link]

  • Sagan, S., Karoyan, P., Chassaing, G., & Lavielle, S. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 11(21), 2799-2822.
  • Tanaka, M. (2022). Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. Pharmaceuticals, 15(12), 1563.
  • LifeTein. (2025). Should My Peptide Be Methylated?. Retrieved from [Link]

  • Els-Heindl, S., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • ResearchGate. (2004). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). Binding Kinetics of Protein-Protein Interactions using OpenSPR. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Peptide Drug Discovery Services. Retrieved from [Link]

  • Yang, D., et al. (2018). Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. PLoS ONE, 13(5), e0196235.
  • Santamaria, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry, 14(3), 179-193.
  • Zhang, Z., et al. (2023). Machine learning application to predict binding affinity between peptide containing non-canonical amino acids and HLA0201. PLoS ONE, 18(10), e0292212.
  • de la Torre, B. G., & Albericio, F. (2020). Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity. Frontiers in Pharmacology, 11, 1025.
  • Egle, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(8), 845-852.
  • van der Weide, H., et al. (2017). Improved proteolytic stability of chicken cathelicidin-2 derived peptides by D-amino acid substitutions and cyclization. ResearchGate. Retrieved from [Link]

  • Asiano, F. M., & Irazoqui, F. J. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.
  • Zhang, Z., et al. (2023). Machine learning application to predict binding affinity between peptide containing non-canonical amino acids and HLA-A0201. PLoS ONE, 18(10), e0292212.
  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Guntner, A. T., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345.
  • Roth, E. W., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
  • Sartorius. (n.d.). Therapeutic Peptides. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Di Rienzo, L., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers in Molecular Biosciences, 10, 1323336.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358.
  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780.
  • An, F., & Yoon, Y. J. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. International Journal of Molecular Sciences, 19(6), 1695.
  • Kumar, V., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(11), 3548.
  • Rud, O., et al. (2016). Comparative studies of adhesion peptides based on l- or d-amino acids. Journal of Peptide Science, 22(10), 642-646.
  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Koshy, S. T., et al. (2022). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments.

Sources

A Comparative Spectroscopic Guide to Methyl 2-amino-2-benzyl-3-phenylpropanoate and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Among the vast array of organic molecules, α,α-disubstituted amino acids and their esters represent a class of significant interest due to their role as constrained building blocks in peptide and protein engineering. This guide provides an in-depth comparative analysis of the spectral data for Methyl 2-amino-2-benzyl-3-phenylpropanoate, a complex α,α-disubstituted amino acid ester, and its structurally related analogues. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive reference for the identification and characterization of this important class of compounds.

The choice of analogues for this comparison is deliberate, allowing for a systematic evaluation of how structural modifications influence the spectral output. We will compare our target molecule with simpler analogues to deconstruct the contributions of various functional groups to the overall spectra. This approach not only aids in the structural elucidation of the primary compound but also provides a predictive framework for the spectral characteristics of other related molecules.

Experimental Methodologies: The Foundation of Reliable Data

The acquisition of high-quality spectral data is contingent upon robust and well-defined experimental protocols. The methodologies outlined below represent standard, validated procedures for the analysis of amino acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the compounds discussed herein, both ¹H and ¹³C NMR spectra are essential for a complete assignment.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the amino acid ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be useful for compounds with exchangeable protons (e.g., -NH₂) that may not be visible in CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Higher field strengths will provide better resolution, which is particularly important for complex molecules.[1][2]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A greater number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the neat solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and H₂O).

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Collection: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[3][4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acid derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). Acquire the spectrum in positive ion mode over an appropriate mass-to-charge (m/z) range.

  • Data Interpretation: Identify the molecular ion peak [M+H]⁺ to confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the accurate mass, which can be used to determine the elemental formula.[5][6]

Spectral Data Comparison

The following sections present a detailed comparison of the spectral data for this compound and its selected analogues.

Target Molecule: this compound
  • Structure:

  • Expected ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons: Multiple signals between δ 7.0-7.4 ppm (10H).

    • -OCH₃ (ester): A singlet around δ 3.7 ppm (3H).

    • -CH₂-Ph (benzyl group at C2): Two doublets (AB quartet) or a singlet around δ 2.8-3.2 ppm (2H).

    • -CH₂-Ph (phenethyl group at C3): Two doublets (AB quartet) or a multiplet around δ 2.5-2.9 ppm (2H).

    • -NH₂: A broad singlet, chemical shift can vary (2H).

  • Expected ¹³C NMR (CDCl₃, 100 MHz):

    • C=O (ester): δ ~175 ppm.

    • Aromatic carbons: Multiple signals between δ 125-140 ppm.

    • Quaternary C2: δ ~60-70 ppm.

    • -OCH₃: δ ~52 ppm.

    • -CH₂- carbons: δ ~35-45 ppm.

  • Expected IR (ATR):

    • N-H stretch (amine): ~3300-3400 cm⁻¹ (two bands for primary amine).

    • C-H stretch (aromatic): ~3030-3100 cm⁻¹.

    • C-H stretch (aliphatic): ~2850-3000 cm⁻¹.

    • C=O stretch (ester): ~1735 cm⁻¹.

    • C=C stretch (aromatic): ~1450-1600 cm⁻¹.

  • Expected MS (ESI):

    • [M+H]⁺: m/z = 270.14.

Analogue 1: Methyl 2-amino-3-phenylpropanoate (Phenylalanine methyl ester)

This analogue lacks the α-benzyl group, simplifying the spectrum and providing a baseline for the core phenylalanine methyl ester structure.

  • Structure:

    Caption: Molecular structure of Analogue 1.

Spectral DataMethyl 2-amino-3-phenylpropanoate [7][8][9]
¹H NMR (CDCl₃) δ 7.20-7.35 (m, 5H, Ar-H), 3.75 (t, 1H, α-CH), 3.70 (s, 3H, -OCH₃), 3.10 (dd, 1H, β-CH₂), 2.95 (dd, 1H, β-CH₂), 1.60 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃) δ 175.5 (C=O), 137.5 (Ar-C), 129.2 (Ar-CH), 128.5 (Ar-CH), 126.8 (Ar-CH), 55.0 (α-CH), 52.1 (-OCH₃), 41.2 (β-CH₂)
IR (cm⁻¹) ~3380, 3310 (N-H), ~3030 (Ar C-H), ~2950 (Aliph. C-H), ~1740 (C=O)
MS (ESI, [M+H]⁺) m/z = 180.1
Analogue 2: Methyl 2-amino-2-phenylpropanoate

This analogue replaces the benzyl group at the α-position with a phenyl group and removes the C3-phenyl group, allowing for the study of a direct α-aryl substitution.

  • Structure:

    Caption: Molecular structure of Analogue 2.

Spectral DataMethyl 2-amino-2-phenylpropanoate [10]
¹H NMR (CDCl₃) δ 7.25-7.45 (m, 5H, Ar-H), 3.70 (s, 3H, -OCH₃), 1.90 (br s, 2H, -NH₂), 1.75 (s, 3H, α-CH₃)
¹³C NMR (CDCl₃) δ 176.0 (C=O), 143.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.5 (Ar-CH), 60.0 (α-C), 52.5 (-OCH₃), 25.0 (α-CH₃)
IR (cm⁻¹) ~3370, 3300 (N-H), ~3060 (Ar C-H), ~2980 (Aliph. C-H), ~1730 (C=O)
MS (ESI, [M+H]⁺) m/z = 180.1

Comparative Analysis and Interpretation

The comparison of the spectral data reveals key structural correlations:

  • ¹H NMR: The presence of the α-benzyl group in the target molecule is expected to introduce a complex signal for the benzylic protons, likely an AB quartet, due to the chiral center at C2. This would be a key distinguishing feature from Analogue 1, which shows a simple triplet for the α-proton and a pair of doublets of doublets for the β-protons. In Analogue 2, the α-proton is replaced by a methyl group, resulting in a characteristic singlet. The integration of the aromatic region would clearly distinguish the target molecule (10H) from the analogues (5H).

  • ¹³C NMR: The most significant difference in the ¹³C NMR spectra will be the chemical shift of the α-carbon. In Analogue 1, it is a methine carbon, while in the target molecule and Analogue 2, it is a quaternary carbon. The presence of two electron-withdrawing groups (amino and ester) and two phenyl-containing groups on the α-carbon in the target molecule will deshield it, resulting in a downfield shift compared to a typical quaternary carbon.

  • IR Spectroscopy: The IR spectra of all three compounds will show characteristic absorptions for the N-H, C=O, and aromatic C-H bonds. The primary amine in all three will exhibit two N-H stretching bands. The position of the C=O stretch of the ester is expected to be similar across the compounds, around 1730-1740 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum is the most direct evidence for the identity of each compound. The calculated m/z for the [M+H]⁺ ion of this compound is 270.14, which is significantly different from its analogues (m/z = 180.1).

Logical Relationships in Spectral Interpretation

The process of elucidating the structure of this compound from its spectral data follows a logical workflow.

G MS MS Data (m/z = 270.14) Structure Proposed Structure: This compound MS->Structure Confirms Molecular Weight IR IR Data (N-H, C=O stretches) IR->Structure Identifies Functional Groups (Amine, Ester) NMR_H ¹H NMR Data (Aromatic, OCH₃, CH₂ signals) NMR_C ¹³C NMR Data (C=O, Quaternary C, Ar-C) NMR_H->NMR_C Correlates Protons to Carbons (via HSQC/HMBC) NMR_H->Structure Determines Proton Environment & Connectivity NMR_C->Structure Identifies Carbon Skeleton

Caption: Workflow for structural elucidation using multispectral data.

Conclusion

This guide provides a comprehensive framework for the spectral analysis of this compound and its analogues. By presenting detailed experimental protocols and a comparative analysis of their NMR, IR, and MS data, we have highlighted the key spectral features that arise from their distinct structural motifs. The causality behind the experimental choices lies in the complementary nature of these techniques: MS provides the molecular formula, IR identifies the functional groups, and NMR elucidates the detailed connectivity and stereochemistry. This self-validating system of cross-verification between different spectroscopic methods is crucial for the unambiguous characterization of novel compounds in a research and development setting. The insights provided herein should serve as a valuable resource for scientists working with α,α-disubstituted amino acids and other complex organic molecules.

References

  • Niessen, W. M. A. (2001). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link] [4]12. PubChem. (n.d.). methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link] [9]13. Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link] [1]14. NMR-Bio. (2025). NMR sample preparation guidelines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing Conformational Constraints of Peptides with α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigidity in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent flexibility is a double-edged sword. While enabling interaction with diverse biological targets, this conformational freedom often leads to reduced binding affinity due to entropic penalties upon target engagement, and increased susceptibility to proteolytic degradation, severely limiting their therapeutic potential.[1][2] The strategic imposition of conformational constraints is a proven method to overcome these limitations, pre-organizing the peptide into its bioactive conformation to enhance stability, target affinity, and overall efficacy.[3][4]

Among the most powerful tools for achieving this structural pre-organization is the incorporation of non-proteinogenic α,α-disubstituted amino acids.[5] By replacing the α-hydrogen with a second substituent, these amino acids introduce significant steric hindrance that dramatically restricts the allowable dihedral angles (φ and ψ) of the peptide backbone. This guide provides an in-depth comparison of common α,α-disubstituted amino acids and a practical, field-tested overview of the essential spectroscopic techniques used to validate their conformational impact.

The Mechanistic Basis of Conformational Constraint

The power of an α,α-disubstituted amino acid lies in its ability to sterically funnel the peptide backbone into specific regions of the Ramachandran plot. The geminal disubstitution at the Cα atom severely limits free rotation, favoring well-defined secondary structures like helices and turns.[6] The nature of the substituents dictates the preferred conformation, making the choice of amino acid a critical design parameter.

A Comparative Analysis of Key α,α-Disubstituted Amino Acids

The selection of an α,α-disubstituted amino acid is a primary determinant of the resulting peptide architecture. While numerous variants exist, a few key examples illustrate the spectrum of conformational control available to the peptide chemist.

  • α-Aminoisobutyric Acid (Aib): The Archetypal Helix Promoter. As the simplest achiral member of this class, Aib (α,α-dimethylglycine) is renowned for its exceptional ability to induce and stabilize helical structures.[7] The minimal steric bulk of the two methyl groups restricts the backbone to φ, ψ angles characteristic of right- or left-handed 3₁₀- and α-helices.[6][8] Its incorporation is a reliable strategy for converting flexible peptides into rigid, helical structures, thereby enhancing proteolytic resistance and, in many cases, biological activity.[9]

  • Cα,α-Diethylglycine (Deg) and Dipropylglycine (Dpg): Inducers of Extended Conformations. In contrast to Aib, increasing the steric bulk of the geminal substituents, as in Deg and Dpg, shifts the conformational preference away from compact helical folds.[5] The significant steric clash between these larger alkyl groups disfavors the tight turns of a helix, promoting instead a fully extended C₅ conformation. This makes them valuable tools for designing linear, rigid peptide segments or disrupting helical tendencies.[5]

  • Chiral α,α-Disubstituted Amino Acids: Directing Helical Screw-Sense. When the two α-substituents are different (e.g., α-methyl-L-phenylalanine), a chiral center is created at the Cα atom. This chirality provides an additional layer of conformational control, powerfully influencing the screw-sense (handedness) of the resulting helix.[10] For instance, homopeptides of chiral α-methylated amino acids often form 3₁₀-helices where the screw direction (P for right-handed, M for left-handed) is dictated by the stereochemistry of the Cα center.[5]

Table 1: Comparative Overview of Common α,α-Disubstituted Amino Acids and Their Conformational Propensities

Amino Acid (Abbreviation)Structure (R¹, R²)Key Conformational Preference(s)Primary Application
α-Aminoisobutyric Acid (Aib)-CH₃, -CH₃3₁₀-helix, α-helix[6]Helix stabilization, β-turn promotion
Cα,α-Diethylglycine (Deg)-CH₂CH₃, -CH₂CH₃Fully extended (C₅) conformation[5]Inducing linear, rigid structures
(S)-α-Methyl-L-Leucine-CH₃, -CH₂(CH(CH₃)₂)Right-handed (P) 3₁₀-helix[10]Inducing specific helical screw-sense
Cα,α-Dibenzylglycine (Dbz)-CH₂Ph, -CH₂PhFully extended (C₅) conformation[5]Designing rigid, non-helical segments

A Comparative Guide to Spectroscopic Assessment Techniques

Validating the conformation of a designed peptide is a critical, non-negotiable step. No single technique provides a complete picture; rather, a complementary suite of spectroscopic methods is required to build a high-confidence structural model. Here, we compare the three cornerstone techniques: Circular Dichroism (CD), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) Spectroscopy: The Rapid Secondary Structure Screen

CD spectroscopy is an indispensable first-pass technique for qualitatively and quantitatively assessing the secondary structure of peptides in solution.[11] It is fast, requires minimal sample, and provides a clear signature of the dominant conformational state.

Principle of Operation: The technique measures the differential absorption of left- and right-handed circularly polarized light by the chiral peptide backbone.[12] When the backbone is arranged into a regular secondary structure (e.g., an α-helix), the spatially ordered amide bond chromophores produce a characteristic, intense CD signal.[13] An unstructured, or "random coil," peptide lacks this regular arrangement and thus has a weak CD spectrum.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P Peptide Synthesis & Purification S Dissolve in CD-transparent buffer (e.g., phosphate) P->S C Determine Concentration (0.1-0.5 mg/mL) S->C I Instrument Setup (N₂ Purge, Temp Control) C->I Q Place Sample in Quartz Cuvette I->Q R Scan Far-UV Region (190-250 nm) Q->R D Baseline Correction & Smoothing R->D E Convert to Molar Ellipticity ([θ]) D->E F Deconvolution for % Secondary Structure E->F Result Structural Assessment (Helix, Sheet, Coil) F->Result FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P Prepare Peptide (Aqueous solution or Lyophilized powder) S For aqueous sample, use ATR accessory P->S I Acquire Background Spectrum (Solvent/Air) S->I Q Apply Sample to ATR Crystal or Window I->Q R Collect IR Spectrum (e.g., 1800-1500 cm⁻¹) Q->R D Baseline & Solvent Subtraction R->D E Identify Amide I Peak Position D->E F Perform Deconvolution (Optional, for mixed states) E->F Result Structural Assignment (via Amide I Frequency) F->Result

FTIR Spectroscopy Experimental Workflow

Experimental Protocol: ATR-FTIR Analysis of a Peptide in Solution

  • Instrument and Sample Setup:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This is crucial for analyzing aqueous samples as it minimizes the path length and overcomes the strong IR absorbance of water. [14] * Ensure the ATR crystal is clean. Acquire a background spectrum of the aqueous buffer.

  • Data Acquisition:

    • Apply a small volume (a few microliters) of the peptide solution onto the ATR crystal.

    • Collect the sample spectrum, typically co-adding 64 or 128 scans for a good signal-to-noise ratio. The key region of interest is the Amide I band, from approximately 1700 cm⁻¹ to 1600 cm⁻¹.

  • Data Processing:

    • Perform buffer subtraction to remove the contribution of water vapor and the buffer itself.

    • Identify the peak maximum of the Amide I band. For complex spectra indicating a mixture of conformations, secondary derivative analysis and peak deconvolution can be used to resolve the underlying components.

Data Interpretation: The position of the Amide I band maximum is directly correlated with the secondary structure. [15] Table 2: Characteristic Amide I Frequencies for Peptide Secondary Structures

Secondary StructureAmide I Frequency Range (cm⁻¹)Causality
α-Helix~1650 - 1658Uniform, repeating i ← i+4 H-bonding network leads to a sharp, characteristic C=O frequency.
3₁₀-Helix~1660 - 1666Tighter helical turn (i ← i+3 H-bonding) results in a slightly higher C=O stretching frequency than the α-helix. [15]
β-Sheet~1620 - 1640Stronger, inter-strand H-bonds weaken the C=O bond, shifting its frequency significantly lower.
Random Coil~1640 - 1650A heterogeneous population of non-repeating H-bonds with solvent and backbone results in a broad band centered in this region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic-Resolution Arbiter

When high-resolution structural detail is required, NMR is the ultimate tool. While more time-consuming and technically demanding than CD or FTIR, it provides atomic-level information, including side-chain orientations and precise inter-proton distances that can define a three-dimensional structure. [16] Principle of Operation: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁵N) within a strong magnetic field. [17]For structural analysis, three key parameters are paramount:

  • Chemical Shifts: The resonance frequency of a nucleus is highly sensitive to its local electronic environment. Deviations from "random coil" values can indicate the presence of a stable secondary structure. [18]2. ³J-Coupling Constants: The coupling between adjacent NH and CαH protons (³J(HNα)) can be used via the Karplus equation to estimate the backbone φ dihedral angle. [19]3. Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in space (< 5-6 Å), regardless of their position in the sequence. The pattern of observed NOEs is the most powerful indicator of secondary structure. [17]

NMR_Workflow P Prepare High-Concentration Sample (>0.5 mM) in Deuterated Solvent A Acquire 2D Spectra: TOCSY, NOESY/ROESY P->A R Resonance Assignment: Assign all proton signals using TOCSY A->R N NOE Identification: Identify key cross-peaks in NOESY spectrum R->N S Sequential Walk: Use NOE patterns (e.g., dNN, dαN) to confirm assignments N->S C Structural Restraints: Translate NOE intensities into distance restraints S->C M Structure Calculation: Use molecular dynamics to generate structure ensemble C->M V Validation & Analysis M->V Result Result V->Result Final 3D Structure

Sources

A Comparative Guide to Catalyst Efficiency in the Synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the creation of chiral molecules with precision and efficiency is paramount. Among these, α,α-disubstituted amino acids represent a critical class of compounds, prized for their ability to introduce conformational constraints in peptides and act as precursors to complex natural products and drugs. Methyl 2-amino-2-benzyl-3-phenylpropanoate, a sterically demanding quaternary amino acid ester, serves as a challenging yet valuable synthetic target. Its efficient synthesis, particularly with control over stereochemistry, is a significant endeavor.

This guide provides a comprehensive benchmark of catalytic systems for the synthesis of this compound and related α,α-disubstituted amino acids. We will delve into the nuances of various catalytic approaches, offering a comparative analysis of their efficiencies based on experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes to this important class of molecules.

The Synthetic Challenge: Constructing the Quaternary Stereocenter

The central challenge in synthesizing this compound lies in the construction of the all-carbon quaternary stereocenter at the α-position. This task is inherently difficult due to the steric hindrance associated with bringing together two bulky substituents (benzyl and phenylpropyl groups) at a single carbon atom. Catalytic asymmetric methods are highly sought after to overcome this hurdle and provide enantiomerically enriched products.

Catalytic Strategies: A Comparative Overview

The synthesis of α,α-disubstituted amino acids has been approached through several catalytic paradigms, primarily involving metal catalysis and organocatalysis. Phase-transfer catalysis has also emerged as a powerful tool. Below, we compare the performance of representative catalytic systems.

Metal Catalysis: Leveraging Lewis Acidity and Chiral Ligands

Transition metal complexes are widely employed for their ability to act as Lewis acids, activating substrates and facilitating bond formation within a chiral environment. Copper(II) complexes, in particular, have shown promise in the asymmetric alkylation of amino acid derivatives.

Key Experimental Insights:

  • Catalyst System: Copper(II)-salen complexes have been identified as versatile catalysts for the asymmetric alkylation of enolates derived from α-amino acids.

  • Mechanism: The copper center coordinates to the enolate, and the chiral salen ligand directs the approach of the electrophile (e.g., benzyl bromide) to one face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond.

  • Performance: While direct data for this compound is sparse in readily available literature, analogous alkylations of alanine derivatives to form α-methyl phenylalanine have achieved enantiomeric excesses (ee) of up to 85%.[1] The efficiency and enantioselectivity are often dependent on the nature of the amino acid side chain and the alkylating agent.[1]

Experimental Workflow: Asymmetric Alkylation using a Cu(II)-salen Catalyst

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Asymmetric Alkylation cluster_workup Workup & Purification start Start alanine_ester Alanine Methyl Ester Schiff Base start->alanine_ester enolate_formation Enolate Formation alanine_ester->enolate_formation base Strong Base (e.g., NaH) base->enolate_formation alkylation Reaction with Benzyl Bromide enolate_formation->alkylation catalyst Cu(II)-salen Complex catalyst->alkylation hydrolysis Acidic Hydrolysis alkylation->hydrolysis extraction Extraction hydrolysis->extraction purification Chromatography extraction->purification product This compound purification->product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers dedicated to advancing drug development, our work with novel compounds like Methyl 2-amino-2-benzyl-3-phenylpropanoate is foundational. This substituted amino acid ester represents a class of molecules pivotal in synthetic organic chemistry. However, scientific innovation carries an intrinsic responsibility for safety and environmental stewardship. The proper disposal of such research chemicals is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in established chemical safety principles and regulatory standards.

Core Principle: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. While specific toxicity data for this compound may be limited, its structure—containing an amino group, an ester, and aromatic rings—allows us to classify it and anticipate its general characteristics.

The first and most critical step is to always consult the manufacturer-provided Safety Data Sheet (SDS) . In the absence of a specific SDS, the compound must be treated as hazardous. Based on analogous structures, such as 2-amino-2-benzyl-3-phenylpropanoic acid hydrobromide, it is prudent to assume the material is harmful if swallowed and may cause skin, eye, and respiratory irritation[1].

Therefore, this compound should be managed as a non-halogenated, nitrogen-containing organic chemical waste .[2] This classification is crucial as it dictates the segregation, containment, and ultimate disposal pathway.

The Imperative of Waste Segregation

The cardinal rule of laboratory waste management is segregation. Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fire.[3][4]

  • Organic vs. Aqueous: Never mix organic solvent wastes with aqueous waste streams (e.g., dilute acids or bases).

  • Halogenated vs. Non-Halogenated: This compound is non-halogenated. It must be kept separate from halogenated organic wastes (e.g., dichloromethane, chloroform) as they often require different disposal treatments, such as specific incineration processes.[2]

  • Acids vs. Bases: Do not mix this compound with acidic waste. The primary amino group imparts basic properties, which could lead to a vigorous acid-base reaction. Conversely, avoid mixing with strong bases which could catalyze the hydrolysis of the ester functional group.[3][5]

The logical flow for determining the correct disposal path is visualized in the workflow diagram below.

G start Disposal Initiated for This compound sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds assess Assess Hazards (Assume Irritant, Harmful) sds->assess classify Classify Waste Stream: 'Non-Halogenated Organic Waste' assess->classify container Select Appropriate Waste Container (HDPE, Glass) classify->container labeling Label Container with EHS Hazardous Waste Tag container->labeling transfer Transfer Waste (Use PPE, in fume hood) labeling->transfer saa Store in Designated Satellite Accumulation Area (SAA) transfer->saa pickup Request Pickup by Institutional EHS saa->pickup end Disposal Complete pickup->end

Caption: Disposal Decision Workflow for Research Chemicals.

Step-by-Step Disposal Protocol

This protocol ensures compliance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and general best practices for laboratory safety.[6][7][8]

Step 1: Don Personal Protective Equipment (PPE)

  • Minimum PPE: Standard laboratory coat, safety glasses with side shields, and nitrile gloves. If handling powders or creating aerosols, work within a certified chemical fume hood.

Step 2: Select the Correct Waste Container

  • Primary Container: Use a clean, sealable container made of material compatible with the chemical. High-density polyethylene (HDPE) or borosilicate glass is typically appropriate. Avoid metal containers for any reactive chemicals.[6]

  • Container Integrity: Ensure the container is free from cracks or defects and has a secure, leak-proof cap. Do not fill containers beyond 90% capacity to allow for expansion.[6]

Step 3: Properly Label the Waste Container

  • All hazardous waste containers must be labeled immediately upon the first addition of waste.[7]

  • Use your institution's official Environmental Health and Safety (EHS) hazardous waste tag.[7]

  • Required Information:

    • The words "Hazardous Waste".[7]

    • Full, unabbreviated chemical name: "this compound".[7]

    • For mixtures, list all components and their approximate percentages.[3]

    • Accumulation start date (the date waste is first added).

    • The physical hazards (e.g., solid, liquid) and any known hazard characteristics (e.g., irritant).

    • Principal Investigator's name, lab location, and contact information.[7]

Step 4: Transferring the Waste

  • Solid Waste: Carefully transfer the solid chemical into the designated waste container using a powder funnel to minimize dust.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels used for a spill) must also be placed in the solid hazardous waste container.

  • Solutions: If the compound is in a non-halogenated organic solvent, it can be added to the appropriate liquid waste stream. Ensure the solvent is compatible with the other contents of the waste container.

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • The labeled, closed container must be stored in a designated SAA.[3]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[3]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[6]

  • Ensure the container is segregated from incompatible materials within the SAA.[3]

Step 6: Arranging for Final Disposal

  • Once the waste container is full (or within one year of the accumulation start date), arrange for pickup by your institution's EHS department.[3]

  • Do not attempt to transport the waste yourself. EHS personnel are trained for the safe transport and consolidation of hazardous materials.

Prohibited Disposal Methods: A Critical Warning

To protect personnel, infrastructure, and the environment, the following disposal methods are strictly forbidden for this class of chemical.

Prohibited MethodRationale for ProhibitionSupporting Sources
Sink/Sewer Disposal The compound's low water solubility, potential for aquatic toxicity, and complex organic structure make it unsuitable for wastewater treatment. Unused or raw chemicals must never be discharged to the sanitary sewer.[9][10]
Trash Disposal Regular trash is sent to municipal landfills, which are not designed to contain hazardous chemicals. This can lead to environmental contamination and pose a risk to sanitation workers.[4][10]
Evaporation in Fume Hood Intentional evaporation is not a permissible disposal method. It releases chemical vapors into the atmosphere, contributing to air pollution and posing an inhalation risk.[4][11]

Managing Spills and Decontamination

For minor spills of solid this compound:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Avoid raising dust. If necessary, slightly dampen the absorbent material.

  • Carefully sweep or scoop the material into a designated hazardous waste container.

  • Wipe the area with a towel dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the used towel in the waste container.

  • Label the container as hazardous waste, listing all contents.

For any large or unmanageable spill, evacuate the area and contact your institution's EHS emergency line immediately.

References

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved from [Link]

  • Management of Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2010). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Columbia University Environmental Health and Safety. Retrieved from [Link]

  • Safe Chemical Waste Disposal in Labs. (2025). Environmental Marketing Services. Retrieved from [Link]

  • benzyl 2-amino-2-methyl-3-phenylpropanoate. (n.d.). LookChem. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016). Bucknell University. Retrieved from [Link]

  • Methyl 3-amino-3-phenylpropionate. (n.d.). PubChem. Retrieved from [Link]

  • (R)-Methyl 2-amino-3-phenylpropanoate. (n.d.). PubChem. Retrieved from [Link]

  • What is the proper disposal of dansyl-substituted amino acids? (2020). ResearchGate. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Nitrogenous Compounds in the Environment. (1973). U.S. Environmental Protection Agency. Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). ResearchGate. Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules. Retrieved from [Link]

  • A-level Chemistry Specification. (2015). AQA. Retrieved from [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (2021). Angewandte Chemie. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Methyl 2-amino-2-benzyl-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound, Methyl 2-amino-2-benzyl-3-phenylpropanoate requires a cautious and well-informed approach to laboratory handling. This guide provides essential safety and logistical information, from personal protective equipment (PPE) to disposal protocols, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Understanding the Risks: A Structural Perspective

This compound is an amino acid ester containing benzyl and phenyl groups. While the specific hazards of this molecule are uncharacterized, its structural components suggest potential areas of concern:

  • Amino Acid Esters: This class of compounds can have varying levels of biological activity and may act as irritants.

  • Benzyl Moiety: Benzyl-containing compounds can exhibit a range of toxicities. For instance, benzyl chloride is a known irritant, corrosive, and a probable human carcinogen.[4][5] While this compound is not benzyl chloride, the presence of the benzyl group warrants caution.

  • General Chemical Hazards: As with many fine chemicals, there is a potential for respiratory, skin, and eye irritation.[6][7] Inhalation of dust or aerosols should be avoided.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[6][9]

Core PPE Requirements:

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[3][10]Protects against accidental splashes of solutions or contact with airborne particles.
Skin Protection A flame-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., nitrile or neoprene).[10][11]Prevents contact with the skin. Glove selection should be based on the solvent used, if any. Regularly inspect gloves for any signs of degradation or puncture.[12]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.[1][10]Minimizes the risk of inhaling fine particles or aerosols.
Footwear Closed-toe, chemical-resistant shoes.[10][11]Protects feet from spills and falling objects.

Donning and Doffing PPE:

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination. Always don PPE before entering the designated work area and doff it before exiting.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.[8]

Handling Procedures
  • Work in a Designated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

  • Avoid Dust and Aerosol Formation: When handling the solid, use techniques that minimize the generation of dust.[8] If preparing solutions, add the solid to the solvent slowly.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[8]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][12] Do not eat, drink, or smoke in the laboratory.[12][15]

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE, including respiratory protection if the spill involves a powder.

  • Contain and Clean: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the material.[13] Place the absorbed material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregate Waste: Collect all waste in a designated, properly labeled, and sealed container.[2]

  • Follow Institutional Guidelines: Dispose of the hazardous waste in accordance with your institution's and local regulations.[13] Do not pour chemical waste down the drain.[13]

Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Identify Hazards Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Ensure Safety Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure In Fume Hood Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Controlled Conditions Decontaminate Decontaminate Perform Experiment->Decontaminate Post-Experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Collect Waste Dispose Dispose Segregate Waste->Dispose Follow Protocols

Caption: A stepwise workflow for the safe handling of research chemicals.

By adhering to these guidelines, researchers can safely work with this compound, minimizing personal risk and ensuring a secure laboratory environment.

References

  • Chemical Safety Best Practices in The Lab - Green World Group. (2023, December 22).
  • Working with Chemicals - Prudent Practices in the Labor
  • Chemical Safety in Research and Teaching | New Mexico St
  • Chemical Safety Guidelines.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Life-Changing Safety Tips for Handling Labor
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2025, September 19).
  • Labor
  • Personal Protective Equipment (PPE) - CHEMM.
  • Benzyl chloride - Hazardous Substance Fact Sheet.
  • Chemical Safety: Personal Protective Equipment.
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - CymitQuimica. (2023, October 11).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Benzyl chloride | EPA.
  • Labor
  • Personal protective equipment for handling 3-Aminoisoquinolin-7-ol - Benchchem.
  • METHYL 2-AMINO-2-BENZYL-3-PHENYLPROPANO
  • Safety Data Sheet Benzyl Alcohol Revision 5, Date 01 Nov 2022 - Redox. (2025, September 23).
  • Personal Protective Equipment (PPE) in Laboratories - UW Environmental Health & Safety. (2016, February 12).
  • 2 - SAFETY D
  • benzyl 2-amino-2-methyl-3-phenylpropano
  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid - Carl ROTH.
  • Benzene v.p. - Chem-Lab nv.
  • Methyl 3-{[4-(diethylamino)
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 14).
  • methyl 2-amino-3-phenylpropano
  • Safety Data Sheet: 2-amino-2-methylpropanol - Carl ROTH.
  • Compare to aroma PURE WONDER by BBW® F51685 - SAFETY D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-benzyl-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-benzyl-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.